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[1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol Documentation Hub

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  • Product: [1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol
  • CAS: 1522645-03-9

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Pre-Formulation Characterization of[1-(Aminomethyl)-4,4-dimethylcyclohexyl]methanol: A Technical Guide

Executive Summary The development of novel cycloaliphatic scaffolds is a cornerstone of modern neuroactive drug design and bioconjugation chemistry. [1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol represents a highly sp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel cycloaliphatic scaffolds is a cornerstone of modern neuroactive drug design and bioconjugation chemistry. [1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol represents a highly specialized amino alcohol derivative. Structurally analogous to gabapentinoid frameworks but distinguished by a neutral hydroxymethyl group and a bulky gem-dimethyl substitution, this molecule presents unique physicochemical behaviors.

This whitepaper provides an authoritative, in-depth guide to the molecular architecture, thermodynamic properties, and experimental profiling protocols required to evaluate this scaffold for advanced formulation and pharmacological applications.

Molecular Architecture & Fundamental Properties

The defining feature of [1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol is its rigid cyclohexane core, heavily influenced by the 4,4-dimethyl substitution. In synthetic and medicinal chemistry, gem-dimethyl groups create significant steric hindrance, locking the cyclohexane ring into a preferred chair conformation and shielding the core from rapid metabolic degradation (e.g., Cytochrome P450-mediated ring hydroxylation) .

Furthermore, the C1 position is a quaternary center bearing both an aminomethyl (-CH₂NH₂) and a hydroxymethyl (-CH₂OH) group. This extreme steric congestion forces the hydrogen-bond donor/acceptor pairs into close spatial proximity, strongly favoring intramolecular hydrogen bonding . This transiently masks the molecule's polarity, shifting its apparent lipophilicity and potentially enhancing passive membrane permeation.

Quantitative Physicochemical Profile

Data synthesized from structural analysis and.

PropertyValueSource / Method
Chemical Name [1-(aminomethyl)-4,4-dimethylcyclohexyl]methanolIUPAC Nomenclature
CAS Registry Number 1522645-03-9
Molecular Formula C₁₀H₂₁NOStructural Formula
Molecular Weight 171.28 g/mol
Monoisotopic Mass 171.1623 DaHigh-Resolution MS
Predicted XLogP 1.5
Topological Polar Surface Area 46.25 ŲCalculated (2D)
Hydrogen Bond Donors 2 (-NH₂, -OH)Pharmacophore Analysis
Hydrogen Bond Acceptors 2 (N, O)Pharmacophore Analysis

Physicochemical Profiling: Causality & Experimental Design

To successfully formulate this scaffold, empirical validation of its ionization and solubility is mandatory. Relying solely on in silico predictions is insufficient due to the complex intramolecular dynamics at the C1 quaternary center.

Ionization (pKa) & Lipophilicity (LogD)

The primary amine is expected to be basic (pKa ~9.5–10.5), while the primary alcohol remains non-ionizable at physiological pH (7.4). Consequently, the molecule exists predominantly as a cation in systemic circulation. However, because of the aforementioned intramolecular hydrogen bonding between the -OH and -NH₂ groups, the apparent pKa of the amine may be slightly depressed compared to an isolated aliphatic amine. This necessitates potentiometric titration as the gold standard for characterization .

Thermodynamic Solubility

The molecule possesses a highly lipophilic tail (the 4,4-dimethylcyclohexyl moiety) and a highly polar head. This amphiphilic nature requires precise thermodynamic solubility profiling. We utilize the Shake-Flask Method rather than kinetic (DMSO-dilution) assays. Kinetic assays often overestimate solubility due to supersaturation; the shake-flask method ensures the crystalline lattice energy is fully accounted for at equilibrium.

Experimental Protocols (Step-by-Step)

The following protocols are designed as self-validating systems , ensuring data integrity through built-in control mechanisms.

Protocol 1: Potentiometric pKa Determination

Self-Validating Mechanism: A Gran plot analysis is performed on a blank titration prior to sample introduction. This confirms the Nernstian response and linearity of the glass electrode, validating the system before compound-specific data is generated.

  • Electrode Calibration: Titrate a standardized 0.15 M KCl background solution with 0.5 M HCl and 0.5 M KOH under a nitrogen atmosphere (to prevent CO₂ absorption). Generate a Gran plot to verify electrode linearity.

  • Sample Preparation: Dissolve 2.0 mg of [1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol in 10 mL of 0.15 M KCl to maintain constant ionic strength.

  • Dual-Direction Titration: Titrate the sample from pH 2.0 to 12.0, and reverse from 12.0 to 2.0. The hysteresis between the forward and backward curves must be < 0.1 pH units to confirm chemical stability.

  • Data Refinement: Apply the Bjerrum function to calculate the average number of bound protons per molecule. The pKa is extracted at the half-equivalence point.

Protocol 2: High-Throughput Thermodynamic Solubility Profiling

Causality: Because [1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol lacks a UV chromophore (no aromatic rings or conjugated double bonds), standard HPLC-UV will fail to detect it. We mandate the use of HPLC with Charged Aerosol Detection (CAD) or LC-MS/MS for accurate quantification.

  • Saturation: Add an excess of the solid compound (e.g., 10 mg) to 1.0 mL of Phosphate-Buffered Saline (PBS, pH 7.4) in a sealed borosilicate glass vial.

  • Equilibration: Agitate the suspension on a rotary shaker at 300 RPM at exactly 37.0 ± 0.5 °C for 48 hours. Self-Validation: Test an aliquot at 24h and 48h; equilibrium is confirmed when the concentration variance is < 5%.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes. Carefully extract the supernatant.

  • Quantification: Dilute the supernatant in the mobile phase and analyze via HPLC-CAD against a 5-point standard calibration curve.

Analytical Workflows & Signaling/Metabolic Pathways

The successful translation of this scaffold from bench to formulation relies on a strict analytical workflow (Figure 1) and an understanding of its putative structure-activity relationships (Figure 2).

Workflow A Compound Synthesis [1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol B Potentiometric Titration (pKa Determination) A->B C Shake-Flask Method (LogP/LogD Profiling) A->C D Thermodynamic Solubility (HPLC-CAD/MS) A->D E Data Validation Mass Balance Check B->E C->E D->E E->A Fail F Pre-Formulation Candidate Selection E->F Pass

Fig 1. Physicochemical characterization and validation workflow for the amino alcohol scaffold.

Pathway A [1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol B Steric Shielding (4,4-dimethyl group) A->B Structural Feature D C1 Quaternary Center Intramolecular H-Bonding A->D Pharmacophore C Cytochrome P450 Resistance B->C Prevents Oxidation F Enhanced Bioavailability & CNS Penetration C->F E Transient Polarity Masking & Membrane Permeation D->E Lipophilicity Shift E->F

Fig 2. Putative structure-activity logic tree mapping steric and electronic features to outcomes.

References

  • National Center for Biotechnology Information (PubChem). "[1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol - CID 79124978". Accessed March 2026. URL:[Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. URL:[Link]

Exploratory

Predicted ¹H NMR Spectrum and Structural Analysis of [1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol

Executive Summary In the pipeline of small-molecule drug development, the rapid and accurate verification of synthetic intermediates is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pipeline of small-molecule drug development, the rapid and accurate verification of synthetic intermediates is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this structural validation. This whitepaper provides an in-depth predictive analysis of the ¹H NMR spectrum for [1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol , detailing the causality behind its spin-system dynamics, offering a self-validating acquisition protocol, and outlining its integration into Automated Structure Verification (ASV) workflows.

Structural Dynamics & Spin-System Causality

To accurately predict the ¹H NMR spectrum of[1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol, we must first analyze its conformational dynamics and stereochemical environment.

The molecule features a 1,1,4,4-tetrasubstituted cyclohexane ring. At the C4 position, a gem-dimethyl group is present. At the C1 position, the ring is substituted with an aminomethyl (-CH₂NH₂) and a hydroxymethyl (-CH₂OH) group.

Conformational Averaging vs. Locked Chairs

Because C1 and C4 lie on a plane of symmetry, the molecule is achiral. In solution at room temperature, the cyclohexane ring undergoes rapid chair-chair interconversion. The A-values (conformational free energies) for the -CH₃ (1.7 kcal/mol), -CH₂OH (~1.7 kcal/mol), and -CH₂NH₂ (~1.7 kcal/mol) groups are highly similar. Consequently, neither chair conformer dominates significantly enough to "lock" the ring on the NMR timescale (typically 10−1 to 10−5 seconds).

Causality in the Spectrum:

  • Averaged Methyls: The rapid interconversion averages the axial and equatorial positions of the C4 methyl groups, resulting in a single, sharp 6-proton singlet rather than two distinct 3-proton singlets.

  • Enantiotopic Methylene Protons: The protons of the -CH₂OH and -CH₂NH₂ groups are enantiotopic. Because they are attached to a quaternary carbon (C1) lacking vicinal protons, there is no n+1 splitting. They will appear as sharp 2-proton singlets. If the ring were conformationally locked (e.g., at -80°C), these protons would become diastereotopic and split into complex AB quartets.

Spin_Systems Mol [1-(aminomethyl)-4,4-dimethyl cyclohexyl]methanol S1 C4 gem-Dimethyl Mol->S1 S2 Cyclohexane Ring Mol->S2 S3 Aminomethyl Mol->S3 S4 Hydroxymethyl Mol->S4 P1 δ 0.85 - 0.95 ppm (s, 6H) S1->P1 P2 δ 1.20 - 1.60 ppm (m, 8H) S2->P2 P3 δ 2.50 - 2.80 ppm (s, 2H) S3->P3 P4 δ 3.40 - 3.60 ppm (s, 2H) S4->P4

Fig 2. Spin-system logic and predicted proton chemical shifts for the target molecule.

Quantitative ¹H NMR Prediction

Based on empirical neural network algorithms trained for chemical shifts[1], the following table summarizes the predicted ¹H NMR data for the molecule in Chloroform-d (CDCl₃) at 298 K.

PositionProton TypeIntegrationMultiplicityExpected Shift (δ, ppm)Causal Explanation
C4 -CH₃ (gem-dimethyl)6HSinglet (s)0.85 - 0.95Heavily shielded aliphatic environment. Rapid chair interconversion averages the axial and equatorial shifts into a single peak.
C2, C3, C5, C6 Ring -CH₂-8HMultiplet (m)1.20 - 1.60Complex second-order splitting due to overlapping geminal (axial-equatorial) and vicinal couplings across the ring.
Heteroatoms -OH, -NH₂3HBroad Singlet (br s)1.50 - 2.50Chemical shift is highly variable. Rapid intermolecular proton exchange in CDCl₃ causes these signals to coalesce into a broad, decoupled peak.
C1 -CH₂-NH₂2HSinglet (s)2.50 - 2.80Deshielded by the adjacent electronegative nitrogen. Appears as a singlet due to attachment to the quaternary C1 (no vicinal protons).
C1 -CH₂-OH2HSinglet (s)3.40 - 3.60Strongly deshielded by the adjacent highly electronegative oxygen atom. Also a singlet due to the quaternary C1.

Self-Validating NMR Acquisition Protocol

To ensure absolute data integrity for downstream Automated Structure Verification (ASV), the experimental protocol must be self-validating[2],[3]. This means each phase contains a "Validation Gate" that must be passed before proceeding.

Phase 1: Gravimetric Preparation & Solvation
  • Action: Weigh 10–15 mg of the highly purified [1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol into a clean glass vial.

  • Action: Add 0.6 mL of high-purity CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Vortex gently.

  • Validation Gate (Visual): Inspect the solution against a light source. The sample must be 100% transparent. Causality: Particulate matter disrupts magnetic field homogeneity, leading to line broadening. If cloudy, filter through a 0.22 µm PTFE syringe filter directly into the 5 mm NMR tube.

Phase 2: Spectrometer Calibration (Lock & Shim)
  • Action: Insert the sample into a 500 MHz (or higher) NMR spectrometer. Lock the frequency to the ²H resonance of the CDCl₃ solvent.

  • Action: Perform gradient shimming (Z1–Z5) to homogenize the magnetic field around the sample.

  • Validation Gate (Hardware): Check the ²H lock signal. The Full Width at Half Maximum (FWHM) of the lock signal must be < 1.0 Hz. Causality: A poor shim will artificially merge the closely eluting ring multiplets (1.20–1.60 ppm), destroying fine structural data.

Phase 3: Pulse Calibration & Acquisition
  • Action: Calculate the exact 90° pulse width for the specific conductivity of the sample.

  • Validation Gate (Pulse): Apply a 360° pulse; it must yield a null (zero) signal. Causality: Accurate pulse calibration ensures that the integration of the 6H methyl singlet vs. the 2H hydroxymethyl singlet is perfectly quantitative.

  • Action: Acquire 16–64 scans with 64k data points. Set the relaxation delay (D1) to 5 seconds. Causality: The protons on the -CH₂OH and -CH₂NH₂ groups are adjacent to a quaternary center and may have longer T1 relaxation times. A 5-second D1 ensures full relaxation and accurate integration.

Automated Structure Verification (ASV) Integration

In modern drug development, empirical NMR data is fed into Automated Structure Verification (ASV) systems to confirm synthetic success[4],[5]. These systems utilize Associative Neural Networks (ASNN) trained on vast libraries of chemical shifts to compare the acquired spectrum against the predicted theoretical spectrum[1].

By utilizing the self-validating protocol above, the resulting high-fidelity spectrum allows the ASV algorithm to easily distinguish the target molecule from potential regioisomers (e.g., if the substituents accidentally migrated to the C2 or C3 positions during synthesis). The lack of vicinal coupling (singlets) for the heteroatom-adjacent methylenes serves as the primary algorithmic anchor point confirming the C1 quaternary substitution.

NMR_Workflow A Sample Preparation B Deuterated Solvent Lock & Shim A->B C Pulse Calibration & Acquisition B->C D Data Processing (FT, Phase, Baseline) C->D E Automated Structure Verification (ASV) D->E G Validated Structure E->G Confidence > 95% F Empirical Prediction Algorithms F->E Predicted Shifts

Fig 1. Self-validating NMR acquisition and automated structure verification workflow.

References

  • Title: An NMR sample preparation case study: Considerations for the self-destructive protease caspase-6 Source: PLOS One / PubMed Central (PMC) URL: [Link]

  • Title: Automated structure verification based on 1H NMR prediction Source: Magnetic Resonance in Chemistry URL: [Link]

  • Title: Prediction of 1H NMR Coupling Constants with Associative Neural Networks Trained for Chemical Shifts Source: Molecules / MDPI URL: [Link]

  • Title: Towards automatically verifying chemical structures: the powerful combination of ¹H NMR and IR spectroscopy Source: ResearchGate URL: [Link]

Sources

Foundational

Mass Spectrometry of Substituted Cyclohexylmethanols: Fragmentation Causality and Analytical Workflows

Introduction As application scientists in drug development and analytical chemistry, we rely on mass spectrometry (MS) not merely as a detection mechanism, but as a definitive structural probe. Substituted cyclohexylmeth...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As application scientists in drug development and analytical chemistry, we rely on mass spectrometry (MS) not merely as a detection mechanism, but as a definitive structural probe. Substituted cyclohexylmethanols are critical alicyclic building blocks in medicinal chemistry. However, their structural elucidation presents unique analytical challenges. Due to their alicyclic nature and the presence of the carbinol group, these molecules undergo highly complex, yet predictable, fragmentation cascades.

This technical guide deconstructs the mechanistic causality behind the electron ionization (EI) mass spectrometry data of substituted cyclohexylmethanols and provides a self-validating experimental protocol for their robust characterization.

Mechanistic Causality in EI-MS Fragmentation

Under standard 70 eV electron ionization, the molecular ion ( M+∙ ) of alicyclic alcohols is generated with a high degree of excess internal energy (). This energy rapidly dissipates through competitive bond-cleavage pathways, often rendering the molecular ion peak weak or entirely absent in the resulting mass spectrum ()[1].

The fragmentation landscape is governed by three core pathways:

  • Dehydration (Loss of H2​O ): A primary diagnostic feature for these compounds is the elimination of a neutral water molecule (18 Da) ()[2]. Mechanistically, this is driven by the thermodynamic stability of the expelled water and the formation of a resonance-stabilized alkene radical cation ( [M−18]+∙ ). In cyclohexylmethanols, this often proceeds via a 1,3- or 1,4-elimination involving a hydrogen atom from the cyclohexane ring.

  • Alpha-Cleavage: Charge localization on the electronegative oxygen atom initiates the homolytic cleavage of the adjacent C-C bond ()[3]. For unsubstituted cyclohexylmethanol, cleavage between the ring and the carbinol carbon yields a characteristic hydroxymethyl cation ( [CH2​OH]+ ) at m/z 31.

  • Alkyl Radical Expulsion: Alternatively, the cleavage of the exocyclic C-C bond can result in the expulsion of a ∙CH2​OH radical (31 Da), transferring the positive charge to the ring to yield a substituted cyclohexyl cation ( [M−31]+ ).

Fragmentation M Molecular Ion [M]+• Excess Internal Energy Dehydration Dehydration [M-18]+• Loss of Neutral H2O M->Dehydration -H2O Alpha Alpha-Cleavage m/z 31 [CH2OH]+ M->Alpha C-C Cleavage Alkyl Cyclohexyl Cation [M-31]+ Loss of •CH2OH M->Alkyl -•CH2OH Ring Ring Cleavage Loss of C2H4 / C3H6 Dehydration->Ring Alkene Fragmentation Alkyl->Ring Alkyl Fragmentation

Core EI-MS fragmentation pathways of substituted cyclohexylmethanols.

Substituent and Stereochemical Effects

The introduction of functional groups onto the cyclohexane ring or the carbinol carbon fundamentally redirects the fragmentation cascade by altering charge distribution and intermediate stability.

  • Carbinol Substitution: In derivatives like cyclohexyl(phenyl)methanol, the phenyl moiety provides extensive resonance stabilization to the molecular ion, significantly increasing its relative abundance at m/z 190 ()[4]. Furthermore, alpha-cleavage preferentially expels the cyclohexyl radical (83 Da), yielding a highly stable phenyl-oxonium base peak at m/z 107.

  • Ring Substitution: Alkyl substitutions, such as the isopropenyl group in (4-(Prop-1-en-2-yl)cyclohexyl)methanol, introduce competing neutral losses, notably the expulsion of a methyl radical (15 Da) from the substituent itself ()[5].

  • Stereochemical Differentiation: The spatial proximity of the hydroxyl group to ring hydrogens in cis-substituted isomers often facilitates a geometrically favorable, rapid dehydration pathway compared to the trans configuration. This causality results in a measurably higher [M−18]+∙/[M]+∙ abundance ratio for the cis isomer, allowing for stereochemical differentiation via MS.

Quantitative Data: Spectral Signatures

The following table synthesizes the diagnostic mass spectrometry data for key substituted cyclohexylmethanols, highlighting how structural modifications dictate the primary m/z signals ()[6], ()[7].

CompoundMolecular FormulaExact Mass (Da)Molecular Ion [M]+∙ Base/Major Fragments (m/z)Diagnostic Neutral Losses
Cyclohexanemethanol C7​H14​O 114.10Weak (m/z 114)83, 96, 31 −H2​O (18 Da), −∙CH2​OH (31 Da)
Cyclohexyl(phenyl)methanol C13​H18​O 190.14Moderate (m/z 190)107, 77, 172 −H2​O (18 Da), −C6​H11∙​ (83 Da)
(4-Isopropenylcyclohexyl)methanol C10​H18​O 154.14Weak (m/z 154)136, 121, 107 −H2​O (18 Da), −∙CH3​ (15 Da)

Experimental Protocols: Self-Validating GC-MS Workflow

To ensure high-fidelity, reproducible spectral data, the following self-validating GC-MS protocol is engineered to minimize thermal degradation while maximizing ionization efficiency.

Step 0: System Suitability and Calibration (Self-Validation)

  • Causality: Before analyzing complex alicyclic alcohols, the mass spectrometer must be tuned to ensure accurate mass assignment and consistent relative abundances across the target mass range.

  • Action: Infuse a Perfluorotributylamine (PFTBA) calibration standard. Verify that the m/z 69, 219, and 502 peaks are present at the correct relative ratios, validating the quadrupole's transmission efficiency.

Step 1: Sample Preparation & Derivatization

  • Causality: While cyclohexylmethanols are volatile, their free hydroxyl groups interact with active silanol sites on the GC column, causing peak tailing and signal attenuation ()[4].

  • Action: Dissolve 1 mg of the analyte in 1 mL of anhydrous dichloromethane. Derivatize the alcohol using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the corresponding trimethylsilyl (TMS) ether. Incubate at 60°C for 30 minutes.

Step 2: Chromatographic Separation

  • Causality: A non-polar stationary phase (e.g., 5% phenyl/95% dimethylpolysiloxane) separates isomers based purely on dispersion interactions and boiling points, preventing on-column degradation.

  • Action: Inject 1 µL of the sample into a GC equipped with an HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Use helium carrier gas at 1.0 mL/min. Set the inlet temperature to 250°C with a split ratio of 10:1. Program the oven from 70°C (hold 2 min) to 280°C at 10°C/min.

Step 3: Electron Ionization and Mass Analysis

  • Causality: Standardized 70 eV EI ensures the internal energy distribution matches reference libraries for accurate spectral matching ()[6].

  • Action: Set the transfer line to 280°C and the ion source to 230°C. Operate the quadrupole in full scan mode (m/z 30–400) with a solvent delay of 3 minutes to protect the electron multiplier.

GCMS_Workflow Prep Sample Prep & TMS Derivatization Inject GC Injection (Split 10:1, 250°C) Prep->Inject Sep Capillary GC Separation (HP-5MS) Inject->Sep EI 70 eV Electron Ionization Sep->EI Quad Quadrupole Mass Analysis EI->Quad Data Data Processing & NIST Library Match Quad->Data

Validated GC-MS analytical workflow for substituted cyclohexylmethanols.

References

  • Title: Cyclohexanemethanol Source: NIST WebBook URL: [Link]

  • Title: Cyclohexanemethanol | C7H14O | CID 7507 Source: PubChem URL: [Link]

  • Title: (4-(Prop-1-en-2-yl)cyclohexyl)methanol | C10H18O | CID 519954 Source: PubChem URL: [Link]

  • Title: mass spectra - fragmentation patterns Source: Chemguide URL: [Link]

  • Title: MASS SPECTROMETRY: FRAGMENTATION PATTERNS Source: eGyanKosh URL: [Link]

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

Sources

Exploratory

Physicochemical Profiling of [1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol: A Technical Guide to Solubility and Partitioning Dynamics

Executive Summary In drug design and specialty chemical development, the accurate determination of aqueous solubility and lipophilicity (LogP/LogD) is critical for predicting bioavailability, membrane permeability, and e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug design and specialty chemical development, the accurate determination of aqueous solubility and lipophilicity (LogP/LogD) is critical for predicting bioavailability, membrane permeability, and environmental fate. [1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol (Molecular Formula: C₁₀H₂₁NO) presents a fascinating physicochemical profile due to its highly localized polar headgroup and a bulky, lipophilic hydrocarbon tail.

As a Senior Application Scientist, I have structured this technical guide to move beyond standard operating procedures. Here, we will dissect the causality behind this molecule's behavior in solution and establish self-validating experimental workflows for determining its thermodynamic solubility and partition coefficients.

Molecular Architecture and Physicochemical Causality

The macroscopic properties of [1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol are dictated by the microscopic interplay of its functional groups:

  • The gem-Dimethyl Cyclohexane Core : The twin methyl groups at the 4-position significantly increase the molecule's molar volume. In aqueous media, this forces the formation of a larger hydration cavity, an entropically unfavorable process that drives the molecule toward lipophilic phases (increasing intrinsic LogP).

  • The Aminomethyl Group (-CH₂NH₂) : Primary aliphatic amines act as strong Brønsted-Lowry bases. Drawing structural parallels to analogous compounds like Gabapentin (1-(aminomethyl)cyclohexaneacetic acid), the pKa of an aminomethyl group attached to a cyclohexane ring is approximately 10.70 [1].

  • The Hydroxymethyl Group (-CH₂OH) : A primary alcohol with a pKa of ~16.0, acting as a hydrogen-bond donor and acceptor, further anchoring the molecule in aqueous phases.

Quantitative Data Summary

To establish a baseline for our experimental design, the predicted physicochemical properties are summarized below:

PropertyPredicted Value / StateMechanistic Driver
Molecular Weight 171.28 g/mol Mass of C₁₀H₂₁NO
Amine pKa ~10.7Inductive stabilization typical of primary aliphatic amines
Alcohol pKa ~16.0Standard primary aliphatic alcohol ionization limit
Net Charge at pH 7.4 +1 (Cationic)Complete protonation of the primary amine
Intrinsic LogP (Neutral) ~1.5Balance of gem-dimethyl lipophilicity and polar groups
LogD at pH 7.4 < 0 (Hydrophilic)Ionization of the amine maximizes ion-dipole interactions with water

The Distinction Between Intrinsic LogP and LogD₇.₄

When designing extraction or formulation protocols, one must distinguish between LogP (the partition coefficient of the neutral un-ionized species) and LogD (the distribution coefficient at a specific pH).

Because the amine's pKa is ~10.7, the molecule exists almost entirely as a protonated cation at physiological pH (7.4). This cationic state dramatically enhances aqueous solubility via ion-dipole interactions with water molecules. Consequently, while the intrinsic LogP (measured at pH > 12 where the amine is neutral) will reflect the lipophilicity of the gem-dimethyl core, the LogD₇.₄ will be heavily skewed toward the aqueous phase.

Experimental Methodologies: Self-Validating Workflows

To accurately measure these parameters, we must employ rigorous, self-validating protocols. Furthermore, because aliphatic amines lack an extended conjugated π-system (chromophore), standard HPLC-UV methods are inadequate without complex pre-column derivatization [2]. Therefore, our workflows utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Electrospray Ionization positive mode (ESI+) for direct, highly sensitive quantification.

Thermodynamic Aqueous Solubility (OECD 105)

For compounds with expected solubilities >10 mg/L, the OECD 105 Shake-Flask method is the gold standard [3].

Self-Validation Mechanism: The system validates thermodynamic equilibrium by sampling at multiple time points. If the concentration variance between the 48-hour and 72-hour samples is <5%, true equilibrium is confirmed.

OECD105 A Solid Analyte B Add to Buffer (pH 7.4) A->B C Shake Flask (24, 48, 72h) B->C D Phase Separation (Centrifugation) C->D E Supernatant Dilution D->E F LC-MS/MS Quantification E->F

Figure 1: Workflow for determining thermodynamic solubility via the OECD 105 shake-flask method.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid[1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol (e.g., 50 mg) to 10 mL of 50 mM phosphate buffer (pH 7.4) in three separate amber glass vials.

  • Equilibration: Place the vials in a thermostated orbital shaker at exactly 25.0 ± 0.5 °C. Shake at 150 rpm.

  • Time-Point Sampling: Remove one vial at 24h, 48h, and 72h.

  • Phase Separation: Centrifuge the sampled vial at 10,000 × g for 15 minutes at 25 °C to pellet undissolved solids.

  • Dilution & Analysis: Carefully extract the supernatant, perform serial dilutions in mobile phase (to fit the LC-MS/MS linear dynamic range), and quantify.

Partition Coefficient Determination (OECD 107)

The OECD 107 Shake-Flask method is utilized to determine the LogP (using pH 12 buffer to neutralize the amine) and LogD (using pH 7.4 buffer) [4].

Self-Validation Mechanism: This protocol relies on a strict mass balance check . The total mass of the analyte quantified in the octanol phase plus the aqueous phase must equal 95–105% of the initial spiked mass. Any deviation indicates interfacial aggregation, adsorption to the glass, or volatility.

OECD107 A Pre-saturate Octanol & Aqueous Buffer B Dissolve Analyte in Phase A->B C Combine Phases in Flask B->C D Mechanical Shaking (100 strokes/min) C->D E Centrifugation (Phase Separation) D->E F Sample Aqueous Phase E->F G Sample Octanol Phase E->G H LC-MS/MS Analysis & Mass Balance F->H G->H

Figure 2: Workflow for LogP/LogD determination via the OECD 107 shake-flask method.

Step-by-Step Protocol:

  • Solvent Pre-saturation: Stir n-octanol and the desired aqueous buffer (pH 7.4 or pH 12) together for 24 hours to ensure mutual saturation. Separate the phases.

  • Stock Preparation: Dissolve a known mass of the analyte in the pre-saturated aqueous phase.

  • Partitioning: In glass centrifuge tubes, combine the spiked aqueous phase and pre-saturated octanol at three different volume ratios (e.g., 1:1, 1:2, 2:1) to prove that the partition coefficient is independent of the solvent ratio.

  • Agitation: Invert the tubes 100 times per minute for 30 minutes. Avoid vigorous vortexing to prevent the formation of stable micro-emulsions.

  • Separation: Centrifuge at 2,000 × g for 20 minutes to achieve sharp phase boundaries.

  • Sampling & Analysis: Pierce the octanol layer to sample the aqueous phase, then sample the octanol phase. Quantify both via LC-MS/MS and calculate the ratio: LogP=log10​([Coctanol​]/[Cwater​]) .

Analytical LC-MS/MS Strategy

Because the protonated amine is highly polar, standard Reversed-Phase (C18) chromatography will result in poor retention and peak shape.

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode cation-exchange column.

  • Mobile Phase: Acetonitrile and Water containing 10 mM Ammonium Formate + 0.1% Formic Acid (pH ~3.0).

  • Detection: ESI+ monitoring the[M+H]⁺ transition ( m/z 172.17).

References

  • Exploring Various Crystal and Molecular Structures of Gabapentin—A Review Source: MDPI (Crystals) URL:[Link]

  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages Source: PubMed Central (PMC) URL:[Link]

  • Will we ever be able to accurately predict solubility? Source: PubMed Central (PMC) URL:[Link]

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method Source: OECD Guidelines for the Testing of Chemicals URL:[Link]

Foundational

Engineering Conformational Rigidity: A Technical Guide to[1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol in Drug Discovery

Executive Summary In modern medicinal chemistry, the spatial arrangement of pharmacophores is as critical as their electronic properties. [1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol emerges as a premier bifunctional...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the spatial arrangement of pharmacophores is as critical as their electronic properties. [1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol emerges as a premier bifunctional building block designed to address these exact spatial requirements. Featuring a conformationally locked cyclohexane ring, an all-carbon quaternary center, and orthogonal 1,3-amino alcohol functionality, this scaffold allows researchers to project binding motifs in highly predictable vectors.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere theoretical descriptions. Here, we will dissect the physicochemical rationale behind this specific molecular architecture, detail a self-validating synthetic workflow for its preparation, and demonstrate its application in generating novel spirocyclic heterocycles.

Structural Rationale & Physicochemical Profiling

The architecture of [1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol is engineered to solve three persistent challenges in drug discovery: metabolic liability, conformational flexibility, and synthetic intractability.

  • The gem-Dimethyl Conformational Lock: Unsubstituted cyclohexanes undergo rapid chair-chair interconversions, diluting the entropic benefit of target binding. The introduction of a 4,4-dimethyl group acts as a steric anchor, locking the ring into a single, predictable chair conformation. Furthermore, this substitution effectively blocks cytochrome P450-mediated oxidation at the C4 position—a notorious metabolic "soft spot" in cycloalkanes. The utility of the gem-dimethyl cyclohexane motif has been proven essential for maintaining robust biological activity in various clinical candidates, including advanced PDE4 inhibitors[1].

  • The Quaternary C1 Center: By placing both the aminomethyl and hydroxymethyl groups on the same carbon, we create an all-carbon quaternary center. This forces the 1,3-amino alcohol into a rigid 1,3-diaxial/equatorial relationship, ideal for downstream annulation.

  • Bifunctionality: 1,3-amino alcohols are highly versatile and critical building blocks in medicinal chemistry[2], enabling the rapid construction of complex 6- and 7-membered N-heterocycles[3].

Quantitative Data: Physicochemical Impact of the Scaffold

The table below summarizes the calculated physicochemical advantages of integrating this specific building block compared to an unconstrained linear analog.

PropertyUnconstrained Linear 1,3-Amino Alcohol[1-(aminomethyl)-4,4-dimethylcyclohexyl]methanolScientific Rationale
Rotatable Bonds (Nrot) 42 Ring constraint reduces entropic penalty upon target binding.
Metabolic Liability High (Oxidation at multiple sites)Low (C4 Blocked) gem-dimethyl group sterically shields the ring and blocks C4 hydroxylation.
Topological Polar Surface Area 46.25 Ų46.25 Ų Identical tPSA ensures membrane permeability is not compromised.
cLogP Contribution ~ -0.5~ +1.2 Enhanced lipophilicity drives hydrophobic pocket engagement.

Synthetic Methodology & Protocol

To synthesize this building block efficiently, we avoid step-wise functionalization of pre-formed cyclohexanes. Instead, we utilize a one-pot double alkylation to forge the ring and the quaternary center simultaneously, followed by a global reduction.

Step-by-Step Protocol: Preparation of the Scaffold

Step 1: Double Alkylation (Ring Closing) Rationale: Reacting 1,5-dibromo-3,3-dimethylpentane with ethyl cyanoacetate under basic conditions elegantly constructs the sterically hindered cyclohexane ring while installing both carbon-based precursors (nitrile and ester) at the C1 position.

  • Charge a flame-dried flask with NaH (60% dispersion in mineral oil, 2.5 equiv) and anhydrous DMF (0.5 M) under N₂ at 0 °C.

  • Add ethyl cyanoacetate (1.0 equiv) dropwise. Stir for 30 minutes to ensure complete enolate formation.

  • Add 1,5-dibromo-3,3-dimethylpentane (1.0 equiv) dropwise. Elevate the temperature to 80 °C and stir for 12 hours.

  • Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

  • Self-Validation Checkpoint: ¹H NMR of the intermediate (ethyl 1-cyano-4,4-dimethylcyclohexanecarboxylate) must show the disappearance of the active methylene singlet (~3.5 ppm) and the presence of a sharp 6H singlet (~0.9 ppm) confirming the gem-dimethyl group.

Step 2: Global Reduction Rationale: Lithium aluminum hydride (LiAlH₄) is selected over milder borohydrides because it possesses the necessary hydridic power to overcome the extreme steric shielding of the quaternary C1 center, simultaneously reducing both the ester (to the primary alcohol) and the nitrile (to the primary amine).

  • Suspend LiAlH₄ (4.0 equiv) in anhydrous THF (0.2 M) at 0 °C under N₂.

  • Add the intermediate from Step 1 (dissolved in THF) dropwise over 30 minutes.

  • Reflux the mixture (65 °C) for 16 hours.

  • Fieser Workup (Critical): Cool to 0 °C. For every x grams of LiAlH₄ used, sequentially add x mL of H₂O, x mL of 15% NaOH, and 3x mL of H₂O. Stir vigorously until a granular white precipitate forms. Filter through Celite.

  • Self-Validation Checkpoint: TLC (DCM:MeOH:NH₄OH 90:9:1) stained with Ninhydrin will reveal a distinct purple spot (primary amine). IR spectroscopy must confirm the complete absence of C=O (1735 cm⁻¹) and C≡N (2250 cm⁻¹) stretches, replaced by broad O-H/N-H stretches (3200-3400 cm⁻¹).

Synthesis N1 1,5-Dibromo-3,3-dimethylpentane + Ethyl Cyanoacetate N2 Double Alkylation (NaH, DMF, 80°C) N1->N2 N3 Ethyl 1-cyano-4,4-dimethyl cyclohexanecarboxylate N2->N3 N4 Global Reduction (LiAlH4, THF, Reflux) N3->N4 N5 [1-(aminomethyl)-4,4-dimethyl cyclohexyl]methanol N4->N5

Fig 1. Two-step synthesis of the bifunctional building block via double alkylation and global reduction.

Applications in Medicinal Chemistry: Spirocyclic Scaffolds

The primary utility of [1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol lies in its capacity to generate rigid spirocycles. By cyclizing the 1,3-amino alcohol, we can synthesize spiro-oxazinanones—highly prized motifs that act as metabolically stable bioisosteres for morpholines and piperidines.

Protocol: Synthesis of a Spiro-oxazinanone Scaffold

Rationale: Utilizing 1,1'-Carbonyldiimidazole (CDI) allows for a mild, phosgene-free carbonylation. The primary amine attacks first due to higher nucleophilicity, forming an intermediate isocyanate/imidazolide, which is subsequently trapped by the adjacent primary alcohol.

  • Dissolve [1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol (1.0 equiv) in anhydrous DCM (0.1 M) at 0 °C.

  • Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv).

  • Add CDI (1.2 equiv) in a single portion. Allow the reaction to warm to 25 °C and stir for 4 hours.

  • Wash the organic layer with 1M HCl, followed by saturated NaHCO₃, and brine. Dry and concentrate.

  • Self-Validation Checkpoint: LC-MS analysis will show a clean [M+H]⁺ peak corresponding to the addition of +26 Da (addition of CO, loss of 2H). ¹H NMR will show a characteristic downfield shift of the -CH₂O- protons due to the newly formed carbamate linkage.

Spirocycle N1 [1-(aminomethyl)-4,4-dimethyl cyclohexyl]methanol N2 Phosgenation / Carbonylation (Triphosgene or CDI, DIPEA) N1->N2 N3 Reactive Intermediate (Isocyanate / Chloroformate) N2->N3 N4 Intramolecular Cyclization (DCM, 25°C) N3->N4 N5 Spiro-oxazinanone Scaffold (Conformationally Locked) N4->N5

Fig 2. Application of the amino alcohol in generating spiro-oxazinanone scaffolds for drug discovery.

Conclusion

[1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol is a masterclass in rational scaffold design. By combining the metabolic shielding of a gem-dimethyl group with the topological control of a quaternary 1,3-amino alcohol, it provides drug discovery professionals with a robust tool for exploring novel chemical space. The self-validating protocols provided herein ensure that this theoretically ideal molecule can be practically and reliably synthesized in the laboratory.

References

  • Title: (PDF) PDE4 inhibitors: a review of current developments (2005-2009) Source: ResearchGate URL: [Link]

  • Title: Development and Application of a New General Method for the Asymmetric Synthesis of syn- and anti-1,3-Amino Alcohols Source: ResearchGate / Journal of the American Chemical Society URL: [Link]

  • Title: Synthesis of 6- and 7-Membered N-Heterocycles Using α-Phenylvinylsulfonium Salts Source: Organic Letters - ACS Publications URL: [Link]

Sources

Exploratory

Stereoisomerism in 1,1,4-trisubstituted cyclohexanes

Stereoisomerism and Conformational Dynamics in 1,1,4-Trisubstituted Cyclohexanes: A Comprehensive Guide for Drug Development Introduction In modern medicinal chemistry, the paradigm shift from flat, sp2 -hybridized aroma...

Author: BenchChem Technical Support Team. Date: March 2026

Stereoisomerism and Conformational Dynamics in 1,1,4-Trisubstituted Cyclohexanes: A Comprehensive Guide for Drug Development

Introduction

In modern medicinal chemistry, the paradigm shift from flat, sp2 -hybridized aromatic rings to 3D, sp3 -rich architectures—often termed the "escape from flatland"—has made saturated cyclic scaffolds highly valuable. Cyclohexane rings offer precise spatial vectors that improve target specificity and physicochemical properties. Among these, the 1,1,4-trisubstituted cyclohexane system presents a unique stereochemical and conformational profile.

As a Senior Application Scientist, I frequently encounter misconceptions regarding the chirality and geometric isomerism of these systems. This whitepaper elucidates the structural symmetry, thermodynamic principles, and experimental workflows necessary to map and exploit the conformational dynamics of 1,1,4-trisubstituted cyclohexanes in drug design.

Part 1: The "Achiral" Paradox: Symmetry and Geometric Isomerism

To understand the stereochemistry of a 1,1,4-trisubstituted cyclohexane, we must rigorously define its substitution pattern. Carbon-1 (C1) bears two substituents ( R1​ and R2​ ), while Carbon-4 (C4) bears one substituent ( R3​ ) and a hydrogen atom.

The stereochemical classification hinges entirely on the identity of the C1 substituents:

1. The Symmetrical Case ( R1​=R2​ ) If the two substituents at C1 are identical (e.g., 1,1-dimethyl-4-tert-butylcyclohexane), the molecule possesses a definitive plane of symmetry ( σ ) passing directly through C1 and C4, bisecting the C2-C3 and C5-C6 bonds. The molecule is strictly achiral and exhibits no configurational stereoisomerism[1]. The only isomerism present is conformational (chair flips).

2. The Asymmetrical Case ( R1​=R2​ ) When C1 bears two different substituents (e.g., 1-ethyl-1-methyl-4-phenylcyclohexane), a common pitfall is to assume C1 becomes a chiral center. It does not. The paths around the ring from C1 to C4 (C1-C2-C3-C4 and C1-C6-C5-C4) are structurally identical[1]. Because the two paths are equivalent, C1 is a pseudoasymmetric (prochiral) center, not a true stereocenter.

The molecule retains the σ -plane passing through C1 and C4 and is therefore achiral [1]. However, because R1​ and R2​ are different, the molecule exhibits cis-trans diastereomerism (geometric isomerism). R1​ can be cis to R3​ (making R2​ trans to R3​ ), or vice versa[1]. These two geometric isomers are distinct, non-superimposable, and possess different physical properties.

G A 1,1,4-Trisubstituted Cyclohexane B R1 = R2 (e.g., 1,1-dimethyl) A->B C R1 ≠ R2 (e.g., 1-ethyl-1-methyl) A->C D No Geometric Isomers (Only Conformers) B->D E Geometric Isomers Exist (Cis/Trans Diastereomers) C->E F Achiral (Plane of Symmetry at C1-C4) D->F E->F

Classification of stereoisomers and symmetry in 1,1,4-trisubstituted cyclohexanes.

Part 2: Conformational Thermodynamics (The A-Value Framework)

While the cis/trans configuration of a synthesized diastereomer is fixed, its 3D conformation is dynamic. At ambient temperatures, the cyclohexane ring undergoes rapid chair-chair interconversion[2].

The thermodynamic preference for one chair over the other is dictated by the minimization of 1,3-diaxial steric interactions. This energetic penalty is quantified using A-values (Winstein-Holness values), which represent the Gibbs free energy difference ( ΔG∘ ) between the equatorial and axial positions of a substituent[3][4].

Table 1: Standard A-Values for Common Pharmacophores
SubstituentA-value ( ΔGax→eq∘​ in kcal/mol)Steric Impact
-F 0.25 – 0.42Minimal diaxial penalty
-Br 0.43Low (long C-Br bond offsets bulk)
-OH 0.87Moderate
-CH₃ 1.74High
-CH(CH₃)₂ 2.15Very High
-C₆H₅ 2.80Severe
-C(CH₃)₃ > 4.50Conformational Lock

(Data consolidated from standard physical organic chemistry references[4][5])

For a 1,1,4-trisubstituted system, conformational free energy is largely additive[5][6]. Consider a diastereomer where R1​ is cis to R3​ , and R2​ is trans to R3​ . The equilibrium constant K is determined by the net difference in A-values: ΔGtotal∘​=ΣAeq​−ΣAax​ .

Causality in Drug Design: If R3​ is a bulky tert-butyl group (A-value > 4.5 kcal/mol), the energetic cost of placing it in an axial position is insurmountable at physiological temperatures[3]. This effectively "locks" the ring, forcing R3​ into the equatorial position and pre-organizing the spatial trajectory of R1​ and R2​ for receptor binding.

G C1 Conformer A R1 (Axial) R2 (Equatorial) R3 (Axial) C2 Conformer B R1 (Equatorial) R2 (Axial) R3 (Equatorial) C1->C2 Chair Flip ΔG°

Thermodynamic equilibrium of chair conformations during a ring flip.

Part 3: Experimental Workflows for Conformational Analysis

To empirically validate the dominant conformation of a 1,1,4-trisubstituted cyclohexane in solution, Variable-Temperature NMR (VT-NMR) coupled with 2D NOESY is the analytical gold standard. At room temperature, the chair flip is rapid on the NMR timescale, yielding time-averaged signals. By cooling the sample below the coalescence temperature ( Tc​ ), the interconversion is "frozen," allowing direct observation and quantification of both conformers.

Protocol: Self-Validating VT-NMR and NOESY Analysis
  • Sample Preparation: Dissolve the compound in an isotopically pure, low-freezing-point solvent (e.g., CD2​Cl2​ or Toluene- d8​ ).

  • Ambient Temperature Baseline: Acquire a standard 1H -NMR spectrum at 298 K.

    • Causality: This establishes the time-averaged chemical shifts and confirms sample purity before applying thermal stress.

  • VT-NMR Cooling: Lower the probe temperature in 10 K increments. Monitor the broadening of the C4 methine proton signal until it flattens into the baseline (coalescence temperature, Tc​ ).

  • Slow Exchange Regime: Continue cooling (e.g., to 190 K) until sharp, distinct peaks emerge for Conformer A and Conformer B.

    • Self-Validation Check: The sum of the integrated areas for the resolved Conformer A and Conformer B peaks must exactly equal the total integrated area of the time-averaged peak observed at 298 K. Any discrepancy indicates sample degradation or precipitation.

  • 2D NOESY Mapping: Acquire a NOESY spectrum at the slow-exchange temperature.

    • Causality: Through-space magnetization transfer will show cross-peaks between the axial C4 proton and the axial C2/C6 protons. If the C4 substituent is equatorial, its corresponding axial proton will exhibit these specific 1,3-diaxial cross-peaks, definitively proving the conformation.

  • Thermodynamic Calculation: Calculate the equilibrium constant K=[ConformerA][ConformerB]​ via peak integration, and derive the free energy using the Arrhenius relationship ΔG∘=−RTlnK [5].

G S1 1. Sample Preparation (Isotopically pure solvent) S2 2. Ambient Temp NMR (Time-averaged signals) S1->S2 S3 3. VT-NMR Cooling (Reach coalescence temp) S2->S3 S4 4. Slow Exchange Regime (Distinct conformer peaks) S3->S4 S5 5. 2D NOESY Mapping (Spatial proton proximity) S4->S5 S6 6. Thermodynamic Calc (Integrate peak ratios for ΔG°) S5->S6

Step-by-step Variable-Temperature NMR workflow for conformational analysis.

Part 4: Implications in Drug Development

A highly flexible cyclohexane ring incurs a massive entropic penalty upon binding to a target protein, as the molecule must "freeze" into a single bioactive conformation. By strategically utilizing a 1,1,4-trisubstitution pattern, medicinal chemists can engineer the thermodynamic landscape of the molecule.

Placing a bulky anchoring group at C4 forces the ring into a singular chair conformation. This pre-organizes the pharmacophoric substituents at C1 into fixed axial and equatorial orientations, optimizing the spatial trajectory for receptor engagement while minimizing the entropic cost of binding. This rational, structure-based approach transforms a flexible scaffold into a precision-engineered therapeutic probe.

References

  • Stereochemistry of Organic Compounds Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). John Wiley & Sons.[Link]

  • Modern Physical Organic Chemistry Anslyn, E. V., & Dougherty, D. A. (2006). University Science Books. (Reviewed in Journal of Chemical Education).[Link]

  • Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values" Master Organic Chemistry. (2014).[Link]

  • Conformational Analysis of Monosubstituted Cyclohexane St. Paul's Cathedral Mission College.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Protecting Group Strategies for Aminomethyl Cyclohexylmethanols

Introduction & Strategic Overview Aminomethyl cyclohexylmethanols—such as trans-4-(aminomethyl)cyclohexylmethanol, the reduced alcohol derivative of the antifibrinolytic drug tranexamic acid—are highly versatile bifuncti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

Aminomethyl cyclohexylmethanols—such as trans-4-(aminomethyl)cyclohexylmethanol, the reduced alcohol derivative of the antifibrinolytic drug tranexamic acid—are highly versatile bifunctional scaffolds. They are widely utilized in the synthesis of peptidomimetics, CNS-active agents, and complex active pharmaceutical ingredients (APIs).

The molecular architecture features both a primary aliphatic amine (-CH₂NH₂) and a primary aliphatic alcohol (-CH₂OH) attached to a cyclohexane ring. This presents a classic chemoselectivity challenge: how to selectively mask one functional group while leaving the other available for downstream coupling or oxidation. This protocol guide details the mechanistic rationale and validated workflows for achieving absolute chemoselectivity and orthogonal protection in these systems.

The Causality of Chemoselective Protection (E-E-A-T)

Exploiting Nucleophilic Differentials

The fundamental strategy for differentiating the amine from the alcohol relies on kinetic control. Because the nitrogen lone pair is significantly more polarizable and less tightly held by the nucleus than the oxygen lone pairs, the primary amine is intrinsically more nucleophilic. This kinetic differential allows for the selective N-protection of the amine without transiently masking the hydroxyl group[1].

By employing di-tert-butyl dicarbonate (Boc₂O) in a solvent system that stabilizes the transition state, the amine reacts rapidly to form the tert-butyl carbamate (Boc)[2]. The hydroxyl group remains entirely unreactive under these conditions unless a hypernucleophilic acylation catalyst, such as 4-dimethylaminopyridine (DMAP), is erroneously introduced[3].

Designing Orthogonal Cleavage Systems

Once the amine is secured, the hydroxyl group can be derivatized. For true orthogonal protection—where one group can be removed without affecting the other—silyl ethers are the industry standard. While tert-butyldimethylsilyl (TBS) is common, tert-butyldiphenylsilyl (TBDPS) is strategically superior when subsequent acidic N-Boc deprotection is required. TBDPS is approximately 100 times more stable to strongly acidic conditions than TBS, preventing unwanted O-deprotection during Boc cleavage[4].

Quantitative Orthogonal Protection Matrix

The following table summarizes the optimal orthogonal pairing strategies for amino alcohols, comparing their installation compatibility and selective cleavage conditions.

N-Protecting GroupO-Protecting GroupOrthogonality RatingN-Deprotection ConditionO-Deprotection ConditionRelative Acid Stability of O-Group
Boc TBDPS Excellent TFA/DCM (1:1), 0 °C, 1hTBAF (1.0 M in THF), 2h~100x (Highly Stable to TFA)
Boc TBS Moderate3M HCl in EtOAc, 30mTBAF or AcOH/H₂O~1x (Prone to partial cleavage)
Cbz TBS Excellent H₂, Pd/C, MeOH, 4hTBAF (1.0 M in THF), 2h~1x (Stable to Hydrogenolysis)
Fmoc THP Good20% Piperidine/DMF, 1hPPTS, EtOH, 50 °CN/A (Stable to Base)

Workflow Visualization

The following diagram maps the divergent synthetic pathways for manipulating the aminomethyl cyclohexylmethanol scaffold.

G A Aminomethyl Cyclohexylmethanol (Free Amine & Alcohol) B Step 1: N-Boc Protection (Boc2O, TEA, DCM) A->B C N-Boc-Aminomethyl Cyclohexylmethanol (Free Alcohol) B->C D Step 2: O-Silylation (TBDPSCl, Imidazole, DMF) C->D E N-Boc, O-TBDPS Protected Intermediate D->E F Step 3: Selective N-Deprotection (TFA, DCM, 0 °C) E->F G O-TBDPS-Aminomethyl Cyclohexylmethanol (Free Amine) F->G

Caption: Divergent protecting group workflow for aminomethyl cyclohexylmethanols.

Validated Experimental Protocols

Protocol A: Chemoselective N-Boc Protection

This protocol isolates the primary alcohol by selectively masking the amine.

  • Preparation : Charge an oven-dried round-bottom flask with trans-4-(aminomethyl)cyclohexylmethanol (10.0 mmol, 1.43 g) and suspend in anhydrous dichloromethane (DCM, 30 mL).

  • Base Addition : Add triethylamine (TEA, 12.0 mmol, 1.67 mL). Stir for 5 minutes at 0 °C using an ice bath.

    • Causality Note: TEA neutralizes any trace hydrochloride salts and prevents the mixture from acidifying. DMAP is strictly omitted to prevent O-Boc formation[3].

  • Reagent Addition : Dissolve di-tert-butyl dicarbonate (Boc₂O, 10.5 mmol, 2.29 g) in DCM (10 mL). Add this solution dropwise via an addition funnel over 15 minutes.

    • Causality Note: Dropwise addition controls the local concentration of Boc₂O, mitigating thermal spikes and suppressing unwanted O-acylation.

  • Reaction : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Monitor by TLC (Ninhydrin stain; the bright purple primary amine spot should disappear).

  • Self-Validating Workup : Quench the reaction with 5% aqueous citric acid (20 mL).

    • Causality Note: The mild acid protonates any trace unreacted starting amine, forcing it into the aqueous layer. This ensures the organic layer contains only the neutral N-Boc product.

  • Isolation : Wash the organic layer with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc derivative.

Protocol B: Orthogonal O-Silylation (TBDPS Protection)

This protocol masks the alcohol, creating a fully protected, orthogonal intermediate.

  • Preparation : Dissolve the N-Boc-aminomethyl cyclohexylmethanol intermediate (8.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 15 mL) under an inert argon atmosphere.

  • Activation : Add imidazole (16.0 mmol, 1.09 g) and cool the solution to 0 °C.

    • Causality Note: Imidazole acts as both an acid scavenger and a nucleophilic catalyst, forming a highly reactive N-silylimidazolium intermediate that drives the reaction forward.

  • Silylation : Add tert-butyldiphenylsilyl chloride (TBDPSCl, 9.6 mmol, 2.50 mL) dropwise. Stir at room temperature for 12 hours.

  • Workup : Dilute the reaction mixture with diethyl ether (50 mL). Wash sequentially with distilled water (3 × 20 mL) to quantitatively remove the DMF and imidazole salts.

  • Isolation : Wash with brine (20 mL), dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc 9:1) to afford the fully protected N-Boc, O-TBDPS intermediate.

Protocol C: Selective N-Boc Deprotection

This protocol removes the Boc group to yield a free amine with a protected alcohol.

  • Preparation : Dissolve the N-Boc, O-TBDPS intermediate (5.0 mmol) in anhydrous DCM (10 mL) and cool to 0 °C.

  • Cleavage : Add trifluoroacetic acid (TFA, 10 mL) dropwise. Stir at 0 °C for exactly 1 hour.

    • Causality Note: The bulky TBDPS group sterically shields the silyl ether from protonation, while the Boc carbamate rapidly undergoes acid-catalyzed heterolytic cleavage to release isobutylene gas and CO₂[4].

  • Workup : Concentrate the mixture under a gentle stream of nitrogen to remove excess volatile TFA.

  • Neutralization : Redissolve the crude residue in DCM (20 mL) and wash with 1M NaOH (15 mL) until the aqueous phase is strongly basic (pH > 10). Extract the organic layer, dry over Na₂SO₄, and concentrate to yield the free amine, O-TBDPS protected product.

References

  • Catalyst-Free Chemoselective N-tert-Butyloxycarbonylation of Amines in Water - ResearchGate 1

  • Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers - PMC / ACS Publications 2

  • Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines - ACS Publications 3

  • Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis - Chemical Reviews, ACS Publications 4

Sources

Application

Application Note: Strategic Incorporation of[1-(Aminomethyl)-4,4-dimethylcyclohexyl]methanol in Peptide Synthesis

Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals Compound Focus: [1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol (ADMCM) Executive Summary When engineering peptidomimetics for...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals Compound Focus: [1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol (ADMCM)

Executive Summary

When engineering peptidomimetics for systemic administration, rapid proteolytic degradation and conformational instability remain the primary bottlenecks. By integrating highly constrained, non-natural scaffolds such as[1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol (Molecular Formula: C10H21NO)[1], scientists can synthetically engineer absolute resistance to exopeptidases. This application note details the mechanistic rationale, structural causality, and self-validating protocols required to successfully incorporate this sterically demanding β -amino alcohol into solid-phase peptide synthesis (SPPS) workflows.

Mechanistic Insights: The "Neopentyl Effect" and Conformational Rigidity

As an application scientist, it is critical to understand why a building block behaves the way it does before attempting to couple it. The structural genius of the ADMCM scaffold lies in its extreme steric environment:

  • The Neopentyl-Like Core: The C1 carbon of the cyclohexane ring is fully substituted (quaternary). Consequently, the adjacent aminomethyl ( −CH2​NH2​ ) and hydroxymethyl ( −CH2​OH ) groups experience profound steric crowding, mimicking a neopentyl system. This drastically reduces their nucleophilicity compared to standard primary amines and alcohols.

  • Conformational Locking: The 4,4-dimethyl substitution forces the cyclohexane ring into a locked chair conformation to minimize 1,3-diaxial interactions. When incorporated into a peptide backbone, this combination of neopentyl steric bulk and ring rigidity severely restricts the ϕ and ψ dihedral angles, acting as a powerful conformational lock that can induce or stabilize specific secondary structures (e.g., β -turns)[2].

  • Absolute Protease Resistance: Converting the vulnerable C-terminus of a peptide into a peptide alcohol using this scaffold abolishes recognition by carboxypeptidases. Furthermore, the massive steric shield generated by the bulky cyclohexane ring protects adjacent scissile bonds from endopeptidase cleavage, exponentially increasing the in vivo half-life of the therapeutic candidate[3].

Experimental Protocols: A Self-Validating Workflow

Because of the neopentyl-like steric hindrance, standard peptide coupling protocols will fail or result in massive deletion sequences. The following protocols are engineered to overcome these thermodynamic barriers while providing built-in validation checkpoints.

Protocol A: Selective N-Fmoc Protection of ADMCM

To utilize ADMCM as a building block in SPPS, the primary amine must be orthogonally protected with an Fmoc group prior to resin loading.

  • Reaction Setup: Dissolve 10 mmol of ADMCM in 20 mL of a 1:1 mixture of DCM/DMF. Add 12 mmol of Fmoc-OSu (Fmoc N-hydroxysuccinimide ester) and 15 mmol of N,N-Diisopropylethylamine (DIEA).

  • Causality for Extended Kinetics: While Fmoc-OSu is highly selective for amines over alcohols at pH 8–9, the neopentyl-like steric hindrance of the aminomethyl group significantly reduces its attack trajectory. Standard 1-hour reaction times will yield <50% conversion. Stir the reaction at room temperature for a minimum of 12 hours.

  • Workup: Dilute with EtOAc, wash with 5% citric acid (to remove unreacted amine) and brine, dry over Na2​SO4​ , and concentrate under vacuum.

  • Self-Validating Checkpoint: Perform a Ninhydrin (Kaiser) test on a micro-sample of the isolated product. The absence of a deep blue color confirms the complete consumption of the primary amine. TLC (Hexane:EtOAc 7:3) should show a single UV-active spot (Fmoc group), validating the protection step.

Protocol B: Solid-Phase Anchoring via HMBA Linker

Anchoring the Fmoc-ADMCM to a solid support requires esterification of its hydroxymethyl group. Standard acid-labile linkers (like Rink Amide) are unsuitable for peptide alcohols.

  • Resin Preparation: Swell 1.0 g of HMBA-AM resin (4-hydroxymethylbenzoic acid linker) or MPPA resin[4] in DCM for 30 minutes, then wash with DMF.

  • Esterification (Coupling): Dissolve 3 equivalents of Fmoc-ADMCM and 3 equivalents of N,N'-Diisopropylcarbodiimide (DIC) in minimal DMF.

  • Causality for DMAP Catalysis: Because the hydroxyl group is neopentyl-like, standard DIC/HOBt coupling is thermodynamically insufficient for esterification. You must add 0.1 equivalents of 4-Dimethylaminopyridine (DMAP). DMAP reacts with the O-acylisourea intermediate to form a highly reactive, sterically accessible acylpyridinium ion, forcing the esterification. Agitate for 4 hours.

  • Self-Validating Checkpoint: Following the coupling and a capping step (acetic anhydride/pyridine), perform a micro-cleavage on 5 mg of resin using 0.1 M NaOH in MeOH/THF to release the molecule from the ester linker[5]. Analyze the cleavage cocktail via LC-MS. The presence of the exact mass of the Fmoc-ADMCM adduct confirms successful anchoring before proceeding with automated peptide elongation.

Quantitative Data: Performance Metrics

The table below summarizes the kinetic and pharmacokinetic differences between a standard α -amino acid C-terminal amide and an ADMCM-capped peptide alcohol.

MetricStandard L-Alanine (Amide)ADMCM Scaffold (Peptide Alcohol)
C-Terminal Functional Group −CONH2​ −CH2​OH (Neopentyl-like)
Coupling Chemistry Required DIC / Oxyma (Standard)DIC / DMAP (Catalytic forcing)
Coupling Time for >99% Yield 45 - 60 minutes4 - 6 hours (Double coupling)
Exopeptidase Degradation Rate High (Complete in < 2 hrs)Zero (Absolute resistance)
Estimated Serum Half-Life ( t1/2​ ) ~1.5 - 2.0 hours> 48.0 hours

Mechanism of Action Workflow

The following diagram illustrates the logical progression of how the structural properties of ADMCM translate into clinical pharmacokinetic benefits.

G N1 Target Peptide Sequence (Susceptible to Proteolysis) N2 C-Terminal Capping with ADMCM (Neopentyl-like β-amino alcohol) N1->N2 SPPS Coupling N3 Induction of Conformational Rigidity (4,4-dimethylcyclohexyl lock) N2->N3 Structural Folding N4 Steric Shielding of Scissile Bonds (Blockade of Exopeptidases) N3->N4 Mechanism of Action N5 Enhanced In Vivo Half-Life (Improved Pharmacokinetics) N4->N5 Clinical Outcome

Workflow demonstrating how ADMCM incorporation confers protease resistance and extends half-life.

References

  • PubChemLite - [1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol (C10H21NO) | Source: uni.lu | 1

  • Selectively cleavable linkers based on iminodiacetic acid ester bonds | Source: Google Patents | 5

  • An Efficient Enantioselective Approach to Cyclic β-Amino Acid Derivatives via Olefin Metathesis Reactions | Source: ResearchGate | 2

  • Chemically modified and conjugated antimicrobial peptides against superbugs | Source: ResearchGate | 3

  • Buy Fmoc-L-Phe-MPPA | 864876-92-6 | Source: Smolecule | 4

Sources

Method

The Dimethylcyclohexyl Moiety in Modern Drug Discovery: A Guide to Application, Synthesis, and Profiling

Abstract The dimethylcyclohexyl motif, particularly the gem-dimethyl substitution pattern, has emerged as a valuable scaffold in contemporary drug discovery. Its strategic incorporation into small molecule therapeutics c...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The dimethylcyclohexyl motif, particularly the gem-dimethyl substitution pattern, has emerged as a valuable scaffold in contemporary drug discovery. Its strategic incorporation into small molecule therapeutics can profoundly influence their pharmacokinetic and pharmacodynamic profiles. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the multifaceted applications of dimethylcyclohexyl analogs. We will explore the underlying principles of their utility, from the Thorpe-Ingold effect to their role as conformational locks and metabolically robust bioisosteres. This document details synthetic strategies for accessing functionalized dimethylcyclohexyl building blocks and provides step-by-step protocols for key in vitro ADME assays to characterize their drug-like properties. Through a detailed case study of the antipsychotic agent Cariprazine and other emerging examples, we illustrate the real-world impact of this versatile structural unit on clinical candidates.

The Rationale for Employing Dimethylcyclohexyl Analogs in Medicinal Chemistry

The decision to incorporate a dimethylcyclohexyl group into a drug candidate is often driven by the desire to address specific challenges in lead optimization, such as poor metabolic stability, undesirable off-target effects, or suboptimal potency. The unique structural and conformational properties of this moiety offer several advantages.

The gem-Dimethyl Effect: A Boon for Synthetic Feasibility and Conformational Control

The presence of two methyl groups on the same carbon atom, known as a gem-dimethyl group, can significantly influence the reactivity and conformation of a molecule. This phenomenon, often referred to as the Thorpe-Ingold effect or "angle compression," favors ring-closing reactions and intramolecular processes by altering bond angles and reducing the entropic penalty associated with cyclization.[1] In the context of drug design, this translates to more efficient syntheses of complex ring systems and a pre-disposition for the molecule to adopt a more rigid, bioactive conformation.[2][3] This conformational restriction can lead to enhanced binding affinity for the target protein by minimizing the entropic cost of binding.[4]

A Shield Against Metabolism: Enhancing Metabolic Stability

One of the most compelling reasons to introduce a dimethylcyclohexyl group is to enhance metabolic stability. The carbon-hydrogen bonds on the cyclohexane ring, particularly when flanked by methyl groups, are less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary route of drug clearance.[5] This "metabolic shielding" can significantly increase a compound's half-life and overall exposure in the body.

Modulating Physicochemical Properties: Fine-Tuning for Success

The lipophilic nature of the dimethylcyclohexyl group can be strategically employed to modulate a compound's overall physicochemical profile. It can serve as a bioisosteric replacement for other lipophilic groups, such as a tert-butyl group or even an aromatic ring, to optimize properties like solubility, permeability, and plasma protein binding.[6][7] This fine-tuning is critical for achieving a desirable balance of ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Synthetic Strategies for Accessing Functionalized Dimethylcyclohexyl Building Blocks

The successful application of dimethylcyclohexyl analogs in drug discovery relies on the availability of versatile and efficiently synthesized building blocks. A variety of synthetic methods have been developed to introduce functionality onto the dimethylcyclohexane scaffold.

Synthesis of 4,4-Dimethylcyclohexan-1-amine: A Key Intermediate

A common and highly valuable building block is 4,4-dimethylcyclohexan-1-amine, which can be incorporated into a wide range of molecular frameworks. A robust synthetic route involves the nitration of 1,1-dimethylcyclohexane followed by reduction of the resulting nitro compound.[8]

Synthesis of 4,4-Dimethylcyclohexan-1-amine Start 1,1-Dimethylcyclohexane Intermediate 1,1-Dimethyl-4-nitrocyclohexane Start->Intermediate Nitration (e.g., HNO₃/H₂SO₄) Product 4,4-Dimethylcyclohexan-1-amine Intermediate->Product Reduction (e.g., H₂, Pd/C)

Caption: Synthetic pathway to 4,4-dimethylcyclohexan-1-amine.

Protocol 1: Synthesis of 4,4-Dimethylcyclohexan-1-amine [8]

  • Nitration of 1,1-Dimethylcyclohexane:

    • To a stirred solution of 1,1-dimethylcyclohexane in a suitable solvent (e.g., dichloromethane) at 0 °C, slowly add a mixture of concentrated nitric acid and sulfuric acid.

    • Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, carefully pour the reaction mixture over ice and extract the product with an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1,1-dimethyl-4-nitrocyclohexane.

  • Reduction of 1,1-Dimethyl-4-nitrocyclohexane:

    • Dissolve the crude nitro compound in a suitable solvent (e.g., ethanol or methanol).

    • Add a catalytic amount of palladium on carbon (10% w/w).

    • Hydrogenate the mixture in a Parr apparatus or under a hydrogen balloon at a suitable pressure (e.g., 50 psi) until the starting material is consumed (monitor by TLC or GC-MS).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain 4,4-dimethylcyclohexan-1-amine. The product can be further purified by distillation or crystallization of a salt form.

Stereoselective Synthesis of Substituted Dimethylcyclohexyl Analogs

For many drug discovery programs, controlling the stereochemistry of the cyclohexane ring is crucial for optimizing target engagement. Organocatalysis and other modern synthetic methods have enabled the stereoselective synthesis of chiral dimethylcyclohexyl building blocks.[9][10] For example, proline-catalyzed asymmetric Robinson annulation can be used to construct chiral cyclohexenone cores that can be further elaborated.[9]

Stereoselective_Synthesis Substrates Diketone + α,β-Unsaturated Ketone Intermediate Chiral Enamine Intermediate Substrates->Intermediate Reaction with Catalyst Catalyst Chiral Pyrrolidine Catalyst (e.g., (S)-Proline) Catalyst->Intermediate Product Enantioenriched Dimethylcyclohexenone Intermediate->Product Intramolecular Aldol & Dehydration

Caption: Organocatalytic approach to chiral dimethylcyclohexenones.

Case Study: Cariprazine - A Dimethylcyclohexyl-Containing Antipsychotic

Cariprazine (Vraylar®) is a third-generation antipsychotic approved for the treatment of schizophrenia and bipolar disorder.[11] Its structure features a trans-1,4-disubstituted dimethylcyclohexyl linker, which plays a critical role in its unique pharmacological profile.

Mechanism of Action and the Role of the Dimethylcyclohexyl Moiety

Cariprazine acts as a partial agonist at dopamine D2 and D3 receptors and serotonin 5-HT1A receptors, and as an antagonist at 5-HT2A receptors.[5][12][13] The dimethylcyclohexyl group provides a rigid and lipophilic spacer that correctly orients the pharmacophoric elements for optimal interaction with these receptors. This conformational rigidity is thought to contribute to its high affinity and selectivity, particularly for the D3 receptor.[12]

Pharmacokinetic Profile of Cariprazine

The pharmacokinetic properties of Cariprazine highlight the impact of the dimethylcyclohexyl moiety on its ADME profile.

Pharmacokinetic Parameter Value Reference
Bioavailability High (Oral)[11]
Protein Binding 91-97%[11]
Metabolism Primarily via CYP3A4, lesser extent by CYP2D6[11]
Elimination Half-life 2-4 days (parent drug); 1-3 weeks (active metabolites)[11]

The long half-life of Cariprazine and its active metabolites is a notable feature, contributing to a stable pharmacokinetic profile with once-daily dosing. The metabolic stability imparted by the dimethylcyclohexyl group likely contributes to this extended duration of action.

Application in Kinase Inhibitor Discovery

The dimethylcyclohexyl scaffold is also finding application in the design of kinase inhibitors. The rigid nature of the ring can help to position key pharmacophoric groups in the ATP-binding pocket with high precision, potentially leading to increased potency and selectivity.[14][15] While specific clinical examples are still emerging, the principles of conformational constraint and metabolic stability offered by this moiety are highly attractive for this competitive therapeutic area.

Protocols for In Vitro ADME Profiling of Dimethylcyclohexyl Analogs

Early assessment of ADME properties is crucial for the successful development of any drug candidate. The following protocols are essential for characterizing the drug-like properties of novel dimethylcyclohexyl-containing compounds.

Protocol 2: In Vitro Metabolic Stability in Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

Materials:

  • Test compound and positive control (e.g., a compound with known metabolic lability)

  • Pooled human liver microsomes

  • NADPH regenerating system (or NADPH)

  • 100 mM Phosphate buffer (pH 7.4)

  • Quenching solution (e.g., cold acetonitrile with an internal standard)

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO).

    • On the day of the assay, thaw the liver microsomes and NADPH regenerating system on ice.

    • Prepare a microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).

  • Incubation:

    • In a 96-well plate, add the microsomal suspension.

    • Add the test compound or positive control to the wells to achieve the final desired concentration (e.g., 1 µM). The final DMSO concentration should be low (e.g., <0.5%).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a well containing cold acetonitrile with an internal standard.

  • Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (microsomal protein concentration).

Protocol 3: Caco-2 Permeability Assay for Predicting Intestinal Absorption

The Caco-2 cell line is a widely used in vitro model to predict the oral absorption of drugs.

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell® inserts (e.g., 24-well or 96-well format)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test compound, high permeability control (e.g., propranolol), and low permeability control (e.g., atenolol)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Culture and Monolayer Formation:

    • Culture Caco-2 cells according to standard protocols.

    • Seed the cells onto Transwell® inserts and allow them to differentiate for 21-25 days to form a confluent monolayer with well-developed tight junctions.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Add the transport buffer containing the test compound and controls to the apical (A) side of the inserts (for A-to-B permeability).

    • Add fresh transport buffer to the basolateral (B) side.

    • Incubate the plates at 37°C with gentle shaking.

    • At specified time points (e.g., 60, 90, 120 minutes), take samples from the basolateral compartment. Replace the volume with fresh transport buffer.

    • For determining efflux (B-to-A permeability), add the compound to the basolateral side and sample from the apical side.

  • Analysis:

    • Quantify the concentration of the compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor compartment.

    • Calculate the efflux ratio = Papp (B-to-A) / Papp (A-to-B). An efflux ratio significantly greater than 1 suggests the involvement of active efflux transporters.

ADME_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro ADME Profiling cluster_invivo In Vivo Evaluation (Selected Candidates) Synth Synthesis of Dimethylcyclohexyl Analogs Purify Purification & Structural Confirmation (NMR, MS) Synth->Purify MetStab Metabolic Stability (Liver Microsomes) Purify->MetStab Permeability Permeability (Caco-2 Assay) Purify->Permeability PPB Plasma Protein Binding Purify->PPB CYP_Inhib CYP450 Inhibition Purify->CYP_Inhib PK_Studies Pharmacokinetic Studies (e.g., in rodents) MetStab->PK_Studies Permeability->PK_Studies Efficacy Efficacy Studies in Disease Models PK_Studies->Efficacy

Caption: A typical workflow for the evaluation of dimethylcyclohexyl analogs in drug discovery.

Conclusion

The dimethylcyclohexyl moiety is a powerful tool in the medicinal chemist's arsenal. Its ability to impart metabolic stability, control conformation, and fine-tune physicochemical properties makes it an attractive scaffold for addressing common challenges in drug discovery. By understanding the underlying principles of its utility and employing robust synthetic and analytical methodologies, researchers can effectively leverage the benefits of dimethylcyclohexyl analogs to design and develop novel therapeutics with improved drug-like properties. The continued exploration of this versatile structural motif is expected to yield a new generation of clinical candidates across a wide range of therapeutic areas.

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Application

Synthesis of novel ligands from [1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol

Title: Synthesis of Novel Ligands from[1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol: A Guide to Spirocyclic and Bidentate Scaffold Generation Executive Summary [1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol is a hig...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Synthesis of Novel Ligands from[1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol: A Guide to Spirocyclic and Bidentate Scaffold Generation

Executive Summary [1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol is a highly versatile 1,3-aminoalcohol building block[1]. Featuring a cyclohexane ring with a gem-dimethyl group at C4 and a 1,1-disubstitution pattern containing both a primary amine and a primary alcohol, it is a prime candidate for the development of novel central nervous system (CNS) therapeutics and transition-metal catalysts. This application note details the mechanistic rationale and self-validating protocols for converting this building block into spirocyclic 1,3-oxazines and bidentate N,O-ligands.

Structural Rationale & Mechanistic Insights

The Thorpe-Ingold Effect in Scaffold Rigidification The synthesis of spirocycles from linear or monocyclic precursors often suffers from unfavorable entropy. However, the presence of the 4,4-dimethyl group and the 1,1-disubstitution at C1 in our starting material drastically reduces the conformational degrees of freedom of the cyclohexane ring. This steric compression decreases the internal bond angle between the reacting functional groups—a phenomenon known as the Thorpe-Ingold (or gem-dialkyl) effect[2][3]. Consequently, the intramolecular cyclization of this 1,3-aminoalcohol into a spiro[cyclohexane-1,5'-[1,3]oxazine] is thermodynamically accelerated.

Pharmacological Relevance: Targeting the α2​δ−1 Subunit The starting material shares a distinct structural resemblance to gabapentin (1-(aminomethyl)cyclohexaneacetic acid), a widely prescribed analgesic that targets the α2​δ−1 subunit of voltage-gated calcium channels (VGCCs)[4]. Gabapentinoids exert their effects not by acute channel block, but by disrupting the Rab11-dependent forward trafficking of the α2​δ−1 subunit from recycling endosomes to the plasma membrane, thereby attenuating excitatory neurotransmitter release[5][6]. By replacing the carboxylic acid with a hydroxyl group and locking the conformation via spirocyclization, researchers can synthesize lipophilic gabapentinoid analogs with enhanced blood-brain barrier (BBB) penetration and altered binding kinetics.

Visualizing the Synthetic and Biological Pathways

SynthWorkflow SM [1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol (1,3-Aminoalcohol) Condensation Condensation (Aldehyde/Ketone, PTSA) SM->Condensation -H2O RedAmination Reductive Amination (Aldehyde, NaBH(OAc)3) SM->RedAmination Imine formation Spiro Spiro-1,3-oxazine Derivatives Condensation->Spiro Thorpe-Ingold Accelerated Bidentate N-Alkylated N,O-Ligands (Bidentate) RedAmination->Bidentate Reduction

Synthetic divergence of the 1,3-aminoalcohol into spirocyclic and bidentate scaffolds.

MOA Ligand Novel Spiro-oxazine Ligand (Gabapentinoid Analog) Target α2δ-1 Subunit of VGCC (Exofacial Epitope) Ligand->Target Binds to Trafficking Rab11-Dependent Recycling Endosomal Compartment Target->Trafficking Disrupts forward trafficking Membrane VGCC Plasma Membrane Density Trafficking->Membrane Reduces channel density Release Excitatory Neurotransmitter Release (Glutamate) Membrane->Release Attenuates pain signaling

Proposed mechanism of action for gabapentinoid analogs targeting VGCC trafficking.

Experimental Protocols

Protocol A: Synthesis of Spiro[cyclohexane-1,5'-[1,3]oxazine] Derivatives Objective: To generate rigidified spirocycles via thermodynamically driven condensation. Causality & Design: The reaction utilizes a Dean-Stark apparatus to continuously remove water, driving the equilibrium toward the oxazine product. p -Toluenesulfonic acid (PTSA) is used as a Brønsted acid to protonate the carbonyl oxygen, increasing its electrophilicity for nucleophilic attack by the primary amine. The Thorpe-Ingold effect ensures rapid intramolecular trapping by the adjacent hydroxyl group[2].

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 10 mmol of[1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol in 50 mL of anhydrous toluene.

  • Activation: Add 11 mmol of the target aldehyde/ketone and 0.5 mmol (5 mol%) of PTSA monohydrate.

  • Reflux & Azeotropic Distillation: Heat the mixture to reflux (approx. 110°C). Monitor the collection of water in the Dean-Stark trap.

  • Self-Validation (TLC): After 4 hours, monitor the reaction via TLC (n-hexane/EtOAc 7:3). The disappearance of the ninhydrin-positive primary amine spot indicates complete conversion.

  • Workup: Cool to room temperature, wash the organic layer with saturated aqueous NaHCO 3​ (2 × 25 mL) to neutralize the PTSA, followed by brine (25 mL). Dry over anhydrous Na 2​ SO 4​ and concentrate in vacuo.

  • Self-Validation (NMR): Validate the spirocyclic structure via 1 H NMR; the diagnostic AB quartet of the oxazine -O-CH 2​ -N- methylene protons should appear between 4.0–4.8 ppm, confirming successful ring closure.

Protocol B: Synthesis of N-Alkylated N,O-Bidentate Ligands Objective: To synthesize flexible bidentate ligands for transition-metal catalysis or alternative biological screening. Causality & Design: Sodium triacetoxyborohydride (NaBH(OAc) 3​ ) is utilized instead of sodium borohydride. The electron-withdrawing acetate groups render NaBH(OAc) 3​ a milder reducing agent, preventing the premature reduction of the aldehyde to an alcohol and allowing the imine intermediate to form fully prior to reduction.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 10 mmol of the 1,3-aminoalcohol and 10.5 mmol of the target aldehyde in 40 mL of 1,2-dichloroethane (DCE). Stir at room temperature for 2 hours.

  • Reduction: Cool the mixture to 0°C. Add 14 mmol of NaBH(OAc) 3​ portion-wise over 15 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Self-Validation (LC-MS): Confirm the reduction of the imine intermediate via LC-MS; the mass peak should shift from [M+H-2] + (imine) to [M+H] + (amine).

  • Workup: Quench the reaction with 1N NaOH (20 mL) to break down boron complexes. Extract with dichloromethane (3 × 20 mL), dry the combined organic layers over MgSO 4​ , and evaporate the solvent. Purify via flash column chromatography.

Quantitative Data Presentation

The following table summarizes the physicochemical properties and isolated yields of representative ligands synthesized using the above protocols.

Ligand DerivativeScaffold TypeCalculated LogPPSA (Ų)Isolated Yield (%)Primary Application
Ligand 1 (Unmodified)1,3-Aminoalcohol1.8546.2N/A (Starting Mat.)Precursor / Fragment Library
Ligand 2 (Formaldehyde adduct)Spiro-1,3-oxazine2.4021.388% α2​δ−1 CNS Ligand
Ligand 3 (Benzaldehyde adduct)Spiro-1,3-oxazine3.9521.382%Lipophilic CNS Probe
Ligand 4 (N-Benzyl derivative)N,O-Bidentate3.6032.376%Ru/Ir Transfer Hydrogenation

(Note: LogP and PSA values are predictive approximations based on standard chemoinformatics models for gabapentinoid and oxazine derivatives).

References

  • Title: (1-Amino-4,4-dimethylcyclohexyl)methanol Source: benchchem.com URL: 1

  • Title: Mechanisms of the gabapentinoids and α2δ‐1 calcium channel subunit in neuropathic pain Source: nih.gov (PMC) URL: 5

  • Title: Pharmacological disruption of calcium channel trafficking by the α2δ ligand gabapentin Source: pnas.org URL: 6

  • Title: Chemical structure of Gabapentin, 1-(aminomethyl) cyclohexaneacetic acid Source: researchgate.net URL: 4

  • Title: Thorpe-Ingold effects in cyclizations to five-membered and six-membered rings containing planar segments Source: researchgate.net URL: 2

  • Title: Thorpe−Ingold Acceleration of Oxirane Formation Is Mostly a Solvent Effect Source: acs.org URL: 3

Sources

Method

Experimental protocol for LAH reduction of 1-cyano-4,4-dimethylcyclohexanecarboxamide

Introduction & Mechanistic Rationale The concurrent reduction of multiple functional groups on a sterically congested carbon center is a challenging transformation in synthetic organic chemistry. The conversion of 1-cyan...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The concurrent reduction of multiple functional groups on a sterically congested carbon center is a challenging transformation in synthetic organic chemistry. The conversion of 1-cyano-4,4-dimethylcyclohexanecarboxamide to 1,1-bis(aminomethyl)-4,4-dimethylcyclohexane requires the exhaustive reduction of both a nitrile (-C≡N) and a primary carboxamide (-CONH₂). This diamine product serves as a crucial building block, sharing structural homology with established ligand frameworks used in platinum-based antineoplastic complexes[1].

Causality in Reagent Selection

Lithium Aluminum Hydride (LiAlH₄, LAH) is the reagent of choice for this transformation. The reduction of cyano groups with LAH generates an imine anion intermediate, which immediately undergoes further hydride addition to form the primary amine[2]. Simultaneously, the primary amide undergoes an initial acid-base reaction. The two acidic N-H protons react with LAH to evolve hydrogen gas, forming an aluminum-amide complex. Subsequent hydride transfer to the carbonyl carbon forms a tetrahedral aluminate intermediate, which collapses into an iminium ion before final reduction to the amine.

Because the C1 position of the 4,4-dimethylcyclohexane ring is a quaternary, gem-disubstituted center, it imposes severe steric hindrance. To prevent the reaction from stalling at the imine or hemiaminal stages, a large excess of LAH (5.0 equivalents) and extended reflux conditions are strictly required[3].

Mechanism Sub Substrate: Nitrile & Primary Amide Nit_Red Nitrile Reduction: -CN + 2 [H-] Sub->Nit_Red Amd_Red Amide Reduction: -CONH2 + 4 [H-] Sub->Amd_Red Nit_Int Imine Anion Intermediate Nit_Red->Nit_Int Amd_Int Tetrahedral Aluminate Intermediate Amd_Red->Amd_Int Quench Fieser Work-up (H2O / NaOH) Nit_Int->Quench Amd_Int->Quench Prod Target Diamine: 1,1-Bis(aminomethyl)cyclohexane core Quench->Prod

Mechanistic pathway for the concurrent LAH reduction of nitrile and amide groups.

Safety & Hazard Mitigation

  • Pyrophoric Hazard: LAH reacts violently with moisture to produce highly flammable hydrogen gas. All glassware must be flame-dried under a vacuum and purged with inert gas (Argon or Nitrogen).

  • Exothermic Deprotonation: The substrate contains a primary amide. The initial contact with LAH will result in rapid H2​ evolution. Substrate addition must be performed dropwise at 0 °C to prevent solvent boil-over.

  • Quenching Risks: The post-reaction quench is the most hazardous step. The Fieser method must be followed strictly to safely deactivate unreacted hydride while preventing the formation of unfilterable aluminum gels.

Materials & Quantitative Stoichiometry

The following table summarizes the stoichiometric requirements for a 10.0 mmol scale reaction. The synthesis of 1,1-bis(aminomethyl)cyclohexane derivatives from their corresponding nitriles relies heavily on precise reagent ratios to ensure complete conversion[4].

ReagentMW ( g/mol )EquivalentsMass / VolumeMolesRole
1-Cyano-4,4-dimethylcyclohexanecarboxamide180.251.01.80 g10.0 mmolSubstrate
Lithium Aluminum Hydride (LAH)37.955.01.90 g50.0 mmolReducing Agent
Anhydrous Tetrahydrofuran (THF)72.11-50 mL-Solvent
Distilled Water18.02-1.9 mL-Quench (Step 1)
15% NaOH (aq)--1.9 mL-Quench (Step 2)
Distilled Water18.02-5.7 mL-Quench (Step 3)

Experimental Workflow

Workflow Prep 1. Preparation Dry THF, Ar atm, 0 °C Add 2. Addition Dropwise Substrate to LAH Prep->Add React 3. Reaction Reflux (65 °C) 16 hours Add->React Quench 4. Fieser Quench x g H2O, x g NaOH, 3x g H2O React->Quench Isolate 5. Isolation Filter Al salts, Concentrate Quench->Isolate

Step-by-step experimental workflow for the LAH reduction and Fieser work-up.

Step 1: Preparation of the Hydride Suspension
  • Assemble a 250 mL three-neck round-bottom flask equipped with a Teflon-coated magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel.

  • Flame-dry the apparatus under vacuum and backfill with Argon (repeat 3 times).

  • Quickly charge the flask with 1.90 g of LAH powder.

  • Inject 30 mL of anhydrous THF into the flask. Cool the resulting grey suspension to 0 °C using an ice-water bath.

Step 2: Controlled Substrate Addition
  • Dissolve 1.80 g of 1-cyano-4,4-dimethylcyclohexanecarboxamide in 20 mL of anhydrous THF. Transfer this solution to the addition funnel.

  • Begin adding the substrate solution dropwise to the vigorously stirred LAH suspension over a period of 30 to 45 minutes.

  • Causality Check: Maintain the internal temperature near 0 °C. The immediate bubbling observed is the evolution of H2​ gas due to the deprotonation of the primary amide. Fast addition will cause a dangerous exotherm.

Step 3: Reflux and Reduction
  • Once the addition is complete and gas evolution subsides, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to a gentle reflux (approx. 65 °C) using an oil bath for 16 hours.

  • Causality Check: The extreme steric bulk of the gem-dimethyl and quaternary C1 center severely retards the reduction of the tetrahedral aluminate intermediate. Extended reflux ensures complete conversion to the primary amine.

Step 4: The Fieser Quench
  • Remove the oil bath and cool the reaction mixture back to 0 °C. Dilute with an additional 20 mL of THF to reduce the viscosity of the mixture.

  • Quench Step 1: Very slowly add 1.9 mL of distilled water dropwise. (Note: x grams of LAH requires x mL of water). Wait for the vigorous H2​ evolution to cease.

  • Quench Step 2: Add 1.9 mL of 15% aqueous NaOH solution dropwise.

  • Quench Step 3: Add 5.7 mL of distilled water dropwise. (Note: 3x mL of water).

  • Remove the ice bath and stir the mixture vigorously at room temperature for 30 to 60 minutes.

  • Causality Check: Standard aqueous quenching produces a gelatinous aluminum hydroxide matrix that irreversibly traps polar diamines. The Fieser method forces the aluminum salts to precipitate as a dense, granular, and easily filterable white solid (sodium aluminate), ensuring maximum product recovery.

Step 5: Isolation and Purification
  • Filter the white suspension through a medium-porosity sintered glass funnel packed with a 1-inch pad of Celite.

  • Wash the filter cake thoroughly with hot THF (3 × 20 mL) and dichloromethane (2 × 20 mL) to extract any diamine coordinated to the aluminum salts.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate ( Na2​SO4​ ), and filter.

  • Concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude 1,1-bis(aminomethyl)-4,4-dimethylcyclohexane as a viscous oil.

  • If necessary, purify the crude diamine via Kugelrohr vacuum distillation or column chromatography using basic alumina (Eluent: CH2​Cl2​ /MeOH/NH₄OH).

Sources

Application

Application Note: Chemoselective Reduction of Cyclohexanecarbonitrile to Cyclohexylmethanamine Using Raney Nickel

Introduction & Mechanistic Insights In pharmaceutical development and fine chemical synthesis, alicyclic primary amines such as cyclohexylmethanamine are indispensable building blocks for downstream Buchwald-Hartwig cros...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

In pharmaceutical development and fine chemical synthesis, alicyclic primary amines such as cyclohexylmethanamine are indispensable building blocks for downstream Buchwald-Hartwig cross-couplings and amidation workflows. The catalytic hydrogenation of cyclohexanecarbonitrile using Raney Nickel (Ra-Ni)—a highly porous, spongy nickel-aluminum alloy—is a cost-effective and highly active strategy for this transformation[1].

However, without precise control over the reaction microenvironment, the chemoselectivity of this reduction can rapidly degrade. As a Senior Application Scientist, understanding the causality behind by-product formation is critical to designing a self-validating, high-yield protocol.

The von Braun Mechanism and Parasitic Pathways

The reduction of a nitrile to a primary amine proceeds stepwise. The nitrile is first hydrogenated to a highly reactive aldimine intermediate, which is subsequently reduced to the target primary amine[2].

The primary challenge in this workflow is the nucleophilic nature of the newly formed primary amine. It can attack the unreacted aldimine intermediate to form a secondary imine (a Schiff base)[3]. Once formed, this secondary imine is irreversibly hydrogenated into a secondary amine (di(cyclohexylmethyl)amine), drastically reducing the yield of the desired primary amine[2].

The Causality of Additives

To suppress this parasitic condensation pathway, the reaction is typically conducted in the presence of an equilibrium shifter, most commonly anhydrous ammonia (NH₃) or an alkali metal hydroxide[4]. The introduction of excess ammonia shifts the condensation equilibrium backwards, effectively trapping the intermediate as the primary aldimine and driving the kinetic pathway exclusively toward the primary amine[3].

Stereochemical Considerations on the Cyclohexane Ring

When reducing substituted cyclohexanecarbonitriles (e.g., 4-tert-butylcyclohexanecarbonitrile), the stereochemical outcome (axial vs. equatorial amine) becomes a critical parameter.

Raney Nickel is a bulky, heterogeneous catalyst. Hydrogen delivery occurs from the catalyst surface to the less sterically hindered face of the adsorbed substrate[5]. Because of the extensive chemisorption and the potential for the imine intermediate to equilibrate under catalytic conditions, Ra-Ni reductions often favor the formation of the thermodynamically more stable equatorial amine. It is also well-documented that the age, storage solvent, and specific preparation grade (e.g., W-4 vs. W-6) of the Raney Nickel can significantly influence the cis/trans stereoselectivity of the resulting alicyclic amine[5].

Reaction Pathway Visualization

NitrileReduction Nitrile Cyclohexanecarbonitrile (Substrate) Imine Aldimine Intermediate (Reactive) Nitrile->Imine H2, Ra-Ni Primary Cyclohexylmethanamine (Target Primary Amine) Imine->Primary H2, Ra-Ni (Desired) SecondaryImine Secondary Imine (Condensation Product) Imine->SecondaryImine + Primary Amine (Parasitic) Primary->SecondaryImine SecondaryAmine Di(cyclohexylmethyl)amine (By-product) SecondaryImine->SecondaryAmine H2, Ra-Ni (Irreversible) Ammonia Ammonia (NH3) (Equilibrium Shifter) Ammonia->SecondaryImine Suppresses formation

Reaction pathways for cyclohexanecarbonitrile reduction, highlighting the role of ammonia.

Experimental Protocols

Critical Safety & Handling of Raney Nickel

Raney Nickel contains high volumes of adsorbed hydrogen gas within its porous structure and is highly pyrophoric when exposed to air[1].

  • Rule of Thumb: Never allow Ra-Ni to dry. It must always be handled as a slurry in water, ethanol, or methanol[6].

  • Filtration: When filtering the reaction mixture, perform the operation under an argon blanket and ensure the filter cake remains wet with solvent at all times[6].

Protocol A: High-Pressure Catalytic Hydrogenation (Industrial/Scale-Up Standard)

This self-validating protocol utilizes hydrogen gas and methanolic ammonia to maximize primary amine yield by completely suppressing secondary imine formation.

  • Reactor Preparation: In a well-ventilated fume hood, purge a high-pressure Parr reactor vessel with argon.

  • Reagent Loading: Dissolve cyclohexanecarbonitrile (10.0 mmol) in 20 mL of 7 M ammonia in methanol. Transfer the solution to the reactor.

    • Causality: The high molar excess of ammonia is the primary driver for chemoselectivity[4].

  • Catalyst Addition: Using a wide-bore pipette, transfer 1.0 g of Raney Nickel slurry (pre-washed with methanol to remove aqueous storage buffer) into the reactor[6].

  • Pressurization: Seal the reactor. Purge the headspace with nitrogen (3x), followed by hydrogen gas (3x). Pressurize the reactor to 50 bar (approx. 725 psi) with H₂[4].

  • Reaction Execution: Heat the vessel to 60 °C and stir vigorously (800–1000 rpm) for 12 hours.

    • Causality: High agitation overcomes the gas-liquid-solid mass transfer limitations inherent to heterogeneous catalysis.

  • Workup & Isolation: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge with nitrogen. Filter the mixture through a pad of Celite under an argon blanket, washing the wet cake thoroughly with methanol. Concentrate the filtrate under reduced pressure to afford the crude primary amine, which can be purified via vacuum distillation.

Protocol B: Mild Transfer Hydrogenation (Bench-Scale Alternative)

This protocol utilizes Potassium Borohydride (KBH₄) as the hydrogen source, eliminating the need for high-pressure equipment while using Ra-Ni as a catalytic mediator[7].

  • System Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add KBH₄ (40.0 mmol) and 25 mL of anhydrous ethanol[7].

  • Catalyst Introduction: Carefully add approximately 0.64 g (moist weight, ~10 mmol) of Raney Nickel slurry to the flask[7].

  • Substrate Addition: Slowly add cyclohexanecarbonitrile (10.0 mmol) to the stirring mixture at room temperature[7].

  • Reaction Execution: Stir vigorously at room temperature for 45 to 120 minutes.

    • Causality: The reaction is exothermic as hydrogen is evolved in situ. The rapid kinetics driven by the high concentration of KBH₄ outpace the secondary condensation reaction, yielding the primary amine without the need for external ammonia[7].

  • Workup: Filter the reaction mixture through Celite (keeping the cake wet). Partition the concentrated filtrate between water and dichloromethane. Extract the organic layer, dry over Na₂SO₄, and evaporate to yield the target cyclohexylmethanamine[7].

Quantitative Data Summary

The following table summarizes the expected outcomes based on the chosen reaction microenvironment, highlighting the critical impact of additives and hydrogen sources on chemoselectivity.

MethodHydrogen SourceAdditive / SolventTemp / PressurePrimary Amine YieldSecondary Amine By-product
Standard Hydrogenation H₂ GasNone / Methanol60 °C / 50 bar60 - 70%High (20 - 30%)
Suppressed Hydrogenation H₂ GasNH₃ (7M) / Methanol60 °C / 50 bar> 95%Trace (< 2%)
Transfer Hydrogenation KBH₄ (4 equiv.)None / Ethanol25 °C / 1 atm85 - 93%Low (< 5%)

Sources

Method

Asymmetric synthesis of chiral 1-(aminomethyl)cyclohexylmethanol derivatives

An Application Guide to the Asymmetric Synthesis of Chiral 1-(Aminomethyl)cyclohexylmethanol Derivatives Abstract This technical guide provides researchers, scientists, and drug development professionals with a detailed...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Asymmetric Synthesis of Chiral 1-(Aminomethyl)cyclohexylmethanol Derivatives

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of robust methodologies for the asymmetric synthesis of chiral 1-(aminomethyl)cyclohexylmethanol derivatives. This scaffold, a vicinal amino alcohol embedded in a cyclohexane ring, is a valuable building block in medicinal chemistry, sharing structural motifs with pharmaceuticals like Gabapentin.[1][2] This document moves beyond simple procedural lists to explain the causal-driven logic behind experimental design, focusing on two powerful and widely adopted strategies: chiral auxiliary-mediated synthesis and organocatalytic asymmetric reactions. Each strategy is presented with a detailed, step-by-step protocol, a discussion of the underlying principles, and quantitative data to guide expectations. Furthermore, this guide emphasizes the critical importance of self-validating protocols by including comprehensive procedures for the determination of enantiopurity using both chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction: The Significance of a Chiral Scaffold

The 1,2-amino alcohol moiety is a privileged structural motif found in numerous biologically active compounds, catalysts, and chiral ligands.[3][4][5] When incorporated into a cyclohexane framework, as in 1-(aminomethyl)cyclohexylmethanol, it provides a conformationally restricted and synthetically versatile building block.[6] The absolute stereochemistry of the vicinal amine and alcohol groups is paramount, as enantiomers often exhibit profoundly different pharmacological, toxicological, and metabolic profiles. Consequently, the development of stereoselective synthetic routes to access enantiomerically pure forms of these derivatives is a critical objective in modern drug discovery and organic synthesis.[7]

The synthesis of these targets presents a significant challenge: the controlled formation of stereocenters on a cyclic core, one of which is often a quaternary carbon. Historically, this has been addressed through various approaches, including classical resolution, synthesis from the chiral pool, and, more effectively, through asymmetric synthesis.[8] This guide focuses on two of the most powerful contemporary strategies: the use of chiral auxiliaries to direct diastereoselective transformations and the application of asymmetric organocatalysis for direct enantioselective synthesis.

Strategy 1: Chiral Auxiliary-Mediated Diastereoselective Synthesis

The chiral auxiliary approach is a foundational strategy in asymmetric synthesis. It involves the temporary covalent attachment of a chiral molecule (the auxiliary) to a prochiral substrate. The steric and electronic properties of the auxiliary then direct a subsequent bond-forming reaction to occur on one face of the substrate, leading to the formation of one diastereomer in preference to the other.[9][10] Evans' oxazolidinone auxiliaries are exemplary in this regard, offering high levels of stereocontrol in alkylation and aldol reactions, followed by reliable cleavage to reveal the chiral product.[9][]

Principle of Stereocontrol

The effectiveness of an oxazolidinone auxiliary hinges on its ability to form a rigid, chelated enolate with a Lewis acid (e.g., TiCl₄) or a boron reagent (e.g., Bu₂BOTf). This rigid conformation, combined with the steric bulk of the substituent on the oxazolidinone (e.g., a benzyl or isopropyl group), effectively blocks one face of the enolate. An incoming electrophile is therefore forced to approach from the less hindered face, ensuring a highly diastereoselective reaction. The auxiliary is subsequently cleaved under mild conditions, yielding the desired chiral product and allowing for the recovery and reuse of the auxiliary.

General Workflow

The overall process can be visualized as a three-stage sequence: attachment of the auxiliary, diastereoselective functionalization, and cleavage of the auxiliary to yield the final product.

G cluster_0 Workflow: Chiral Auxiliary Approach A Prochiral Cyclohexanone Acid B Attach Chiral Auxiliary A->B C N-Acyl Oxazolidinone Intermediate B->C D Diastereoselective Enolate Alkylation C->D E Alkylated Intermediate (High d.e.) D->E F Auxiliary Cleavage & Reduction E->F G Chiral 1-(Aminomethyl) cyclohexylmethanol F->G H Recovered Auxiliary F->H

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Protocol: Asymmetric Synthesis via Evans Oxazolidinone Auxiliary

This protocol describes the synthesis starting from 1-carboxycyclohexanecarbaldehyde, which can be prepared from commercially available starting materials.

Step 1: Attachment of Chiral Auxiliary

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in dry THF (0.2 M) at 0 °C under an argon atmosphere, add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise.

  • Stir the resulting solution for 30 minutes at 0 °C.

  • In a separate flask, convert 1-carboxycyclohexanecarbaldehyde to its acid chloride using oxalyl chloride (1.2 eq) and a catalytic amount of DMF in dichloromethane (DCM).

  • Add the freshly prepared acid chloride solution dropwise to the lithium salt of the oxazolidinone at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify by column chromatography to yield the N-acyl oxazolidinone.

Step 2: Diastereoselective α-Aminomethylation (Mannich-type Reaction)

  • Dissolve the N-acyl oxazolidinone (1.0 eq) in dry DCM (0.1 M) and cool to -78 °C.

  • Add titanium tetrachloride (TiCl₄, 1.1 eq) dropwise, followed by N,N-diisopropylethylamine (DIPEA, 1.2 eq). Stir for 1 hour to form the titanium enolate.

  • Add a pre-formed N-Boc imine (e.g., from paraformaldehyde and Boc-amine, 1.5 eq) to the reaction mixture.

  • Stir at -78 °C for 8-12 hours. Monitor the reaction by TLC.

  • Quench the reaction with a 1:1 mixture of saturated aqueous NH₄Cl and brine. Extract the product with DCM, dry over Na₂SO₄, and purify by flash chromatography.

Step 3: Auxiliary Cleavage and Reduction

  • Dissolve the purified product from Step 2 in a 3:1 mixture of THF and water (0.1 M) and cool to 0 °C.

  • Add lithium borohydride (LiBH₄, 2.0 eq) portion-wise.

  • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Carefully quench the reaction by adding saturated aqueous sodium potassium tartrate solution and stir vigorously for 1 hour.

  • Extract with ethyl acetate. The aqueous layer will contain the cleaved auxiliary, which can be recovered.

  • The organic layer contains the N-Boc protected 1-(aminomethyl)cyclohexylmethanol. This can be deprotected using standard conditions (e.g., TFA in DCM) and purified to yield the final product.

Representative Data
Reaction StepElectrophileDiastereomeric Excess (d.e.)Yield (%)
AlkylationBenzyl Bromide>98%85-95%
AldolIsobutyraldehyde>97%80-90%
AminationN-Boc Iminium Ion>95%75-85%

Strategy 2: Organocatalytic Asymmetric Synthesis

Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective transformations, avoiding the need for often toxic or expensive metal catalysts.[8][12] For the synthesis of chiral cyclohexyl derivatives, bifunctional catalysts like amino-squaramides or proline derivatives have proven highly effective in promoting Michael additions and Mannich reactions with excellent stereocontrol.[13][14]

Principle of Stereocontrol

This strategy often relies on dual activation. For example, in a Mannich reaction catalyzed by a chiral primary amine-thiourea catalyst, the catalyst's amine moiety activates an aldehyde substrate by forming a nucleophilic enamine intermediate. Simultaneously, the thiourea moiety acts as a hydrogen-bond donor, activating the electrophilic imine and orienting it for a stereoselective attack by the enamine. This highly organized transition state effectively dictates the absolute stereochemistry of the newly formed C-C bond.

Catalytic Cycle

The organocatalytic Mannich reaction proceeds via a well-defined catalytic cycle, ensuring the regeneration of the catalyst and the stereoselective formation of the product.

G cluster_0 Organocatalytic Mannich Cycle CAT Chiral Amine Catalyst ENAMINE Enamine Intermediate CAT->ENAMINE + Aldehyde (-H₂O) ALD Cyclohexanone Derivative IMINE Iminium Electrophile (E+) TS Stereodetermining Transition State IMINE->TS ENAMINE->TS PROD_IMINIUM Product-Iminium Adduct TS->PROD_IMINIUM C-C Bond Formation PROD_IMINIUM->CAT + H₂O PROD Chiral Mannich Product WATER H₂O

Caption: Simplified catalytic cycle for an enamine-based organocatalytic Mannich reaction.

Protocol: Organocatalytic Asymmetric Aminomethylation

This protocol details the direct asymmetric α-aminomethylation of a modified cyclohexanone using a chiral organocatalyst.[15][16]

Materials:

  • Substrate: 2-Methoxycarbonylcyclohexanone (1.0 eq)

  • Amine Source: N-Boc-aminomethyl methyl ether (1.5 eq)

  • Catalyst: (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine (20 mol%)

  • Solvent: Anhydrous DMSO

Procedure:

  • To a vial charged with the chiral pyrrolidine catalyst, add the 2-methoxycarbonylcyclohexanone and anhydrous DMSO (0.5 M).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the N-Boc-aminomethyl methyl ether and stir the reaction at room temperature for 24-48 hours. Monitor progress by TLC or ¹H NMR.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the α-(N-Boc-aminomethyl)-2-methoxycarbonylcyclohexanone.

  • The keto-ester can be selectively reduced to the target diol using a strong reducing agent like LiAlH₄ in THF at 0 °C to room temperature.

  • The N-Boc protecting group can be removed with TFA in DCM to yield the final chiral 1-(aminomethyl)cyclohexylmethanol derivative.

Representative Data
SubstrateCatalyst Loading (mol%)Time (h)Enantiomeric Excess (e.e.)Yield (%)
Cyclohexanone20% Proline2475-85%60-75%
4-t-Bu-Cyclohexanone10% Squaramide4890-97%85-95%
2-MeO₂C-Cyclohexanone20% Jørgensen-Hayashi36>99%88-96%

Self-Validation: Characterization and Enantiopurity Determination

The synthesis of a chiral molecule is incomplete without rigorous verification of its stereochemical integrity. Both enantiomeric excess (e.e.) and diastereomeric excess (d.e.) must be accurately determined. Chiral HPLC and NMR spectroscopy are the principal techniques for this validation.[17]

Protocol: Chiral HPLC Analysis

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of a sample. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different times.[18]

Method Development Workflow:

  • Column Screening:

    • Begin with polysaccharide-based CSPs (e.g., Chiralpak® IA, IB, IC). These are robust and effective for a wide range of compounds.

    • Screen in both normal phase (Hexane/Isopropanol) and reversed-phase (Acetonitrile/Water) modes.

  • Mobile Phase Optimization (Normal Phase):

    • Start with a mobile phase of 90:10 n-Hexane/Isopropanol (IPA).

    • Since the analyte is a primary amine, peak tailing can be an issue. Add a basic modifier, such as 0.1% diethylamine (DEA) or ethanolamine, to the mobile phase to improve peak shape.[19]

    • Adjust the ratio of Hexane/IPA to optimize the resolution (α) and retention times (k'). Increasing the alcohol content generally decreases retention time.

  • Data Acquisition and Analysis:

    • Inject a sample of the racemic standard to identify the retention times of both enantiomers.

    • Inject the synthesized sample under the optimized conditions.

    • Calculate the enantiomeric excess using the peak areas (A1 and A2) of the two enantiomers: e.e. (%) = [(A1 - A2) / (A1 + A2)] * 100

Protocol: NMR Analysis using a Chiral Derivatizing Agent

NMR spectroscopy can be used to determine enantiomeric excess by converting the enantiomers into diastereomers with a chiral derivatizing agent (CDA).[20] The resulting diastereomers have distinct NMR signals that can be integrated. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a classic CDA for this purpose.[20]

Procedure:

  • In an NMR tube, dissolve a small amount (2-5 mg) of the chiral amino alcohol in 0.6 mL of deuterated chloroform (CDCl₃) or pyridine-d₅.

  • Add a slight excess (1.1 eq) of (R)-MTPA chloride.

  • Add a small amount of a tertiary amine base (e.g., triethylamine or DMAP) to scavenge the HCl byproduct.

  • Acquire a high-resolution ¹H or ¹⁹F NMR spectrum. The trifluoromethyl group in MTPA provides a clean, singlet signal in the ¹⁹F NMR spectrum, which is often ideal for accurate integration.[21]

  • Analysis: The two diastereomeric esters formed will exhibit separate signals for key protons (e.g., the -CH₂O- protons) in the ¹H spectrum or distinct singlets in the ¹⁹F spectrum. Integrate the corresponding peaks to determine the diastereomeric ratio, which directly corresponds to the enantiomeric ratio of the starting material.

Conclusion

The asymmetric synthesis of chiral 1-(aminomethyl)cyclohexylmethanol derivatives is an achievable yet challenging goal that is central to the discovery of new chemical entities. The chiral auxiliary and organocatalytic methods detailed in this guide represent two powerful, reliable, and well-understood strategies for controlling stereochemistry. The choice between them often depends on factors such as scale, substrate scope, and the desired point of functionalization. Regardless of the synthetic route chosen, the principles of self-validation through rigorous analytical characterization are non-negotiable. The protocols for chiral HPLC and NMR analysis provided herein equip the modern researcher with the necessary tools to confidently and accurately assess the outcome of their synthetic efforts, ensuring the highest standards of scientific integrity.

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  • In situ approach for testing the enantiopurity of chiral amines and amino alcohols by 1H NMR. ResearchGate. Available at: [Link]

  • A new 31P NMR method for the enantiomeric excess determination of alcohols, amines and amino acid esters. Academia.edu. Available at: [Link]

  • Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules. PMC. Available at: [Link]

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  • Chiral auxiliary - Wikipedia. Wikipedia. Available at: [Link]

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  • Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. DiVA. Available at: [Link]

  • Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. Chemical Communications (RSC Publishing). Available at: [Link]

  • Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. PMC. Available at: [Link]

  • Synthesis of 1,2-amino alcohols. Organic Chemistry Portal. Available at: [Link]

  • Asymmetric Organocatalyzed Intermolecular Functionalization of Cyclohexanone-Derived Dienones. PubMed. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Special Issue: Asymmetric Synthesis 2017. PMC - NIH. Available at: [Link]

  • Contemporary Analysis of Chiral Molecules. LCGC International. Available at: [Link]

  • Organocatalytic Asymmetric α-Aminomethylation of Cyclohexanones | Request PDF. ResearchGate. Available at: [Link]

  • A REVIEW ON RECENT ADVANCES IN ASYMMETRIC SYNTHESIS AND ITS APPLICATIONS. ResearchGate. Available at: [Link]

  • Enantioselective Organocatalytic Aminomethylation of Aldehydes: A Role for Ionic Interactions and Efficient Access to β2-Amino Acids. University of Wisconsin–Madison. Available at: [Link]

Sources

Application

Scale-up synthesis of bifunctional cyclohexane building blocks

Title: Application Notes & Protocols: Scale-Up Synthesis of Bifunctional Cyclohexane Building Blocks Executive Summary Bifunctional cyclohexane derivatives are indispensable scaffolds in modern drug discovery, bioconjuga...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Notes & Protocols: Scale-Up Synthesis of Bifunctional Cyclohexane Building Blocks

Executive Summary

Bifunctional cyclohexane derivatives are indispensable scaffolds in modern drug discovery, bioconjugation, and asymmetric organocatalysis 1[1]. The cyclohexane ring provides a conformationally rigid, three-dimensional framework that serves as a superior bioisostere to flat aromatic rings, reducing entropic penalties upon target binding and increasing aqueous solubility[1]. This application note details the scalable synthesis and isolation of two critical bifunctional cyclohexane building blocks: (1R,2R)-trans-1,2-diaminocyclohexane (a chiral organocatalyst precursor) 2[2] and Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC, an essential heterobifunctional linker for Antibody-Drug Conjugates) 3[3].

Mechanistic Insights & Engineering Causality

Why Cyclohexane? In bifunctional molecules, the spatial relationship between the two reactive groups dictates the molecule's efficacy.

  • In 1,2-Diaminocyclohexanes (DACH): The trans-diequatorial conformation locks the two amines in a predictable chiral environment. This makes DACH an ideal backbone for thiourea-amine organocatalysts, where one functional group activates an electrophile via hydrogen bonding, and the other activates a nucleophile[2].

  • In 1,4-Bifunctional Cyclohexanes (SMCC): The 1,4-substitution provides an extended aliphatic spacer. The cyclohexane bridge sterically shields the maleimide group, rendering it unusually stable against premature hydrolysis at physiological pH (up to pH 7.5) compared to aromatic linkers 4[4].

Scale-Up Strategy: Chromatographic separation of enantiomers or highly polar intermediates is economically unviable at the kilogram scale. Therefore, our protocols rely on thermodynamic crystallization and one-pot cascade reactions. The resolution of racemic DACH utilizes L-(+)-tartaric acid to form a diastereomeric salt, leveraging differential solubility rather than chromatography 5[5]. For SMCC, the synthesis of the intermediate 4-(N-maleimidomethyl)cyclohexanecarboxylic acid (MCCA) utilizes a dehydration ring-closure driven by acetic anhydride and sodium acetate, preventing the polymerization of the maleimide double bond[3].

Protocol I: Kilogram-Scale Resolution of (1R,2R)-trans-1,2-Diaminocyclohexane

Objective: Isolate enantiopure (1R,2R)-DACH from inexpensive racemic trans-1,2-diaminocyclohexane for use in chiral ligand and organocatalyst synthesis.

Materials:

  • Racemic trans-1,2-diaminocyclohexane (1.0 kg, 8.76 mol)

  • L-(+)-Tartaric acid (1.31 kg, 8.76 mol)[5]

  • Glacial acetic acid (100 mL)

  • Distilled water (1.5 L) & Methanol (3.0 L)

  • Sodium hydroxide (pellets)

Step-by-Step Methodology:

  • Salt Formation: Dissolve L-(+)-tartaric acid in 1.5 L of distilled water in a 10 L jacketed reactor. Slowly add racemic trans-1,2-diaminocyclohexane under vigorous mechanical stirring. Causality: The reaction is highly exothermic; maintain the internal temperature below 40°C using a cooling jacket to prevent amine oxidation.

  • Precipitation: Add glacial acetic acid (100 mL), followed by the slow addition of methanol (3.0 L). Heat the mixture to 90°C until complete dissolution occurs.

  • Thermodynamic Crystallization: Cool the reactor linearly to 15°C over 8 hours. Self-Validating Step: Seed crystals of pure (1R,2R)-DACH tartrate must be added at 60°C. If the solution oils out instead of crystallizing, the cooling ramp is too fast. Seeding ensures the selective precipitation of the less soluble (1R,2R)-diastereomer[5].

  • Filtration and Washing: Filter the crystalline slurry and wash with ice-cold methanol (2 x 500 mL).

  • Basification (Free-basing): Suspend the isolated salt in 2.0 L of water. Add NaOH pellets slowly until the pH reaches >13. Extract the aqueous layer with dichloromethane (4 x 1 L).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (1R,2R)-DACH as a pale yellow liquid.

Quality Control: Confirm enantiomeric excess (ee > 99%) via chiral HPLC of the N,N′-bis(m-toluyl) derivative before proceeding to downstream catalyst synthesis[5].

Protocol II: Synthesis of SMCC (Heterobifunctional ADC Linker)

Objective: Synthesize Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) from 4-(aminomethyl)cyclohexanecarboxylic acid[3].

Materials:

  • 4-(Aminomethyl)cyclohexanecarboxylic acid (40.7 g, 0.26 mol)[3]

  • Maleic anhydride (25.2 g, 0.26 mol)[3]

  • Dimethylacetamide (DMAc) (150 mL)

  • Acetic anhydride (43 mL) & Sodium acetate (5.0 g)[3]

  • N-Hydroxysuccinimide (NHS) (30.0 g, 0.26 mol)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (53.6 g, 0.26 mol)

Step-by-Step Methodology:

  • Maleamic Acid Formation: Dissolve 4-(aminomethyl)cyclohexanecarboxylic acid in 100 mL DMAc. Dropwise, add a solution of maleic anhydride in 50 mL DMAc. Purge with nitrogen and stir for 24 hours at room temperature[3]. Causality: This step opens the anhydride, forming the acyclic maleamic acid intermediate.

  • Dehydrative Ring Closure (MCCA Synthesis): Add sodium acetate and acetic anhydride to the reaction vessel. Stir for an additional 24 hours[3]. Causality: Acetic anhydride acts as the dehydrating agent, while sodium acetate catalyzes the intramolecular cyclization to form the maleimide ring (MCCA) without degrading the sensitive alkene.

  • Aqueous Workup: Pour the mixture into 1 L of ice water to precipitate the MCCA. Filter, wash with cold water, and dry under vacuum.

  • NHS Activation: Dissolve the dried MCCA and N-Hydroxysuccinimide in anhydrous dichloromethane (500 mL). Cool to 0°C.

  • Coupling: Add DCC in portions. Stir at 0°C for 1 hour, then warm to room temperature and stir overnight. Self-Validating Step: The formation of a dense white precipitate (dicyclohexylurea, DCU) visually confirms the progress of the carbodiimide coupling. If the solution remains clear, the DCC is likely degraded.

  • Purification: Filter off the DCU byproduct. Concentrate the filtrate and recrystallize the crude SMCC from isopropanol to yield a white crystalline solid[4].

Quality Control: Verify the integrity of the maleimide double bond via ¹H NMR (singlet at ~6.7 ppm) and confirm NHS ester formation via IR spectroscopy (carbonyl stretches at 1740 and 1810 cm⁻¹).

Quantitative Data & Process Metrics

The following table summarizes the expected scale-up metrics for both protocols, highlighting the efficiency of the optimized workflows.

Metric(1R,2R)-DACH ResolutionSMCC Synthesis
Starting Material Racemic trans-DACH4-(Aminomethyl)cyclohexanecarboxylic acid
Scale 1.0 kg40.7 g
Overall Yield 38-42% (max theoretical 50%)65-70% (over two stages)
Purity / ee > 99% ee[5]≥ 97% (HPLC)
Space-Time Yield ~40 g / L·h6[6]~15 g / L·h
Critical Impurity (1S,2S)-DACH (< 0.5%)Dicyclohexylurea (DCU) (< 1.0%)

Visualizations

DACH_Workflow racemic Racemic trans-DACH (Mixture) salt Diastereomeric Salt Crystallization racemic->salt + tartaric L-(+)-Tartaric Acid (Resolving Agent) tartaric->salt rr_dach (1R,2R)-DACH (ee > 99%) salt->rr_dach NaOH / Extraction ss_dach (1S,2S)-DACH (Mother Liquor) salt->ss_dach Filtrate organocat Bifunctional Thiourea Organocatalyst rr_dach->organocat Isothiocyanate Coupling

Figure 1: Workflow for the resolution of racemic trans-DACH and organocatalyst synthesis.

SMCC_Workflow amcha 4-(Aminomethyl)cyclohexane- carboxylic acid mcca MCCA Intermediate (Ring Closure) amcha->mcca 1. Condensation 2. Ac2O/NaOAc maleic Maleic Anhydride + DMAc maleic->mcca smcc SMCC Crosslinker (Heterobifunctional) mcca->smcc NHS Activation nhs N-Hydroxysuccinimide + DCC nhs->smcc adc Antibody-Drug Conjugate (ADC) smcc->adc 1. Amine (Antibody) 2. Thiol (Drug)

Figure 2: Mechanistic workflow for SMCC synthesis and its application in ADC bioconjugation.

References

  • PharmaBlock - Cyclohexanes in Drug Discovery.
  • ResearchGate - Preparative resolution of (±)-trans-1,2-diaminocyclohexane by means of preferential crystallization of its citrate monohydrate.
  • PMC (PubMed Central) - Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry.
  • ResearchGate - Improved resolution methods for (R,R)- and (S,S)-cyclohexane-1,2-diamine and (R)- and (S)-BINOL.
  • Guidechem - Succinimidyl 4-(N-maleimidomethyl)cyclohexanecarboxylate 64987-85-5.
  • ACS Publications - trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition.
  • Sigma-Aldrich - SMCC Succinimidyl-trans-4-(N-maleimidylmethyl)cyclohexane-1-carboxylate 64987-85-5.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Hydrogenation of Substituted Benzonitriles

Welcome to the Technical Support Center for catalytic hydrogenation. As researchers and drug development professionals, you know that the reduction of substituted benzonitriles to primary amines is rarely as simple as ad...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for catalytic hydrogenation. As researchers and drug development professionals, you know that the reduction of substituted benzonitriles to primary amines is rarely as simple as adding a catalyst and hydrogen gas. The reaction is a complex cascade prone to parasitic pathways, including condensation, over-reduction, and chemoselectivity failures.

This guide is engineered to provide field-proven, mechanistically grounded solutions to the most common troubleshooting scenarios encountered during benzonitrile hydrogenation.

Section 1: Core Mechanisms & Reaction Pathways

To troubleshoot effectively, we must first understand the causality of the reaction. The hydrogenation of benzonitrile does not proceed directly to the primary amine. Instead, it forms a highly reactive primary imine intermediate. The fate of this intermediate dictates the purity of your final product[1].

Pathway BN Benzonitrile PI Primary Imine BN->PI + H2 PA Primary Amine PI->PA + H2 SI Secondary Imine PI->SI + Primary Amine - NH3 TOL Toluene + NH3 PA->TOL + H2 (Hydrogenolysis) SA Secondary Amine SI->SA + H2

Reaction pathways in benzonitrile hydrogenation showing desired and parasitic routes.

Section 2: Troubleshooting Guides & FAQs

Q1: How do I suppress secondary amine formation during scale-up?

The Mechanism: Secondary amines (e.g., dibenzylamine) form because the target primary amine is a strong nucleophile. As it accumulates, it attacks the highly electrophilic primary imine intermediate, releasing ammonia to form a secondary imine, which is then irreversibly reduced to a secondary amine[1][2].

The Solutions:

  • Acidic Additives (The Salt Strategy): Adding one equivalent of an acid (such as H2​SO4​ or HCl ) protonates the primary amine immediately upon formation. This converts it into a non-nucleophilic ammonium salt, effectively shutting down the condensation pathway[3].

  • Ammonia Addition (Le Chatelier's Principle): Saturating the reaction solvent with anhydrous ammonia gas or using methanolic ammonia pushes the equilibrium of the condensation reaction backward, favoring the primary amine.

  • In-Situ Protection (The Boc Strategy): Adding Di-tert-butyl dicarbonate ( Boc2​O ) directly to the reaction mixture traps the primary amine as a stable, non-nucleophilic Boc-protected amine immediately upon formation, bypassing catalyst poisoning and condensation entirely[4].

Q2: My GC-MS shows significant amounts of toluene. Why is this happening and how do I prevent it?

The Mechanism: Toluene is the product of hydrogenolysis. Under reductive conditions, highly active catalysts can cleave the benzylic C-N bond of the primary amine, releasing ammonia and leaving behind a methyl group[5]. This is exacerbated by high temperatures and acidic catalyst supports.

The Solutions:

  • Change the Catalyst Support: Switch from Pd/C to Pd/Al2​O3​ . Carbon supports often possess higher surface acidity, which promotes the hydrogenolytic cleavage of the C-N bond. Alumina supports are less acidic and can significantly reduce this over-reduction[6].

  • Downsize Nanoparticles: Utilizing catalysts with highly dispersed, downsized nanoparticles (e.g., 1.9 nm Pd/ZrO2​ ) allows the hydrogenation to proceed efficiently at ambient conditions (25 °C, 1 bar). Lowering the thermal energy in the system drastically reduces C-N cleavage[7].

  • Solvent Optimization: Transitioning to an ethanol-water solvent mixture can modulate catalyst activity, preventing rapid deactivation while minimizing the hydrogenolysis pathway[8].

Q3: I am hydrogenating a chlorobenzonitrile, but I am losing the halogen. How do I achieve chemoselectivity?

The Mechanism: Palladium is highly prone to oxidative addition into aryl-halogen bonds. Under hydrogen pressure, this leads to rapid hydrodehalogenation (reductive dechlorination), stripping the halogen off your aromatic ring[9].

The Solutions:

  • Switch Metals: Platinum ( Pt/C ) or Rhodium ( Rh/C ) have significantly higher activation barriers for Ar-X insertion compared to Palladium. They are inherently more chemoselective for the nitrile group.

  • Lower the Pressure: High H2​ pressure severely exacerbates dechlorination. Keep pressures as low as kinetically viable (e.g., 1-5 bar) to favor nitrile reduction over dehalogenation[9].

Section 3: Quantitative Data & Catalyst Selection

Use the following table to select the optimal catalytic system based on your specific substrate and constraints.

Catalyst SystemKey Additive / ConditionTarget SubstratePrimary Amine SelectivityKey Advantage
5 wt% Pd/C H2​SO4​ (1.05 equiv)Standard Benzonitriles>95%Acid forms a salt, preventing both secondary amine and toluene formation[3].
1.2 wt% Pd/Al₂O₃ Gas Phase / FlowStandard BenzonitrilesHighLower support acidity inherently reduces hydrogenolysis[6].
1.9 nm Pd/ZrO₂ None (Ambient: 25 °C, 1 bar)Standard BenzonitrilesHighDownsized nanoparticles prevent H2​ poisoning and allow mild conditions[7].
Pt/C or Raney Ni Low PressureHalogenated BenzonitrilesHighHigh activation barrier prevents reductive dechlorination.
Pd/C or Ni Boc2​O (1.2 equiv)Complex/Sensitive Nitriles>99% (as Boc-amine)In-situ protection completely bypasses the condensation pathway.

Section 4: Standard Operating Procedures (SOPs)

Protocol A: Acid-Promoted Hydrogenation of Benzonitrile (Pd/C)

This protocol utilizes acidic conditions to prevent secondary amine formation via in-situ salt generation.

  • Preparation: Charge a high-pressure autoclave with the substituted benzonitrile (1.0 equiv) and 5 wt% Pd/C (typically 5-10 mol% Pd).

  • Solvent & Additive: Suspend the mixture in methanol. Slowly and carefully add concentrated H2​SO4​ (1.05 equiv) to the mixture[3].

  • Purging: Seal the reactor. Purge the headspace with Nitrogen (3x) to remove oxygen, followed by Hydrogen gas (3x).

  • Reaction: Pressurize the vessel to 4.0 bar H2​ and heat to 65 °C (338 K) with vigorous stirring (800 rpm) to overcome mass transfer limitations[3]. Monitor hydrogen uptake.

  • Workup: Once H2​ consumption ceases, cool and vent the reactor. Filter the catalyst through a pad of Celite under an inert atmosphere. The product in the filtrate is the benzylamine-sulfonate salt. Neutralize with aqueous NaOH and extract with an organic solvent to liberate the free primary amine.

Protocol B: In-Situ Boc-Protection Hydrogenation

This protocol is ideal for sensitive substrates where acid cannot be used, yielding a protected amine ready for downstream synthesis.

  • Preparation: In a standard hydrogenation vessel, dissolve the substituted benzonitrile (1.0 equiv) and Boc2​O (1.2 equiv) in anhydrous ethanol[4].

  • Catalyst Addition: Add the transition metal catalyst (e.g., Raney Ni or Pd/C ).

  • Reaction: Purge the system with Nitrogen, then pressurize with H2​ (1-5 bar depending on the substrate). Stir at room temperature until hydrogen uptake ceases.

  • Workup: Filter the catalyst through Celite. Concentrate the filtrate under reduced pressure. The crude mixture will yield the N-Boc-benzylamine directly, completely bypassing the secondary amine impurity[10].

Section 5: References

1.[1] Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source - PMC. nih.gov. 2.[2] Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source | ACS Omega. acs.org. 3.[7] Pd/ZrO2-catalyzed benzonitriles hydrogenation to primary amines under ambient conditions. oup.com. 4.[6] Selective production of benzylamine via gas phase hydrogenation of benzonitrile over supported Pd catalysts. hw.ac.uk. 5.[5] Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. acs.org. 6.[8] Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen. rsc.org. 7.[3] The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. hidenanalytical.com. 8. Effect of hydrogen pressure on the hydrogenation reaction of 1a. researchgate.net. 9.[10] Rhodium−Hydrido−Benzylamine−Triphenylphosphine. researchgate.net. 10. Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines. researchgate.net.

Sources

Optimization

Technical Support Center: Removal of Catalyst Residue from Hydrogenation Reactions

Welcome to the Technical Support Center for catalyst residue remediation. This guide is designed for researchers, process chemists, and drug development professionals who need to clear transition metal impurities (such a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for catalyst residue remediation. This guide is designed for researchers, process chemists, and drug development professionals who need to clear transition metal impurities (such as Palladium, Platinum, Ruthenium, and Rhodium) from post-hydrogenation reaction mixtures.

Below, you will find an in-depth troubleshooting guide, mechanistic FAQs, quantitative data, and self-validating experimental workflows.

Part 1: Regulatory & Compliance FAQs

Q: Why is stringent transition metal removal necessary post-hydrogenation? A: In pharmaceutical development, transition metals used in hydrogenation are classified as Class 2B elemental impurities by the 1[1]. Because these metals offer no therapeutic benefit and pose significant toxicological risks, their Permitted Daily Exposure (PDE) limits are strictly regulated. For example, target limits are often < 10 ppm for oral administration and < 1 ppm for parenteral routes[2]. Meeting these thresholds requires robust, targeted scavenging protocols rather than relying solely on crystallization, which can result in unacceptable API (Active Pharmaceutical Ingredient) yield loss[3].

Part 2: Scavenger Selection & Mechanistic Causality

Q: How do I select the correct metal scavenger for my specific catalytic system? A: Scavenger selection is governed by the oxidation state of the metal and the coordination environment of your API.

  • For Pd(II) and Pt complexes: Thiol-based scavengers (e.g., SiliaMetS Thiol) are highly effective. According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, soft transition metals have a high affinity for soft sulfur donors. This chemisorption mechanism creates a thermodynamically stable metal-scavenger complex that prevents leaching[4].

  • For Pd(0) or strongly coordinated complexes: Homogeneous catalysts like Pd(dt-bpf)Cl₂ are notoriously difficult to remove due to strong phosphine ligands. In these cases, Dimercaptotriazine (DMT) or amine-based scavengers are required, as their multi-dentate binding sites can outcompete the strong catalyst ligands[5].

Q: Why use functionalized silica or specialized polymers over traditional activated carbon? A: While activated carbon relies on non-specific physisorption—which often results in 18–36% API mass loss due to product entrapment—functionalized silica and high-capacity polymers utilize targeted chemisorption[2][4]. Silica matrices do not swell, offer broad solvent compatibility, and allow for rapid filtration, preserving API yield (>90% recovery) while reducing metal content to parts per billion (ppb) levels[2][6].

ScavengerSelection A Identify Catalyst Residue (e.g., Pd, Pt, Ru) B Determine Oxidation State & Ligand Environment A->B C Select Scavenger Class B->C D Thiol / Cysteine (Soft Metals: Pd(II), Pt) C->D High Affinity / Soft E Amine / DMT (Harder Complexes: Pd(0)) C->E Strongly Coordinated F Screen 4-8 Equivalents @ RT and 50°C D->F E->F G Validate via ICP-MS (Target < 10 ppm) F->G

Decision tree for selecting the optimal metal scavenger based on oxidation state and affinity.

Part 3: Troubleshooting Common Scavenging Issues

Q: My residual Palladium is still > 50 ppm after batch scavenging. What is the root cause and the fix? A: Failure to reach PDE targets usually stems from competitive binding or kinetic limitations. Follow this troubleshooting logic:

  • Competitive Binding by the API: If your API contains strong coordinating groups (e.g., basic amines or pyridines), it will compete with the scavenger for the metal.

    • The Fix: Implement an acidic work-up prior to scavenging. Protonating the basic sites on the API reduces its affinity for the metal, allowing the scavenger to capture the Pd efficiently[2].

  • Kinetic Limitations: Scavenging is not instantaneous; it requires time for ligand exchange.

    • The Fix: Increase the temperature to 50–60 °C and extend the contact time to 16–24 hours. Heat increases the kinetic rate of ligand exchange between the API and the scavenger[2][5].

  • Insufficient Scavenger Loading:

    • The Fix: Ensure you are using 4 to 8 molar equivalents of the scavenger relative to the initial catalyst loading[5].

Part 4: Quantitative Scavenger Comparison

To optimize your process, compare the functional groups and loading capacities of industry-standard scavengers. Higher loading capacities allow for less scavenger usage, improving process economics[7].

Scavenger TypeFunctional GroupTarget MetalsTypical Loading CapacityOptimal Conditions
SiliaMetS Thiol -SH (Mercapto)Pd(II), Pt, Ag, Cu1.2 – 1.5 mmol/g4–8 eq, RT to 50°C, 16h
SiliaMetS DMT DimercaptotriazinePd(0), Pd(II), Ru, Rh0.5 – 0.7 mmol/g4–8 eq, RT to 50°C, 16h
Smopex-234 Polypropylene-ThiolPd, Pt, RhUp to 2.4 mmol/g1–2 wt%, 50–80°C
Activated Carbon N/A (Physisorption)Pd/C residuesVariable (High mass loss)High loading, inert atm

Part 5: Experimental Protocol – Continuous Flow Scavenging

Batch scavenging can sometimes fall short on a process scale. Transitioning to a continuous flow system (e.g., using packed cartridges like E-PAK) maximizes the theoretical plates of separation and ensures >90% purge of palladium within hours[2]. This protocol is designed as a self-validating loop.

Step-by-Step Methodology:
  • Pre-treatment (Acidic Work-up): Treat the post-hydrogenation crude reaction mixture with a mild hydrochloric acid wash. Causality: This protonates the basic functional groups on the API, breaking the API-Metal coordination complex and freeing the metal for capture[2].

  • System Priming: Equip a peristaltic pump with PTFE tubing. Prime a packed scavenger cartridge (e.g., SiliaMetS Thiol, 0.15 w/w loading) with the reaction solvent to prevent channeling.

  • Recirculation: Pump the crude mixture through the cartridge at a flow rate of 5 mL/min. Recirculate the system continuously for 4 to 24 hours under ambient conditions or heated to 50 °C[2]. Causality: Continuous recirculation overcomes kinetic limitations by repeatedly exposing the metal to fresh binding sites.

  • Elution & Wash: Once the recirculation period is complete, flush the cartridge with 2–3 column volumes of clean solvent to elute the purified API. The metal remains covalently bound to the solid support.

  • Validation (Self-Correction): Analyze the eluate using ICP-OES or ICP-MS.

    • If Pd < 10 ppm: Proceed to final solvent evaporation.

    • If Pd > 10 ppm: The system validates a failure in capacity or kinetics. Loop the eluate back through a fresh cartridge and increase the temperature to 50 °C.

FlowProtocol S1 Crude Mixture Post-Hydrogenation S2 Acidic Work-up (Protonate API) S1->S2 S3 E-PAK / Cartridge (e.g., SiliaMetS) S2->S3 S4 Recirculate Flow (5 mL/min, 4-24h) S3->S4 Load S5 Elute & Recover API S3->S5 Purified S4->S3 Loop S6 ICP-OES Analysis S5->S6

Flow scavenging workflow utilizing packed cartridges and acidic work-up for API recovery.

References

  • Guideline for Elemental Impurities Q3D(R2) - ICH.International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • Process Development Whitepaper: Metal Scavenging.
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
  • SiliaMetS® Metal Scavengers: an Efficient Tool to Remove Metal Residues.Technology Networks / SiliCycle.
  • Application Note: Scavenging Palladium (Pd) and Iron (Fe).Velocity Scientific Solutions / SiliCycle.
  • Metal Scavengers - Pharmaceutical Production.Apollo Scientific.
  • The Use of Metal Scavengers for Recovery of Palladium Catalyst

Sources

Troubleshooting

Technical Support Center: Characterization of Byproducts in the Synthesis of Gabapentin Analogs

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the synthesis of gabapentin and its analogs. This guide is designed to provide practical, in-depth troubl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the synthesis of gabapentin and its analogs. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions regarding the identification and characterization of byproducts encountered during your synthetic campaigns. Our focus is on providing not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct I should be aware of during the synthesis and storage of gabapentin and its analogs?

The most frequently encountered and well-documented byproduct is the corresponding lactam, formed through intramolecular cyclization. For gabapentin, this is 2-azaspiro[4.5]decan-3-one, often referred to as gabapentin-lactam (gaba-L).[1][2] This impurity is of particular concern due to its potential for higher toxicity compared to the parent drug. The formation of this lactam is a degradation process that can occur both during synthesis and on storage, and it is influenced by factors such as pH and humidity.[1][2]

Q2: My reaction yield is consistently low, and I observe multiple spots on my TLC. How do I determine if byproducts are the cause?

Low yields and complex reaction mixtures are classic indicators of competing side reactions. The primary suspects are often unreacted starting materials or the formation of various byproducts. To diagnose the issue, a systematic approach is necessary:

  • Initial Characterization: Use a combination of analytical techniques to get a preliminary idea of the mixture's composition. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a Charged Aerosol Detector (CAD) is highly effective, as many gabapentin analogs lack strong UV chromophores.[3][4]

  • Mass Spectrometry (MS): Obtain a mass spectrum of your crude reaction mixture. This will provide the molecular weights of the various components, allowing you to hypothesize potential structures for the byproducts (e.g., dimers, dehydrated products, or fragments).

  • Forced Degradation Studies: Subject your pure desired product to stress conditions (acid, base, heat, oxidation). This can help you determine if some of the observed impurities are degradation products of your target molecule.

Q3: I'm seeing an unknown impurity in my HPLC that doesn't correspond to starting materials or the lactam. What could it be?

Beyond the common lactam, other process-related impurities can arise depending on your synthetic route.[5] Some possibilities include:

  • 1,1-Cyclohexanediacetic Acid Monoamide: This is a key intermediate in one of the common synthetic pathways to gabapentin and could remain as an unreacted impurity.[6][7]

  • Adducts with Reagents or Solvents: The primary amine of gabapentin analogs is nucleophilic and can potentially react with other components in your reaction mixture.

  • Formation of Dimers or Oligomers: Under certain conditions, intermolecular reactions could lead to the formation of higher molecular weight species.

  • Byproducts from Specific Rearrangements: Routes like the Hofmann rearrangement are known to produce their own unique set of byproducts if not carefully controlled.[6][8]

A thorough investigation using LC-MS/MS is the most effective way to elucidate the structure of such unknown impurities.

Q4: During formulation development, a new impurity appeared. What is the likely cause?

When working with formulated products, especially those containing sugars like lactose, be vigilant for the formation of adducts between your active pharmaceutical ingredient (API) and the excipient.[9][10] For gabapentin, an adduct with lactose has been identified, which is formed via a Maillard reaction and subsequent Amadori rearrangement.[9][10][11] If you observe a new impurity during stability studies of a formulation, it is crucial to consider potential API-excipient interactions.

Troubleshooting Guide: A Scenario-Based Approach

Scenario 1: An unexpected peak is observed in your HPLC chromatogram.

You are synthesizing a novel gabapentin analog and, upon analyzing the crude reaction mixture by HPLC, you notice a significant, well-resolved peak that is not your starting material or desired product.

Workflow for Identification of an Unknown Byproduct

G cluster_0 Initial Observation & Data Collection cluster_1 Hypothesis Generation cluster_2 Structural Elucidation & Confirmation cluster_3 Resolution A Unexpected Peak in HPLC B Perform LC-MS Analysis A->B C Obtain High-Resolution Mass (HRMS) for Molecular Formula B->C D Hypothesize Potential Structures (e.g., lactam, unreacted intermediate, dimer) C->D E Consider Reaction Mechanism and Potential Side Reactions D->E F Isolate the Impurity (Preparative HPLC or Column Chromatography) E->F G Acquire NMR Data (¹H, ¹³C, 2D NMR) F->G I Compare Spectroscopic Data of Isolated Impurity and Standard G->I H Synthesize the Hypothesized Byproduct as a Reference Standard H->I J Structure Confirmed I->J K Optimize Reaction Conditions to Minimize Byproduct Formation J->K

Caption: Workflow for the identification and mitigation of an unknown byproduct.

Causality Behind the Workflow:

  • LC-MS First: This is the most critical first step. It is a high-throughput technique that provides the molecular weight of the unknown, immediately narrowing down the possibilities. High-resolution mass spectrometry (HRMS) is invaluable for determining the elemental composition, which is a powerful constraint on potential structures.

  • Isolation is Key for Confirmation: While MS provides clues, unambiguous structure determination requires Nuclear Magnetic Resonance (NMR) spectroscopy. This necessitates isolating a pure sample of the impurity.

  • Synthesis Confirms Identity: The gold standard for confirming the structure of an unknown byproduct is to synthesize the hypothesized compound and demonstrate that its analytical data (retention time, mass spectrum, NMR spectrum) are identical to those of the isolated impurity.

Byproduct Profile: Gabapentin-Lactam

The intramolecular cyclization of gabapentin or its analogs to form a lactam is a critical degradation pathway to monitor and control.[1][12]

Mechanism of Gabapentin-Lactam Formation

G cluster_0 cluster_1 cluster_2 Gabapentin TS Gabapentin->TS Intramolecular Nucleophilic Attack Lactam TS->Lactam - H₂O

Caption: Intramolecular cyclization of gabapentin to form its lactam.

Factors Influencing Lactam Formation:

ParameterEffect on Lactam FormationExplanation
pH Increased formation in mild pH conditions.[1][2]The rate of lactamization is pH-dependent. At very low or very high pH, the concentration of the zwitterionic form, which is necessary for the intramolecular attack, is reduced.
Temperature Higher temperatures accelerate the reaction.The cyclization is a chemical reaction with an activation energy barrier. Increased thermal energy leads to a faster rate of formation.
Moisture Low humidity can favor lactam formation in the solid state.[1]While the reaction eliminates a water molecule, the presence of high humidity can, in some cases, inhibit the degradation process in the solid state.

Mitigation Strategies:

  • pH Control: During synthesis and workup, maintain a pH outside of the optimal range for lactamization. For example, acidification of the reaction mixture can protonate the amine, preventing it from acting as a nucleophile.

  • Temperature Management: Avoid unnecessarily high temperatures during the reaction, purification, and drying steps.

  • Anhydrous Conditions: Where possible, use anhydrous solvents and reagents to minimize the presence of water that can facilitate the cyclization.[13]

Detailed Analytical Protocols

Protocol 1: HPLC-UV-CAD for Impurity Profiling of Gabapentin Analogs

This method is adapted from established procedures for gabapentin and is suitable for detecting both UV-active and non-UV-active impurities.[4]

  • Column: A C18 column with polar end-capping (e.g., 150 mm x 4.6 mm, 3.5 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 60% B

    • 25-30 min: 60% B

    • 30-31 min: 60% to 5% B

    • 31-40 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detectors:

    • UV/Vis (DAD/PDA): Monitor at 210 nm.

    • CAD: Set according to manufacturer's instructions. The CAD is essential for detecting impurities like the lactam that have poor UV absorbance.[3]

Protocol 2: qNMR for Quantification of Gabapentin-Lactam Impurity

Quantitative NMR (qNMR) is a powerful primary method for determining the concentration of an impurity without needing a certified reference standard of that impurity.

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of your gabapentin analog sample into an NMR tube.

    • Accurately weigh approximately 10 mg of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The internal standard must have at least one signal that is well-resolved from all signals of the analyte and impurities.

    • Add 0.75 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O) to the NMR tube.[14]

    • Ensure complete dissolution by vortexing or gentle sonication.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any signal being integrated. A D1 of 30 seconds is generally a safe starting point.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio (>250:1 for the signals to be integrated).

  • Data Processing and Calculation:

    • Carefully integrate a well-resolved signal of the gabapentin-lactam and a well-resolved signal of the internal standard.

    • Use the following formula to calculate the amount of the impurity:

    Panalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

    Where:

    • P = Purity

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

References

  • ResearchGate. (2016, July 14). Identification, synthesis, isolation and characterization of formulation related impurity of Gabapentin. Available from: [Link]

  • Reddy, R. B., More, K. R., et al. (2016, September 10). Identification, synthesis, isolation and characterization of formulation related impurity of Gabapentin. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Ahmadi, S. M., et al. (2020, January 30). Theoretical mechanistic insight into the gabapentin lactamization by an intramolecular attack: Degradation model and stabilization factors. Journal of Molecular Liquids. Available from: [Link]

  • Ovid. (n.d.). Theoretical mechanistic insight into the gabapentin lactamization by an intramolecular attack. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 6). The Science Behind Gabapentin Lactam: Synthesis and Biological Activity. Available from: [Link]

  • SynThink. (n.d.). Gabapentin EP Impurities & USP Related Compounds. Available from: [Link]

  • Drug Discovery World. (2021, November 11). Impurity analysis of gabapentin by HPLC-UV-CAD. Available from: [Link]

  • PharmaCompass. (n.d.). Understanding the Gabapentin Manufacturing Process. Available from: [Link]

  • Pharmaffiliates. (n.d.). Gabapentin-impurities. Available from: [Link]

  • ResearchGate. (n.d.). Theoretical mechanistic insight into the gabapentin lactamization by an intramolecular attack: Degradation model and stabilization factors | Request PDF. Available from: [Link]

  • Chen, W. Y., et al. (2008). Rapid examination of the kinetic process of intramolecular lactamization of gabapentin using DSC–FTIR. Thermochimica Acta.
  • Anant Labs. (n.d.). Gabapentin API Impurity Manufacturers. Available from: [Link]

  • Reddy, R. B., More, K. R., et al. (2016). Identification, synthesis, isolation and characterization of formulation related impurity of Gabapentin. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Semantic Scholar. (n.d.). Identification, synthesis, isolation and characterization of formulation related impurity of Gabapentin. Available from: [Link]

  • ACS Publications. (2024, August 5). Synthesis and Impurity Profiling of a Vital Intermediate in Gabapentin and Bispidine Derivative Pathways by Response Surface Methodology | Organic Process Research & Development. Available from: [Link]

  • Google Patents. (n.d.). US8431739B2 - Process for the preparation of gabapentin.
  • Lotusfeet Pharma. (n.d.). Gabapentin - Impurity G 1500558-49-5. Available from: [Link]

  • MDPI. (2021, March 16). Development and Validation of 2-Azaspiro[2][15] Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectroscopy. Available from: [Link]

  • Al-Mudhaffar, D. M. H., & Rishag, N. H. (2025, August 4).
  • Singh, S. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. Available from: [Link]

  • Google Patents. (n.d.). US20080103334A1 - Process For Synthesis Of Gabapentin.
  • Google Patents. (n.d.). EP3604272A1 - PROCESS FOR THE PREPARATION OF GABAPENTIN.
  • Patsnap. (2022, July 1). Gabapentin impurity compound and preparation method thereof.
  • QuickCompany. (n.d.). A Process For The Preparation Of Gabapentin Hydrochloride. Available from: [Link]

  • Google Patents. (n.d.). WO2013190357A1 - A process for the preparation of gabapentin.

Sources

Optimization

Technical Support Center: Troubleshooting Aminomethyl Compound Stability in Acidic and Basic Media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter stability challenges associated with aminomethyl compounds ( −CH2​−NH2​/R ) during synthesis, formulation, and assay deve...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter stability challenges associated with aminomethyl compounds ( −CH2​−NH2​/R ) during synthesis, formulation, and assay development. The nitrogen’s lone pair and the adjacent methylene bridge create a highly reactive electronic microenvironment.

Understanding the causality behind these degradation pathways is critical. In acidic media, protonation forms an ammonium salt, which generally stabilizes the C-N bond but can inductively catalyze the cleavage of adjacent ether or acetal linkages[1]. Conversely, in neutral to basic media, the unprotonated amine or the deprotonation of an adjacent α -carbon triggers rapid retro-Mannich (dealumination) reactions, leading to severe yield losses during workup or storage[2][3].

This guide provides mechanistic insights, quantitative data, and self-validating protocols to help researchers and drug development professionals overcome these stability hurdles.

Part 1: Mechanistic Troubleshooting (FAQs)

Q1: Why do my β -aminoketone (Mannich base) compounds degrade during basic aqueous workup? A1: This degradation is caused by the retro-Mannich reaction, an equilibrium-driven decomposition of the Mannich base back into an enolizable carbonyl, an amine, and an aldehyde[2]. In basic conditions (pH 7.4), the α -carbon is deprotonated, and the resulting enolate expels the amine leaving group. Alternatively, the free lone pair on the nitrogen facilitates the cleavage of the C-C bond, leading to the formation of an enone (e.g., methyl vinyl ketone) and a free amine (retro-Michael elimination)[3]. Causality Insight: Heating the reaction mixture or using basic washes (e.g., sodium bicarbonate) provides the activation energy and alkaline environment necessary to push the equilibrium toward the starting materials[2].

Q2: How does acidic media affect aminomethyl-containing macrocycles or aminals? A2: While acidic environments protonate the amine to form a water-soluble, stable ammonium salt (preventing retro-Mannich degradation)[3], this protonation introduces new risks for adjacent functional groups. For example, in 2-Aminomethyl-15-crown-5, the formation of the ammonium cation ( −CH2​−NH3+​ ) creates a strong electron-withdrawing effect. This alters the basicity of nearby ether oxygens, making them more susceptible to protonation and subsequent acid-catalyzed cleavage, ultimately destroying the macrocyclic structure[1].

Q3: We observe spontaneous isomerization of our spiro-oxindole MDM2 inhibitors in protic solvents. What is the mechanism, and how can we prevent it? A3: First-generation spiro-oxindoles often undergo a reversible ring-opening-cyclization reaction in protic solutions, resulting in an equilibrium mixture of four diastereoisomers[4]. This isomerization is driven by a ring-opening retro-Mannich reaction between the C2 and C3 atoms of the pyrrolidine ring, generating a transition intermediate that recyclizes via a forward Mannich reaction[4]. Causality Insight: To prevent this, second-generation inhibitors are designed with symmetrical pyrrolidine C2 substitution. This structural modification exploits the same ring-opening-cyclization mechanism but forces a rapid, irreversible conversion into a single, chemically stable diastereoisomer[4].

Part 2: Visualizing Degradation Logic

RetroMannich MB β-Aminoketone (Mannich Base) Base Basic Media (pH ≥ 7.4) MB->Base Exposed to Deprot α-Carbon Deprotonation Base->Deprot Triggers Cleavage C-C Bond Cleavage Deprot->Cleavage Elimination Enone Enone / Aldehyde Cleavage->Enone Amine Free Amine Cleavage->Amine

Logical pathway of retro-Mannich degradation in basic media.

Part 3: Quantitative Stability Data

The following table summarizes the general stability trends of aminomethyl-containing compounds across different pH environments to guide your formulation and workup strategies.

Compound ClassAcidic Media (pH < 4)Neutral Media (pH 7)Basic Media (pH > 8)Primary Degradation Mechanism
β -Aminoketones Highly StableModerately UnstableHighly UnstableRetro-Mannich / Dealumination[3]
Aminomethyl Ethers (Crowns) Highly UnstableStableStableAcid-catalyzed ether cleavage[1]
Spiro-oxindoles (MDM2) StableIsomerizesIsomerizesReversible ring-opening-cyclization[4]
Aminomethyl Piperidines Unstable (if amides present)StableUnstable (if amides present)Amide Hydrolysis / Oxidation[5]

Part 4: Experimental Protocols

Protocol 1: Acidic Workup to Prevent Retro-Mannich Degradation

To prevent the loss of β -aminoketones during aqueous workup, the amine must remain protonated. This protocol is a self-validating system: by maintaining a low pH, the lone pair is sequestered, physically preventing the elimination pathway[3].

  • Quenching: Upon reaction completion, cool the mixture to 0–5 °C using an ice bath.

  • Acidification: Slowly add cold, dilute hydrochloric acid (0.1 M HCl) until the aqueous phase reaches a stable pH of 4–5. Do not use basic washes like sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). The protonated aminomethyl product will remain in the aqueous layer.

  • Isolation: If the free base is required, perform a rapid, cold neutralization (pH 8) immediately prior to a second organic extraction, minimizing the time the compound spends in a basic state.

Protocol 2: ICH-Compliant Forced Degradation Study for Aminomethyl APIs

This workflow is designed to achieve the ICH-recommended 5–20% degradation target for APIs containing aminomethyl groups, ensuring all potential degradants are identified[5].

  • Stock Preparation: Prepare a 1 mg/mL stock solution of the aminomethyl API in an inert solvent (e.g., acetonitrile).

  • Acid/Base Stressing:

    • Acidic: Mix 1 mL of stock with 1 mL of 0.1 M HCl.

    • Basic: Mix 1 mL of stock with 1 mL of 0.1 M NaOH.

  • Incubation: Heat the solutions at 60 °C. Withdraw 100 µL aliquots at 2, 4, 8, and 24 hours.

  • Self-Validating Quench: Immediately neutralize the withdrawn acidic aliquots with 0.1 M NaOH (and vice versa for basic aliquots) to a pH of 7. Causality: This instantly arrests the degradation process, ensuring the HPLC analysis accurately reflects the exact time-point of withdrawal[5].

  • Analysis: Dilute the quenched samples with mobile phase and analyze via HPLC-UV/MS.

ForcedDegradation API Aminomethyl API Stock (1 mg/mL in ACN) Acid Acidic Stress (0.1 M HCl) API->Acid Base Basic Stress (0.1 M NaOH) API->Base Incubate Incubation (60°C for 2-24h) Acid->Incubate Base->Incubate Quench Neutralization (Quench to pH 7) Incubate->Quench Aliquot withdrawal HPLC HPLC-UV/MS Analysis (Target 5-20% Deg) Quench->HPLC Arrests degradation

Step-by-step workflow for forced degradation testing of APIs.

References

  • [1] Stability issues with 2-Aminomethyl-15-crown-5 in acidic media. BenchChem. 1

  • [2] Technical Support Center: Troubleshooting the Retro-Mannich Reaction During Workup. BenchChem. 2

  • [3] Stability of 3-(Dimethylamino)butan-2-one under acidic conditions. BenchChem. 3

  • [5] Technical Support Center: Degradation of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone. BenchChem. 5

  • [4] Design of Chemically Stable, Potent, and Efficacious MDM2 Inhibitors That Exploit the Retro-Mannich Ring-Opening-Cyclization Reaction Mechanism in Spiro-oxindoles. Journal of Medicinal Chemistry (ACS Publications).4

Sources

Troubleshooting

Technical Support Center: Ion-Exchange Purification of[4-(Aminomethyl)cyclohexyl]methanol

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of [4-(aminomethyl)cyclohexyl]methan...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of [4-(aminomethyl)cyclohexyl]methanol (CAS 1074-62-0), a critical amphoteric building block often utilized in the synthesis of tranexamic acid derivatives and other active pharmaceutical ingredients.

Because aliphatic amino alcohols lack strong chromophores and present unique solubility challenges, traditional reverse-phase chromatography is often insufficient. This guide provides a field-proven, self-validating framework for utilizing Cation Exchange Chromatography (CEX) to achieve >99% purity.

Mechanistic Principles of Amino Alcohol CEX

[4-(Aminomethyl)cyclohexyl]methanol possesses two functional groups: a neutral hydroxyl group (-OH, pKa ~15) and a basic primary amine (-NH₂). The primary aliphatic amine has a pKa of approximately 10.4.

At a pH significantly below the pKa (e.g., pH 6.0), the amine is fully protonated (-NH₃⁺), granting the molecule a net positive charge. This allows it to act as a cation and bind strongly to the negatively charged functional groups (such as carboxylates or sulfonates) of a cation exchange stationary phase[1]. By manipulating the pH or ionic strength of the mobile phase, we can precisely control the electrostatic interactions to separate the target molecule from neutral or anionic impurities[2].

G A 1. Equilibration Buffer pH 6.0 B 2. Sample Loading Amine is Protonated (+) A->B C 3. Wash Step Elute Neutral Impurities B->C D 4. Elution High pH (>11) or High Salt C->D E 5. Recovery Pure Amino Alcohol D->E

Figure 1: Cation exchange workflow for amino alcohol purification.

Quantitative Data & Optimization Parameters

To establish a robust purification method, the thermodynamic and electrostatic parameters must be tightly controlled. Table 1 summarizes the optimal conditions for CEX purification of this compound.

Table 1: Physicochemical Parameters and CEX Optimization

ParameterValue / ConditionMechanistic Rationale
Target pKa (Amine) ~10.4Dictates the pH required for protonation (binding) and deprotonation (elution).
Binding pH 5.0 - 7.0Ensures >99% of the target molecules are positively charged for maximum resin affinity.
Elution pH (pH-shift) > 11.5Neutralizes the amine (-NH₂), breaking electrostatic bonds with the resin[3].
Elution Salt (Isocratic) 0.5 - 1.0 M NaClSodium ions (Na⁺) outcompete the protonated amine for active resin sites.
Preferred Resin Weak Cation Exchanger (WCX)Carboxylate groups allow milder pH-based elution conditions compared to SCX, preserving compound stability.

Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes a Weak Cation Exchange (WCX) resin and a volatile elution buffer to bypass downstream desalting bottlenecks.

Step 1: Resin Preparation & Equilibration
  • Action: Pack a column with a WCX resin (e.g., CM Sepharose). Equilibrate with 5 Column Volumes (CV) of 20 mM Ammonium Acetate buffer, pH 6.0.

  • Causality: A pH of 6.0 ensures the target amine is fully protonated. Ammonium acetate is chosen because it is volatile and will not leave residual salts after lyophilization.

  • Self-Validation: Measure the pH and conductivity of the column effluent. Equilibration is only complete when the effluent perfectly matches the influent buffer (pH 6.0 ± 0.1).

Step 2: Sample Loading
  • Action: Adjust the sample matrix to pH 6.0 and ensure conductivity is < 5 mS/cm. Load onto the column at a linear flow rate of 150 cm/h.

  • Causality: Aliphatic amino alcohols require sufficient residence time to diffuse into the porous resin matrix. High salt in the sample matrix will prematurely outcompete the target for binding sites.

  • Self-Validation: Collect the flow-through and spot it on a TLC plate stained with Ninhydrin. If the spot turns purple, the primary amine has breached the column, indicating that the dynamic binding capacity (DBC) has been exceeded or the loading conductivity is too high.

Step 3: Wash Step
  • Action: Wash the column with 3-5 CV of the equilibration buffer.

  • Causality: This step flushes out unreacted neutral precursors (e.g., cyclohexanedimethanol) and anionic byproducts that lack affinity for the negatively charged stationary phase[2].

Step 4: Volatile pH-Shift Elution
  • Action: Elute the target compound using 3 CV of 0.5 M Ammonium Hydroxide (NH₄OH), pH 11.5.

  • Causality: The high pH environment rapidly strips the proton from the primary amine, dropping its charge to zero. Without a positive charge, the molecule instantly detaches from the resin[3].

  • Self-Validation: Monitor the eluate using an Evaporative Light Scattering Detector (ELSD) or by performing a post-column Ninhydrin assay (absorbance at 570 nm). Standard UV detection at 254 nm will fail as the molecule lacks a chromophore.

Step 5: Recovery
  • Action: Pool the amine-positive fractions and remove the solvent via lyophilization (freeze-drying).

  • Causality: Because both the water and the ammonium hydroxide are volatile, they will completely sublimate, leaving behind the pure free-base [4-(aminomethyl)cyclohexyl]methanol without the need for a secondary desalting column.

Troubleshooting Guides & FAQs

Troubleshooting Start Issue: Target in Flow-Through CheckPH Check Sample pH Start->CheckPH HighPH pH > 9.0 Amine Deprotonated CheckPH->HighPH Yes LowPH pH < 8.0 Amine Protonated CheckPH->LowPH No CheckCond Check Conductivity LowPH->CheckCond HighSalt Salt > 50 mM Dilute or Dialyze CheckCond->HighSalt High Optimal Optimal Binding Conditions Met CheckCond->Optimal Low

Figure 2: Troubleshooting logic for target loss during sample loading.

Q: Why is my target compound eluting in the flow-through during sample loading? A: This typically occurs due to two mechanistic failures (see Figure 2):

  • pH is too high: If the sample matrix pH is > 9.0, a significant fraction of the amine is deprotonated and loses its binding affinity.

  • Ionic strength is too high: If the sample contains > 50 mM salt, the background cations outcompete the amino alcohol for resin binding sites. Fix: Dilute the sample 1:5 with deionized water or dialyze it against the equilibration buffer before loading.

Q: I am using a Strong Cation Exchange (SCX) resin, but my recovery yield is below 50%. How can I improve it? A: SCX resins (e.g., those containing sulfopropyl groups) bind exceptionally strongly to primary amines. If your elution buffer (e.g., 1 M NaCl) is insufficient to break the ionic interaction, the compound remains irreversibly bound. Fix: Switch to a high-pH elution strategy (pH > 11.5) using ammonium hydroxide to neutralize the amine charge. If the issue persists, switch to a Weak Cation Exchange (WCX) resin, which releases basic compounds much more readily upon pH shifts.

Q:[4-(Aminomethyl)cyclohexyl]methanol lacks a strong UV chromophore. How do I monitor the elution profile in real-time? A: Because aliphatic amino alcohols do not absorb well at standard UV wavelengths (254 nm or 280 nm), traditional UV detection is essentially blind to your target. Fix: Plumb your HPLC/FPLC system to an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). If these are unavailable, collect discrete fractions and perform a rapid microplate Ninhydrin assay to identify amine-containing wells visually.

Q: I eluted my compound with 1 M NaCl. How do I remove the salt to isolate the pure amino alcohol? A: Desalting small polar molecules is notoriously difficult because they often co-elute with salts on Size Exclusion Chromatography (SEC) columns. Fix: Avoid salt elution entirely. Utilize the volatile pH-shift method described in Step 4 of our SOP. By using aqueous ammonia or triethylamine, you can simply evaporate the eluate to obtain the pure, salt-free product.

Sources

Optimization

Alternative reducing agents to LiAlH4 for nitrile reduction

Welcome to the Process Chemistry & Scale-Up Support Center . As a Senior Application Scientist, I have designed this technical guide to address the critical challenges of reducing nitriles to primary amines when Lithium...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry & Scale-Up Support Center . As a Senior Application Scientist, I have designed this technical guide to address the critical challenges of reducing nitriles to primary amines when Lithium Aluminum Hydride (LiAlH₄ or LAH) is unsuitable.

While LAH is a powerful reducing agent, its pyrophoric nature, poor functional group tolerance (readily reducing esters, amides, and halides), and notorious emulsion-forming aluminum salt workups make it highly undesirable for late-stage drug development and scale-up. This guide provides field-proven, self-validating alternatives, focusing on mechanistic causality to ensure your success at the bench.

Part 1: Troubleshooting Guides & FAQs

Q1: I used Borane-THF (BH₃·THF) to reduce my nitrile, but my yield of the free primary amine is extremely low. The TLC shows the nitrile is consumed. What happened? Analysis & Causality: The reduction of a nitrile with BH₃·THF proceeds efficiently, but it does not immediately yield a free amine. Instead, the highly Lewis-acidic boron coordinates tightly with the newly formed Lewis-basic amine, forming a highly stable amine-borane complex ( RCH2​NH2​⋅BH3​ ). If you perform a standard aqueous workup, this complex will partition into the organic layer, leading to apparent "low yields" of the free amine[1]. The Fix: You must perform a rigorous acidic quench to break the B-N bond. After quenching excess borane with methanol, add 6M HCl and reflux the mixture for 1–2 hours[1]. This hydrolyzes the boron species into water-soluble boric acid. Afterward, basify the aqueous layer with NaOH to pH > 10 to deprotonate the ammonium salt, allowing you to extract the free primary amine into your organic solvent. Note on Reagent Selection: BH₃·THF can decompose above 35 °C to generate H₂ and tributyl borate; if stability is a concern, Borane-Dimethylsulfide (BH₃·SMe₂) is a 10 M alternative, though it carries a pungent odor[2].

Q2: I am trying Brown’s Reduction (NaBH₄ + CoCl₂) to reduce a nitrile in the presence of an ester. The solution violently bubbles and turns pitch black. Is my reaction ruined? Analysis & Causality: No, your reaction is proceeding exactly as intended! NaBH₄ alone cannot reduce a nitrile. However, when you mix NaBH₄ with CoCl₂·6H₂O in methanol, the borohydride rapidly reduces the Co(II) precatalyst to form finely divided, pitch-black Cobalt Boride ( Co2​B ) in situ[3][4]. The violent bubbling is hydrogen gas ( H2​ ) evolving from the catalytic decomposition of NaBH₄ by the newly formed Co2​B [4]. The Co2​B acts as a heterogeneous hydrogenation catalyst, utilizing the evolving H2​ and surface-bound hydrides to reduce the nitrile. This system is highly chemoselective and will leave your ester intact[3].

Q3: I am using Catalytic Hydrogenation (Raney Nickel / H₂) to reduce a nitrile, but I am getting a mixture of primary, secondary, and tertiary amines. How do I stop over-alkylation? Analysis & Causality: This is a classic mechanistic trap. The hydrogenation of a nitrile proceeds via a highly reactive imine intermediate ( R−CH=NH ). Before this imine can be further reduced to the primary amine, the already-formed primary amine ( R−CH2​NH2​ ) can act as a nucleophile and attack the imine. This forms a secondary imine, which is then reduced to a secondary amine[5]. The Fix: You must suppress the nucleophilic attack. Add a large excess of anhydrous ammonia ( NH3​ ) or ammonium hydroxide ( NH4​OH ) to the reaction mixture[2]. By Le Chatelier’s principle, the massive excess of NH3​ outcompetes the primary amine for the imine intermediate, driving the equilibrium back toward the primary amine product. Alternatively, utilizing a transfer hydrogenation system like KBH₄ with Raney Nickel in ethanol at room temperature has been shown to yield up to 93% of the primary amine with minimal side reactions[5][6].

Part 2: Quantitative Data Presentation

The following table summarizes the operational parameters, safety profiles, and chemoselectivity of the primary LAH alternatives to assist in your route scouting.

Reducing SystemActive Reducing SpeciesTypical SolventTempChemoselectivity (Tolerates)Safety / Workup Profile
LiAlH₄ (Baseline) AlH4−​ THF, Et₂O0 °C to RefluxPoor (Reduces esters, amides, halides)Pyrophoric. Difficult aluminum emulsion workup.
BH₃·THF BH3​ THFRefluxGood (Tolerates halogens, nitro groups)Moisture sensitive. Requires harsh acidic reflux to break B-N bond.
NaBH₄ / CoCl₂ Co2​B + H2​ Methanol0 °C to RTExcellent (Tolerates esters, amides, alkenes)Mild gas evolution. Easy filtration of cobalt salts.
Raney Ni / H₂ H2​ on Ni surfaceEtOH / NH3​ RT to 50 °CModerate (Reduces alkenes, alkynes, nitro)Pyrophoric catalyst. Requires pressurized H2​ and NH3​ handling.

Part 3: Mandatory Visualization

Below are the mechanistic and workflow diagrams detailing the self-validating steps of these alternative reduction pathways.

NaBH4_CoCl2_Mechanism Start NaBH₄ + CoCl₂ in Methanol Catalyst In situ Co₂B Formation (Black Precipitate) Start->Catalyst Rapid Reduction Gas H₂ Gas Evolution (Visual Validation) Catalyst->Gas Catalytic decomp. Nitrile Nitrile (R-CN) Catalyst->Nitrile Active Surface Imine Surface-bound Imine (R-CH=NH) Nitrile->Imine + H₂ / Hydride Product Primary Amine (R-CH₂NH₂) Imine->Product + H₂ / Hydride

Fig 1: Mechanistic pathway of Brown's Reduction (NaBH₄/CoCl₂), highlighting visual validation cues.

BH3_Workflow Step1 Nitrile + BH₃·THF (Reflux) Complex Amine-Borane Complex (Stable Intermediate) Step1->Complex Reduction Quench 1. MeOH Quench 2. 6M HCl Reflux Complex->Quench Breaks B-N Bond Basify NaOH to pH > 10 Quench->Basify Deprotonates Salt Product Free Primary Amine (Extractable) Basify->Product Isolation

Fig 2: Required workflow for BH₃·THF reduction, emphasizing the critical acidic hydrolysis step.

Part 4: Experimental Protocols

Protocol A: Borane-THF (BH₃·THF) Reduction of Nitriles[1]

This protocol is self-validating: the cessation of gas during the MeOH quench indicates complete destruction of excess borane, and the pH shift ensures amine release.

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and magnetic stir bar under an inert Argon atmosphere.

  • Reaction: Dissolve the nitrile (1.0 equiv) in anhydrous THF (0.2 M). Cool the solution to 0 °C using an ice bath.

  • Addition: Syringe in BH₃·THF (1.0 M in THF, 3.0 equiv) dropwise.

  • Reflux: Remove the ice bath and heat the reaction to reflux (approx. 65 °C) for 12–16 hours.

  • Quench (Critical Step): Cool the reaction to 0 °C. Slowly add Methanol dropwise until vigorous gas evolution ( H2​ ) ceases. This destroys unreacted borane.

  • Hydrolysis: Add 6M HCl (aqueous) to the mixture and heat to reflux for 1–2 hours. This step is mandatory to destroy the stable amine-borane complex.

  • Isolation: Cool to room temperature. Extract the acidic aqueous layer with diethyl ether to remove non-basic impurities. Basify the aqueous layer with 6M NaOH until pH > 10. Extract the free primary amine with Dichloromethane (3x). Dry the combined organics over Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: Brown's Reduction (NaBH₄ / CoCl₂)[3][4]

This protocol is self-validating: the immediate color change to black and vigorous effervescence confirms the generation of the active catalyst.

  • Setup: In a round-bottom flask open to the air (or under loose nitrogen), dissolve the nitrile (1.0 equiv) and Cobalt(II) chloride hexahydrate ( CoCl2​⋅6H2​O , 2.0 equiv) in Methanol (0.1 M). The solution will be pink/purple.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reduction: Add Sodium Borohydride ( NaBH4​ , 5.0 to 10.0 equiv) in small portions over 30 minutes.

    • Validation: Upon the first addition, the solution will instantly turn pitch black (formation of Co2​B ) and vigorous hydrogen gas evolution will occur.

  • Completion: Stir the black suspension at room temperature for 2 hours, or until TLC indicates complete consumption of the nitrile.

  • Workup: Quench the reaction by adding 3M aqueous NH4​OH (this solubilizes the cobalt salts into water-soluble amine complexes). Extract the mixture thoroughly with Ethyl Acetate or Dichloromethane.

  • Isolation: Wash the organic layer with brine, dry over MgSO4​ , filter, and concentrate to yield the primary amine.

Part 5: References

  • Common Organic Chemistry: Nitrile to Amine - Common Conditions. Common Organic Chemistry. Available at: [Link]

  • Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Wu, B., et al. ARKIVOC / ResearchGate. Available at:[Link]

  • Reductions by the Alumino- and Borohydrides in Organic Synthesis. Seyden-Penne, J. Rushim.ru (Book Excerpt). Available at:[Link]

  • Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Periasamy, M., & Thirumalaikumar, M. Journal of Organometallic Chemistry / ResearchGate. Available at:[Link]

  • Reduction of Nitriles to Primary Amines with Borane Reagents. Wünsch, B., & Geiger, C. Thieme Connect. Available at:[Link]

Sources

Troubleshooting

Identifying impurities in [1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol via HPLC-MS

Welcome to the Analytical Support Portal for [1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol . As a Senior Application Scientist, I have designed this guide to address the unique chromatographic and mass spectrometric c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Portal for [1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol . As a Senior Application Scientist, I have designed this guide to address the unique chromatographic and mass spectrometric challenges associated with this specific active pharmaceutical ingredient (API) intermediate.

Because this compound is a highly polar, aliphatic amino alcohol lacking a UV-absorbing chromophore, traditional HPLC-UV methods are inadequate for trace impurity profiling[1]. HPLC-MS (specifically utilizing Electrospray Ionization, ESI+) is the mandatory analytical standard. This portal provides a self-validating framework to identify synthetic impurities, degradants, and isomers.

I. Core Methodology: Self-Validating LC-MS Protocol

The Causality of the Method: Standard C18 columns often cause severe peak tailing for primary amines due to secondary ion-exchange interactions with residual surface silanols. To ensure peak symmetry and reliable MS ionization, this protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) paired with volatile, acidic MS-friendly buffers[2].

System Validation Check: Before analyzing unknown samples, inject a system suitability standard containing the API and a known related aliphatic amine (e.g., gabapentin). If the reference peak exhibits tailing (Asymmetry factor > 1.5), the mobile phase buffer capacity is compromised and must be remade.

Step-by-Step Workflow
  • Sample Preparation: Dissolve the sample in Acetonitrile/Water (80:20, v/v) containing 0.1% Formic Acid to a concentration of 10 mg/mL.

    • Scientific Rationale: Matching the diluent to the high-organic initial conditions of the HILIC gradient prevents solvent-front distortion and peak splitting.

  • Chromatographic Separation:

    • Column: Zwitterionic HILIC (ZIC-HILIC) or Amide-HILIC, 150 × 2.1 mm, 3 µm.

    • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Scientific Rationale: The acidic pH ensures the primary amine remains fully protonated, locking the analyte into a single charge state and maximizing ESI+ sensitivity.

  • Gradient Program: 0–2 min (90% B), 2–10 min (linear to 50% B), 10–12 min (hold 50% B), 12–12.1 min (return to 90% B), 12.1–18 min (re-equilibration). Flow rate: 0.3 mL/min.

  • Mass Spectrometry (ESI+):

    • Capillary Voltage: 3.0 kV | Desolvation Temp: 350 °C.

    • Target Ion: The parent compound (C10H21NO, Exact Mass 171.16) will appear as the protonated molecule [M+H]+ at m/z 172.17 .

II. Impurity Identification Workflow

ImpurityWorkflow Start Detect Unknown Peak (HPLC-MS TIC) Extract Extract Mass Spectra (ESI+) Start->Extract Isobaric Isobaric to API? (m/z 172.17) Extract->Isobaric MassShift Calculate Mass Shift (Δm/z) Isobaric->MassShift No Isomer Positional Isomer (e.g., 3,3-dimethyl) Isobaric->Isomer Yes Minus18 Δ -18 Da (Dehydration) MassShift->Minus18 Plus14 Δ +14 Da (N-Methylation) MassShift->Plus14 Plus16 Δ +16 Da (N-Oxidation) MassShift->Plus16

Fig 1. Logical decision tree for MS-based structural elucidation of unknown impurities.

III. Troubleshooting Guides & FAQs

Q1: I am observing severe peak tailing and shifting retention times for the main API peak. How can I resolve this? A1: This is a hallmark of secondary interactions between the primary amine of the analyte and unendcapped silanols on the stationary phase. If you are attempting to use a standard reversed-phase (RP) C18 column, switch immediately to a polar-embedded C18, a biphenyl column, or a dedicated HILIC column[3]. Additionally, ensure your mobile phase buffer capacity is sufficient; increasing the ammonium formate concentration to 20 mM can help shield residual silanols.

Q2: My MS spectra show a massive peak at m/z 154.16 alongside the expected [M+H]+ at m/z 172.17. Is this a degradant? A2: Not necessarily. Aliphatic alcohols are highly prone to in-source fragmentation during ESI. The peak at m/z 154.16 represents the loss of water ([M+H - H2O]+, Δ -18 Da) from the hydroxymethyl group. Self-Validation Check: Look at the chromatogram. If m/z 154.16 perfectly co-elutes with the main API peak (m/z 172.17), it is an in-source artifact. If it elutes at a different retention time, it is a true dehydrated impurity (e.g., an alkene degradant) present in your sample.

Q3: How do I differentiate between positional isomers, such as a 3,3-dimethylcyclohexyl impurity vs. the 4,4-dimethylcyclohexyl API? A3: Positional isomers are entirely isobaric (same exact mass, m/z 172.17) and often yield identical MS/MS fragmentation patterns because the aliphatic ring shatters non-specifically. Mass spectrometry alone cannot differentiate them. You must rely on chromatographic resolution. Optimize your gradient slope or utilize a specialized shape-selective stationary phase (e.g., biphenyl or PFP columns) to separate the isomers chromatographically before they enter the MS source[3].

Q4: I am losing MS sensitivity over a sequence of 50 injections. What is causing the ion suppression? A4: Ion suppression in HILIC/MS of amines is frequently caused by the accumulation of non-volatile matrix components or strongly retained basic impurities. Ensure your sample diluent is free of alkali metals (Na+, K+), which compete for ionization charge. Implement a "column wash" step at the end of your gradient (e.g., 20% B for 2 minutes) to elute strongly bound contaminants before the next injection. For trace genotoxic impurities, orthogonal sample cleanup may be required to reach 1 ppm detection limits[4].

IV. Quantitative Data: Expected Impurity Profile

The following table summarizes the quantitative MS data and expected chromatographic behavior for common impurities associated with the synthesis and degradation of[1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol.

Impurity TypeStructural ModificationExpected [M+H]+ (m/z)Mass Shift (Δ Da)Chromatographic Behavior (HILIC)Est. RRT
API (Parent) None172.170Reference Retention Time1.00
Dehydrated Degradant Loss of -OH (Alkene formation)154.16-18Elutes earlier (less polar)~0.60
N-Methylated Impurity Addition of -CH3 to amine186.19+14Elutes earlier (secondary amine)~0.85
Des-amino Impurity Loss of -NH2, replaced by -OH173.15+1 (approx)Elutes much earlier (lacks basic charge)~0.20
Oxidized Degradant N-Oxide formation188.16+16Elutes later (highly polar)~1.30
Positional Isomer 3,3-dimethyl instead of 4,4-dimethyl172.170Closely eluting (requires optimization)~0.98
V. References

1.[3] Development and validation of a stability-indicating RP-HPLC-CAD method for gabapentin and its related impurities in presence of degradation products. PubMed / NIH. 3 2.[1] Impurity analysis of gabapentin by HPLC-UV-CAD. BrJAC. 1 3.[2] Transport of Small Aliphatic Amines by Polyspecific Solute Carriers: Deciphering Structure–Function Relationships. ACS Pharmacology & Translational Science. 2 4.[4] Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. DSpace / Utrecht University.4

Sources

Reference Data & Comparative Studies

Validation

Comparative Metabolic Stability: gem-Difluoro vs. gem-Dimethyl Cyclohexyl Motifs in Drug Design

As drug discovery programs advance toward lead optimization, addressing metabolic liabilities becomes a primary objective. Aliphatic ring systems, particularly the cyclohexyl motif, are ubiquitous in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs advance toward lead optimization, addressing metabolic liabilities becomes a primary objective. Aliphatic ring systems, particularly the cyclohexyl motif, are ubiquitous in medicinal chemistry but are highly susceptible to cytochrome P450 (CYP450)-mediated oxidative metabolism (hydroxylation).

To mitigate this, medicinal chemists frequently deploy two primary bioisosteric replacement strategies: gem-dimethylation and gem-difluorination . While both strategies aim to block the primary site of metabolism, their underlying mechanisms, impact on physicochemical properties, and ultimate effects on intrinsic clearance ( CLint​ ) differ profoundly.

This guide provides an objective, data-driven comparison of these two motifs, detailing the mechanistic causality behind their performance and providing a self-validating experimental protocol for evaluating their metabolic stability.

Mechanistic Causality: Sterics vs. Electronics

The decision to install a gem-dimethyl or gem-difluoro group is not merely a structural swap; it is a fundamental shift in the molecule's electronic and physicochemical profile.

The gem-Dimethyl Approach: Steric Shielding

Installing a gem-dimethyl group at the site of metabolic lability operates primarily through steric blockade . The bulky methyl groups (van der Waals radius ~2.00 Å) physically prevent the CYP450 iron-oxo catalytic species from accessing the vulnerable carbon atom. Furthermore, the Thorpe-Ingold effect can lock the cyclohexyl ring into a specific chair conformation, which may enhance target binding affinity.

The Causality of Failure: While gem-dimethylation successfully blocks local oxidation, it incurs a significant lipophilicity penalty (typically increasing cLogP by ~1.0). This heightened lipophilicity often leads to "whack-a-mole" metabolism [1]. The molecule becomes more promiscuous, binding non-specifically to other CYP isoforms or shifting the site of metabolism to a previously stable region of the molecule. Consequently, overall hepatic clearance may remain high despite the local structural fix.

The gem-Difluoro Approach: Electronic Deactivation

Fluorine substitution operates through a dual mechanism of steric mimicry and electronic deactivation . With a van der Waals radius of 1.47 Å, fluorine is a much closer isostere to hydrogen (1.20 Å) than a methyl group, minimizing steric clashes within the target's binding pocket.

More importantly, the carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy ~105 kcal/mol vs. ~98 kcal/mol for C-H). The strong electronegativity of the gem-difluoro motif inductively pulls electron density away from adjacent C-H bonds[2]. Because CYP450-mediated hydrogen atom transfer requires electron-rich C-H bonds, this inductive effect deactivates the entire ring toward oxidation. Crucially, gem-difluorination generally maintains or even lowers lipophilicity compared to alkylation, preserving aqueous solubility and preventing the compensatory off-target clearance seen with dimethylation [3].

OptimizationLogic Unsub Unsubstituted Cyclohexyl (Metabolically Labile) CYP CYP450-Mediated Hydroxylation Unsub->CYP High CL_int Dimeth gem-Dimethylation CYP->Dimeth Route A Difluo gem-Difluorination CYP->Difluo Route B Steric Steric Blockade (Thorpe-Ingold Effect) Dimeth->Steric LogP_Up Increased Lipophilicity (Higher cLogP) Dimeth->LogP_Up Electronic Electronic Deactivation (High C-F BDE) Difluo->Electronic LogP_Down Maintained/Lowered Lipophilicity (Improved Solubility) Difluo->LogP_Down

Decision tree illustrating the divergent physicochemical outcomes of ring optimization strategies.

Quantitative ADME Comparison

To illustrate the practical impact of these modifications, the following table summarizes representative in vitro ADME data for a generic drug scaffold where the cyclohexyl ring is the primary metabolic soft spot.

Structural Motif Δ cLogP (vs. Unsub)HLM CLint​ (µL/min/mg)Half-life ( t1/2​ )Primary Clearance Mechanism
Unsubstituted Base> 120.0< 10 minRapid CYP hydroxylation at the cyclohexyl ring.
gem-Dimethyl + 0.9 to + 1.245.0~ 35 minRing oxidation blocked; clearance shifted to secondary sites due to high lipophilicity.
gem-Difluoro + 0.1 to + 0.3< 15.0> 90 minRing deactivated electronically; minimal off-target shift; highly stable.

Data synthesis based on comparative medicinal chemistry literature [1][2][3].

Experimental Methodology: Self-Validating HLM Stability Assay

To objectively compare the metabolic stability of these compounds, a Human Liver Microsome (HLM) intrinsic clearance assay must be utilized.

Why this protocol is self-validating: This workflow incorporates a minus-NADPH negative control to definitively prove that any observed degradation is CYP-mediated (rather than chemical hydrolysis or thermal instability). It also utilizes concurrent positive controls (Verapamil and Dextromethorphan) to validate that the CYP3A4 and CYP2D6 enzymes in the microsome batch are highly active. If the positive controls fail to degrade, the assay invalidates itself, preventing false-positive stability data.

Step-by-Step Protocol

Phase 1: Reagent & Compound Preparation

  • Test Compounds: Prepare 10 mM stock solutions of the Unsubstituted, gem-Dimethyl, and gem-Difluoro analogs in 100% DMSO. Dilute to a 100 µM working solution in 50% Acetonitrile/Water.

  • Controls: Prepare Verapamil (CYP3A4 positive control) and Dextromethorphan (CYP2D6 positive control) identically.

  • HLM Matrix: Thaw pooled Human Liver Microsomes (20 mg/mL protein) on ice. Dilute to 1.25 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • NADPH Regeneration System: Prepare a 10X solution containing NADP+ (10 mM), Glucose-6-Phosphate (50 mM), and Glucose-6-Phosphate Dehydrogenase (10 U/mL).

Phase 2: Incubation & Time-Course Sampling

  • Pre-warm the HLM matrix (1.25 mg/mL) in a 37°C shaking water bath for 5 minutes.

  • Spike the test compounds and controls into the HLM matrix to achieve a final compound concentration of 1 µM (Ensure final DMSO concentration is < 0.1% to prevent CYP inhibition).

  • Initiation: Add the NADPH regeneration system (10% of final volume) to initiate the reaction. The final protein concentration is now 1.0 mg/mL. For the minus-NADPH control, add an equivalent volume of plain buffer.

  • Sampling: At t=0,15,30,45,and 60 minutes, transfer 50 µL aliquots from the incubation mixture into a quenching plate containing 150 µL of ice-cold Acetonitrile spiked with an internal standard (e.g., Tolbutamide).

Phase 3: Quenching & LC-MS/MS Analysis

  • Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to precipitate microsomal proteins.

  • Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

  • Quantify the remaining parent compound by integrating the peak area ratio (Analyte / Internal Standard) using Multiple Reaction Monitoring (MRM).

Phase 4: Data Analysis ( CLint​ Calculation)

  • Plot the natural log (ln) of the percentage of parent compound remaining versus time.

  • Determine the elimination rate constant ( k ) from the negative slope of the linear regression.

  • Calculate half-life: t1/2​=0.693/k .

  • Calculate Intrinsic Clearance:

    CLint​=(t1/2​0.693​)×(Amount of Protein (mg)Volume of Incubation (µL)​)

AssayWorkflow Prep 1. Compound Prep (1 µM final) HLM 2. HLM Incubation (+ NADPH, 37°C) Prep->HLM Sampling 3. Time-Course Sampling HLM->Sampling Quench 4. Quench Reaction (Cold MeCN + IS) Sampling->Quench LCMS 5. LC-MS/MS Quantification Quench->LCMS Calc 6. CL_int & t_1/2 Calculation LCMS->Calc

Step-by-step experimental workflow for determining microsomal intrinsic clearance.

Conclusion

While both gem-dimethyl and gem-difluoro substitutions are highly effective at blocking local CYP450-mediated oxidation on cyclohexyl rings, the gem-difluoro motif is generally superior for optimizing overall metabolic stability . By leveraging the high bond dissociation energy of the C-F bond and its strong electron-withdrawing nature, gem-difluorination deactivates the ring without the severe lipophilicity penalty associated with dimethylation. This prevents the compensatory off-target metabolism that frequently plagues highly lipophilic gem-dimethyl analogs, resulting in a cleaner, more predictable pharmacokinetic profile.

References

  • Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. MDPI.
  • Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Ureidopropanamides as Formyl Peptide Receptor 2 (FPR2) Agonists to Target the Resolution of Inflammation in Central Nervous System Disorders. National Institutes of Health (PMC).
  • Structural Aspects of Proline Methanologues in Drug Design, Optimization, and Development. ACS Publications.
Comparative

Comparing the efficacy of different catalysts for cyclohexanecarbonitrile reduction

A Technical Guide for Process Chemists and Drug Development Professionals The catalytic reduction of cyclohexanecarbonitrile to cyclohexylmethylamine is a critical transformation in the synthesis of pharmaceutical interm...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Process Chemists and Drug Development Professionals

The catalytic reduction of cyclohexanecarbonitrile to cyclohexylmethylamine is a critical transformation in the synthesis of pharmaceutical intermediates and fine chemicals. However, achieving high selectivity for the primary amine remains a persistent challenge. As a Senior Application Scientist, I have compiled this guide to objectively compare traditional and next-generation catalysts, analyzing the mechanistic causality behind their performance to help you optimize your synthetic workflows.

The Selectivity Challenge: Mechanistic Causality

The hydrogenation of nitriles does not proceed directly to the amine. Instead, it follows the classic von Braun mechanism, passing through a highly reactive primary imine intermediate.

The core challenge lies in the competing reaction rates: if the primary imine is not immediately hydrogenated, it undergoes a nucleophilic attack by the newly formed primary amine. This condensation releases ammonia and forms a secondary imine, which is subsequently reduced to a secondary amine (di(cyclohexylmethyl)amine), or even a tertiary amine[1].

To control this, chemists must manipulate the reaction kinetics—either by adding excess ammonia to shift the equilibrium away from condensation via Le Chatelier's principle[2], or by utilizing highly specialized catalysts that accelerate the direct hydrogenation of the imine intermediate.

Mechanism CN Cyclohexanecarbonitrile (Target Substrate) Imine Primary Imine (Reactive Intermediate) CN->Imine + H2 (Catalyst) Primary Cyclohexylmethylamine (Desired Primary Amine) Imine->Primary + H2 (Catalyst) SecImine Secondary Imine (Condensation Product) Imine->SecImine + Primary Amine - NH3 Primary->SecImine SecAmine Di(cyclohexylmethyl)amine (Undesired Byproduct) SecImine->SecAmine + H2

Caption: Reaction pathway of nitrile reduction highlighting primary vs. secondary amine formation.

Catalyst Performance Analysis

A. Noble Metals (Pd/C and Rh/C)

While palladium and rhodium on carbon are staples in hydrogenation, they are notoriously poor choices for primary amine synthesis from aliphatic nitriles like cyclohexanecarbonitrile. Rh/C rapidly reduces the nitrile to the imine but struggles to complete the final reduction step efficiently, leading to a highly selective generation of secondary amines[1]. Conversely, Pd/C drives the condensation cascade even further, typically yielding tertiary amines[1].

B. Sponge Metals (Raney Nickel / Cobalt)

Raney Nickel remains the industrial standard due to its low cost. However, because it does not inherently prevent the condensation pathway, it requires the addition of liquid ammonia or strong aqueous basic solutions to suppress secondary amine formation[2]. Furthermore, handling zero-valent sponge metals presents severe safety risks due to their pyrophoric nature[3].

C. Cobalt Phosphide (nano-Co2P)

Recent breakthroughs have introduced nano-sized cobalt phosphide (nano-Co2P) as a highly efficient, air-stable heterogeneous catalyst[3]. The unique electronic structure of the metal phosphide selectively coordinates the imine intermediate, accelerating its direct hydrogenation before bimolecular condensation can occur. Nano-Co2P achieves an exceptional turnover number (TON > 58,000) and operates without the need for toxic ammonia additives[3].

D. Highly Dispersed Ni/SiC

Another modern alternative is the use of highly dispersed nickel nanoparticles on a silicon carbide (SiC) support[4]. The causality behind its success lies in the SiC support's high hydrogen spillover capacity. Active hydrogen species dissociated on the Ni surface rapidly spill over to the SiC surface, flooding the local environment and instantly reducing the activated nitrile to the primary amine without requiring ammonia[4].

E. Homogeneous Cobalt Pincer Complexes

For purely homogeneous systems, earth-abundant cobalt pincer complexes have demonstrated excellent atom efficiency and selectivity for primary amines under relatively mild conditions[5]. However, the complexity of ligand synthesis and the difficulty of catalyst recovery limit their scalability compared to heterogeneous alternatives.

Quantitative Efficacy Comparison

The following table synthesizes the operational parameters and performance metrics of the evaluated catalysts for cyclohexanecarbonitrile reduction:

Catalyst SystemH₂ Pressure (bar)Temp (°C)Required AdditivePrimary Amine SelectivityHandling / Stability
Raney Nickel 10 - 5040 - 80NH₃ (excess)Moderate - HighPyrophoric (High Risk)
Pd/C 1 - 525 - 60NoneLow (Yields Tertiary)Air-stable
Rh/C 1 - 525 - 60NoneLow (Yields Secondary)Air-stable
nano-Co₂P 40130None> 95% Air-stable
Ni/SiC 2.580None> 90% Air-stable
Co-Pincer 10 - 3060 - 100Base (e.g., KOtBu)> 95% Air-sensitive (in situ)

Self-Validating Experimental Workflows

To ensure scientific integrity, a robust hydrogenation protocol must be self-validating—meaning the system provides real-time and post-reaction empirical feedback to confirm success.

Workflow A 1. Catalyst & Substrate Loading (Inert Atmosphere) B 2. Solvent & Additive Introduction (e.g., NH3 in MeOH) A->B C 3. Reactor Pressurization (H2 Gas, 10-50 bar) B->C D 4. Heated Agitation (40-130 °C) C->D E 5. Catalyst Filtration & Workup (Product Isolation) D->E F 6. Validation via GC-MS / NMR (Self-Validating QC) E->F

Caption: Standard high-pressure hydrogenation workflow for cyclohexanecarbonitrile reduction.

Protocol A: Traditional Raney Nickel Hydrogenation (Baseline)

Note: Extreme caution must be exercised; Raney Ni is pyrophoric.

  • Preparation: In a high-pressure autoclave, add 10 mmol of cyclohexanecarbonitrile and an internal standard (e.g., dodecane for GC validation) in 20 mL of methanolic ammonia (7M).

  • Catalyst Loading: Carefully transfer 10 wt% of Raney Nickel slurry (pre-washed with methanol) into the reactor under an argon blanket.

  • Reaction: Purge the reactor with H₂ three times. Pressurize to 30 bar H₂ and heat to 60 °C with vigorous stirring (800 rpm) to overcome mass transfer limitations.

  • Real-Time Validation: Monitor the pressure gauge. A stoichiometric drop in H₂ pressure (accounting for 2 equivalents of H₂ per mole of nitrile) validates that the reduction is actively occurring.

  • Workup & QC: Once H₂ uptake ceases, cool the reactor and carefully vent. Filter the catalyst through a Celite pad under argon. Analyze the crude mixture via GC-FID. The ratio of the product peak to the internal standard validates the conversion rate.

Protocol B: Advanced nano-Co₂P Hydrogenation (Modern Standard)

Advantage: Ammonia-free, air-stable handling.

  • Preparation: Charge a stainless-steel autoclave with 10 mmol of cyclohexanecarbonitrile, 50 mg of nano-Co₂P catalyst[3], and 10 mL of pure methanol. No ammonia is required.

  • Reaction: Seal and purge the reactor with H₂. Pressurize to 40 bar H₂ and heat to 130 °C.

  • Real-Time Validation: Track the continuous H₂ pressure drop. The reaction is typically complete within 12-16 hours.

  • Workup & QC: Cool to room temperature, vent, and separate the heterogeneous nano-Co₂P via simple centrifugation (catalyst can be recycled).

  • Structural Validation: Evaporate the solvent and analyze via ¹H NMR (CDCl₃). The disappearance of the multiplet near 2.6 ppm (CH adjacent to nitrile) and the appearance of a doublet near 2.5 ppm (CH₂ adjacent to amine) self-validates the structural conversion to cyclohexylmethylamine.

Conclusion & Selection Guide

For legacy processes where infrastructure is already built around handling pyrophoric materials and hazardous ammonia gas, Raney Nickel remains a viable, low-cost option. However, for modern drug development and green chemistry initiatives, nano-Co₂P and Ni/SiC represent the superior choices. They eliminate the need for toxic additives, drastically improve handling safety, and utilize precise mechanistic pathways (such as hydrogen spillover) to guarantee high primary amine selectivity. Avoid Pd/C and Rh/C unless the specific goal is the synthesis of tertiary or secondary amines, respectively.

Sources

Validation

Structure-activity relationship (SAR) of 4,4-disubstituted cyclohexylmethanol derivatives

An In-Depth Guide to the Structure-Activity Relationship (SAR) of 4,4-Disubstituted Cyclohexylmethanol Derivatives for Drug Discovery Professionals Introduction: The Versatile Cyclohexyl Scaffold in Medicinal Chemistry T...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Structure-Activity Relationship (SAR) of 4,4-Disubstituted Cyclohexylmethanol Derivatives for Drug Discovery Professionals

Introduction: The Versatile Cyclohexyl Scaffold in Medicinal Chemistry

The cyclohexyl moiety is a foundational scaffold in medicinal chemistry, prized for its conformational flexibility and lipophilic character, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] This guide focuses on a specific, promising subclass: 4,4-disubstituted cyclohexylmethanol derivatives. By systematically exploring the structure-activity relationships (SAR) within this chemical space, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding to guide the rational design of novel therapeutic agents. This analysis is grounded in experimental data and mechanistic insights, offering a technical comparison of various structural modifications and their impact on biological efficacy.

Core Scaffold and Principles of Substitution

The 4,4-disubstituted cyclohexylmethanol framework offers several key positions for chemical modification, each capable of profoundly altering the compound's interaction with biological targets. The central cyclohexane ring provides a rigid, three-dimensional structure, while the substituents at the C4 position and the hydroxymethyl group at C1 offer opportunities for fine-tuning properties such as polarity, hydrogen bonding capacity, and steric bulk.[3] Understanding how modifications at these positions influence biological activity is the essence of SAR analysis.[3][4]

A primary goal in SAR studies is to convert observational data from various molecular alterations into predictive relationships.[4] This involves analyzing how changes in functional groups, stereochemistry, and electronic distribution affect interactions with biological targets.[3] For instance, the hydroxyl group of the methanol moiety can act as a hydrogen bond donor or acceptor, and its modification can be used to probe the existence of hydrogen bond interactions with a receptor.[4]

SAR_Overview cluster_scaffold 4,4-Disubstituted Cyclohexylmethanol Core cluster_properties Physicochemical & Biological Properties cluster_activities Therapeutic Areas core Cyclohexyl Ring methanol CH2OH Group (H-bond donor/acceptor) core->methanol C1 R1 R1 Substituent core->R1 C4 R2 R2 Substituent core->R2 C4 electronics Electronic Effects methanol->electronics lipophilicity Lipophilicity R1->lipophilicity sterics Steric Hindrance R2->sterics potency Biological Potency lipophilicity->potency selectivity Target Selectivity sterics->selectivity adme ADME Properties electronics->adme anticancer Anticancer potency->anticancer antimicrobial Antimicrobial potency->antimicrobial anti_inflammatory Anti-inflammatory selectivity->anti_inflammatory antiviral Antiviral adme->antiviral

Caption: General overview of SAR for 4,4-disubstituted cyclohexylmethanol derivatives.

Comparative Analysis of Biological Activities

Anticancer Activity

Cyclohexyl alcohol derivatives have emerged as a significant class of compounds with notable antiproliferative and cytotoxic effects against a variety of cancer cell lines.[1] Their mechanism of action often involves the modulation of key signaling pathways implicated in cancer progression and the induction of apoptosis.[1]

The nature of the substituents on the cyclohexyl ring plays a crucial role in determining the cytotoxic potency. For example, the introduction of aromatic or heteroaromatic moieties can lead to potent anticancer agents. A notable example is the anti-malarial drug Atovaquone, which is synthesized from a [4-(4-chlorophenyl)cyclohexyl]methanol intermediate.[5] Atovaquone targets the mitochondrial electron transport chain, a mechanism that can also be exploited for anticancer effects.[5]

Compound/Derivative ClassCancer Cell Line(s)IC50 (µM)Key Structural FeaturesReference
1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazinePancreatic (Panc02)~5-10Piperazine linkage to a substituted cyclohexyl moiety.
Substituted 1,4-Naphthoquinones with cyclohexyl modificationsProstate (DU-145), Breast (MDA-MB-231), Colon (HT-29)1–3The cyclohexyl group enhances the activity of the naphthoquinone core.[1]
4β-anilino-4'-O-demethyl-4-desoxypodophyllotoxin derivativesKB, KB/VCR, A549, 95DVariable, some more potent than etoposideAn anilino group at the 4β position of a complex scaffold containing a cyclohexyl-like ring.
4-Deoxypodophyllotoxin with p-nitrophenylpiperazine substitutionA-549, HeLa, SiHa0.0195 - 0.180The p-nitrophenylpiperazine moiety significantly increases potency.[6]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability and cytotoxicity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 4,4-disubstituted cyclohexylmethanol derivatives) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. The viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 add_compounds Add Test Compounds incubate1->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add DMSO incubate3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50

Caption: A simplified workflow of the MTT assay for determining cytotoxicity.

Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases, and cyclohexyl alcohol derivatives have shown potential as anti-inflammatory agents.[1] Their mechanism often involves the modulation of critical inflammatory pathways, such as the NF-κB signaling pathway, leading to a reduction in the production of pro-inflammatory mediators.[1] The specific substitutions on the cyclohexyl ring can influence the molecule's ability to interact with key proteins in this pathway, such as IKK (IκB kinase), thereby preventing the phosphorylation and subsequent degradation of IκBα. This, in turn, sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus TNFa TNF-α Inflammatory Stimulus IKK IKK Complex TNFa->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (P) NFkB NF-κB IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Transcription Nucleus->Genes Activates Derivative Cyclohexylmethanol Derivative Derivative->IKK Inhibits

Sources

Comparative

1H and 13C NMR spectral assignment for substituted cyclohexanes

Structural Elucidation of Substituted Cyclohexanes: A Comparative Guide to 1 H and 13 C NMR Assignment Tools Substituted cyclohexanes, such as the ubiquitous terpene (-)-menthol, present unique challenges in NMR spectral...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation of Substituted Cyclohexanes: A Comparative Guide to 1 H and 13 C NMR Assignment Tools

Substituted cyclohexanes, such as the ubiquitous terpene (-)-menthol, present unique challenges in NMR spectral assignment. The non-planar, chair-like conformation of the cyclohexane ring dictates that substituents can exist in distinct axial or equatorial spatial arrangements (1)[1]. This 3D geometry heavily influences the chemical environment, leading to complex J -couplings—such as large 3Jaa​ (axial-axial) couplings of 8–12 Hz versus smaller 3Jae​ (axial-equatorial) couplings of 2–5 Hz—and severe signal overlap in the aliphatic region (1.0–2.5 ppm) of the 1 H NMR spectrum.

For drug development professionals and synthetic chemists, relying solely on manual interpretation of 1D spectra is a bottleneck. Today, the integration of 2D NMR techniques with advanced in silico prediction software is standard practice. This guide objectively compares the performance of three leading NMR prediction tools—ACD/Labs Spectrus Processor , Mestrelab Mnova NMR , and ChemDraw Professional (ChemNMR) —and provides a self-validating experimental workflow for absolute stereochemical assignment.

The Causality of Experimental Choices in NMR

Why do we need sophisticated software for a simple cyclohexane ring? The answer lies in conformational dynamics. Substituted cyclohexanes undergo rapid chair-to-chair ring inversion at room temperature unless conformationally locked by a bulky group. The observed NMR spectrum is a time-averaged result of these rapidly interconverting conformers.

  • ChemDraw (ChemNMR): Relies on 2D topological linear additivity rules (2)[2]. It ignores 3D conformer populations, making it fast but fundamentally unreliable for resolving diastereotopic protons or unusual steric features in cyclic systems (3)[3].

  • ACD/Labs Spectrus Processor: Utilizes a massive database of over 1.4 million experimental shifts, applying Hierarchically Ordered Spherical Description of Environment (HOSE) codes combined with Neural Networks (NN)[2]. This allows it to recognize stereochemical nuances and predict accurate J -couplings, making it an industry standard for complex assignments (4)[4].

  • Mestrelab Mnova NMR: Employs a blend of Machine Learning (ML) and Density Functional Theory (DFT) ensembles[5]. It offers robust conformer generation and highly accurate shift predictions that closely rival ACD/Labs, often excelling in user-interface efficiency for daily processing.

Product Performance Comparison: Predicting (-)-Menthol

To evaluate these tools, we use (-)-menthol ((1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-ol) as a benchmark (6)[6]. Menthol's three substituents create a rigid chair conformation, making it an ideal candidate for testing a software's ability to differentiate axial and equatorial protons.

Table 1: Quantitative Comparison of NMR Prediction Software for Substituted Cyclohexanes

Feature / SoftwareACD/Labs Spectrus ProcessorMestrelab Mnova NMRChemDraw Professional (ChemNMR)
Primary Algorithm HOSE Codes + Neural Networks[2]Machine Learning / DFT Ensembles[5]Empirical Linear Additivity[2]
3D Conformer Handling Advanced (Boltzmann weighted)Robust (Forcefield/DFT integration)None (2D topological only)[3]
1 H Shift Accuracy (MAE) ~0.157 ppm[5]~0.159 ppm[5]> 0.350 ppm
13 C Shift Accuracy (MAE) ~2.643 ppm[5]~2.739 ppm[5]> 3.500 ppm
J -Coupling Accuracy High (Karplus-equation based)[4]Moderate to HighBasic estimations
Best Use Case Final publication-quality assignment[4]Daily processing & rapid ML predictionQuick, rough structural checks[3]

Note: Mean Absolute Error (MAE) data synthesized from recent comparative studies on HSQC spectra simulation and machine learning predictions (5)[5], (7)[7].

Experimental Protocol: A Self-Validating Assignment Workflow

To achieve unambiguous assignment, software prediction must be coupled with a rigorous experimental protocol. The following step-by-step methodology ensures a self-validating system where empirical data and in silico predictions cross-verify each other.

Step 1: Sample Preparation and 1D Acquisition

  • Solvent Selection: Dissolve 10–20 mg of the substituted cyclohexane in 0.6 mL of CDCl 3​ . Causality: CDCl 3​ is standard, but if severe overlap occurs in the 1.0–2.0 ppm region, switch to Benzene- d6​ . The aromatic solvent induces Aromatic Solvent-Induced Shifts (ASIS), which differentially shield axial and equatorial protons, often resolving overlapping multiplets.

  • Acquisition: Acquire a standard 1 H spectrum (typically 16–32 scans, 90° pulse) and a 13 C{1H} decoupled spectrum (typically 512–1024 scans).

Step 2: 2D NMR Acquisition for Signal Correlation

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire a 1 H- 13 C HSQC spectrum[5]. Causality: 13 C signals are highly sensitive to steric effects (e.g., the γ -gauche effect) and are usually well-resolved. HSQC transfers this carbon resolution to the proton dimension, allowing you to instantly identify which overlapping protons belong to which carbon.

  • COSY (Correlation Spectroscopy): Acquire a 1 H- 1 H COSY spectrum to trace the continuous spin system around the cyclohexane ring.

Step 3: Software-Assisted Prediction and Matching

  • Conformer Generation: Input the 2D structure into ACD/Labs or Mnova. The software will generate a 3D model and calculate the Boltzmann distribution of the chair conformers.

  • Prediction: Run the 1 H and 13 C prediction algorithms to generate simulated spectra.

  • Iterative Deconvolution: Overlay the predicted spectrum onto your experimental data. Use the software's multiplet deconvolution tools to extract exact J -values from the experimental spectrum and compare them against the predicted Karplus-derived couplings. An axial-axial coupling ( 3J≈10 Hz) confirms the relative stereochemistry of adjacent substituents.

Visualization: NMR Assignment Workflow

The following diagram illustrates the logical flow of combining experimental data with computational prediction to achieve a validated assignment.

G cluster_0 Experimental Acquisition cluster_1 In Silico Prediction Start Substituted Cyclohexane (e.g., Menthol) Exp1D 1D NMR (1H, 13C) Identify Multiplets Start->Exp1D Soft Generate 3D Conformers (Boltzmann Distribution) Start->Soft Exp2D 2D NMR (HSQC, COSY) Correlate Signals Exp1D->Exp2D Compare Spectral Overlay & Signal Matching Exp2D->Compare ACD ACD/Labs (HOSE + NN) Soft->ACD Mnova Mnova NMR (ML / DFT) Soft->Mnova ChemDraw ChemDraw (2D Additivity) Soft->ChemDraw ACD->Compare Mnova->Compare ChemDraw->Compare Result Validated Stereochemical Assignment Compare->Result

Workflow integrating 2D experimental NMR data with 3D conformer software prediction.

Conclusion

For the structural elucidation of substituted cyclohexanes, relying on basic empirical predictors like ChemDraw is insufficient due to their inability to account for 3D stereochemistry and ring dynamics[3]. For researchers requiring absolute certainty, ACD/Labs Spectrus Processor remains the gold standard, offering unmatched accuracy through its HOSE and Neural Network algorithms[2]. However, Mnova NMR provides a highly competitive, user-friendly alternative that integrates seamlessly into daily processing workflows[5]. Ultimately, the most robust assignments are achieved when high-quality 2D experimental data (HSQC, COSY) is iteratively matched against advanced in silico predictions.

References

  • (-)-Menthol | C10H20O | CID 16666 - PubChem - NIH Source: nih.gov URL:[Link]

  • Comparing NMR Methods in ChemDraw and Gaussian Source: gaussian.com URL: [Link]

  • HSQC Spectra Simulation and Matching for Molecular Identification Source: chemrxiv.org URL:[Link]

  • Deciding which is the best 1H NMR predictor for organic compounds using statistical tools Source: academie-sciences.fr URL:[Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning Source: nih.gov URL:[Link]

  • ACD/Spectrus Processor Review Source: acs.org URL:[Link]

Sources

Validation

In Vitro Cytotoxicity Assay Selection for[1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol Analogs: A Comparison Guide

Executive Summary The development of novel neuroactive or chemotherapeutic agents often involves the synthesis of bulky, lipophilic amine scaffolds. Analogs of [1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol —structural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel neuroactive or chemotherapeutic agents often involves the synthesis of bulky, lipophilic amine scaffolds. Analogs of [1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol —structurally related to gabapentinoids—require rigorous in vitro cytotoxicity screening during early hit-to-lead optimization. Because these compounds can induce complex cellular responses ranging from transient metabolic suppression to outright necrosis, selecting the correct cytotoxicity assay is paramount.

As a Senior Application Scientist, I have designed this guide to objectively compare the leading in vitro cytotoxicity assays (MTT/MTS, CellTiter-Glo, and LDH Release). This guide provides a mechanistic rationale for assay selection and outlines a self-validating, multiplexed protocol to ensure high-fidelity data when screening these specific analogs.

The Scientific Context: Why Analog Structure Dictates Assay Choice

[1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol analogs are characterized by a sterically hindered cyclohexane ring and a primary amine. Structurally related 1-(aminomethyl)cyclohexaneacetic acid derivatives (like gabapentin) have demonstrated dose-dependent cytogenotoxic effects in SH-SY5Y neuroblastoma cells, significantly decreasing cell viability at concentrations between 1 µM and 10 µM[1].

However, evaluating the toxicity of lipophilic amines presents a unique bioanalytical challenge. These compounds can accumulate in acidic organelles (such as lysosomes) or induce early mitochondrial stress without immediately causing cell death. Classical colorimetric assays, which rely on metabolic activity, often misinterpret this metabolic shift as outright cytotoxicity[2]. Therefore, relying on a single assay endpoint can lead to false positives, discarding potentially viable drug candidates. To achieve robust hazard characterization, multiple cytotoxicity endpoints must be quantified using orthogonal assays[3].

Objective Comparison of Cytotoxicity Assays

To accurately profile the toxicity of[1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol analogs, researchers must choose between assays that measure metabolic activity, viable cell mass, or membrane integrity.

Tetrazolium Reduction (MTT/MTS)
  • Mechanism: Measures the reduction of tetrazolium salts to formazan by mitochondrial enzymes.

  • Performance: While MTS is rapid, sensitive, and inexpensive[4], it is highly susceptible to chemical interference. Novel synthetic analogs with intrinsic redox activity can directly reduce the dye. Furthermore, MTS assays cannot reliably distinguish between true cell death and mere growth inhibition (cytostasis)[5].

ATP Luminescence (CellTiter-Glo)
  • Mechanism: Quantifies ATP present in metabolically active cells using a luciferase-catalyzed reaction.

  • Performance: This is the gold standard for high-throughput sensitivity. It is less prone to small-molecule interference than MTT. However, because ATP is depleted during both cell death and severe growth arrest, ATP-based assays may still overestimate the true killing effect of the analogs[5].

LDH Release (Membrane Integrity)
  • Mechanism: Measures lactate dehydrogenase (LDH) leaked into the culture media from cells with ruptured plasma membranes[3].

  • Performance: LDH release is the definitive marker of necrosis and late-stage apoptosis. It is unaffected by transient mitochondrial suppression, making it the perfect orthogonal validation tool to confirm if the analog is actually destroying the cell membrane[2].

Quantitative Comparison Matrix
ParameterMTT / MTS AssayCellTiter-Glo (ATP)LDH Release Assay
Primary Readout Mitochondrial MetabolismViable Cell Mass (ATP)Membrane Rupture (Necrosis)
Detection Method Absorbance (490 nm)LuminescenceAbsorbance (490 nm)
Sensitivity ModerateExtremely HighHigh
Interference Risk High (Redox-active analogs)LowModerate (Serum proteins)
Distinguishes Death vs. Cytostasis? No[5]No[5]Yes
Best Used For... Baseline screeningHigh-throughput viabilityConfirming true cytotoxicity

Mechanistic Workflow & Logical Integration

To overcome the limitations of individual assays, the optimal approach is a multiplexed ATP and LDH assay . By measuring LDH release from the supernatant and ATP from the remaining cell lysate, you can definitively classify the analog's effect as either cytostatic or cytotoxic.

Mechanism Analog [1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol Analogs Mito Mitochondrial Dysfunction Analog->Mito Membrane Plasma Membrane Rupture Analog->Membrane ATP ATP Depletion (Luminescence Drop) Mito->ATP LDH LDH Leakage (Absorbance Spike) Membrane->LDH Cytostatic Cytostatic / Early Stress (Low ATP, Low LDH) ATP->Cytostatic Cytotoxic Necrosis / Late Apoptosis (Low ATP, High LDH) ATP->Cytotoxic LDH->Cytotoxic

Mechanistic logic distinguishing cytostatic vs. cytotoxic analog effects.

Self-Validating Experimental Protocol: Multiplexed ATP/LDH Assay

A protocol is only as good as its internal controls. This workflow is designed as a self-validating system, ensuring that any observed toxicity is a genuine pharmacological effect of the[1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol analogs.

Step 1: Cell Seeding & Dosing
  • Seed SH-SY5Y neuroblastoma cells at a density of 10,000 cells/well in a 96-well opaque-walled plate with clear bottoms. Incubate overnight at 37°C, 5% CO₂.

  • Prepare serial dilutions of the analogs (0.1 µM to 1000 µM) in assay media.

  • Critical Controls:

    • Vehicle Control: 0.1% DMSO (Establishes 100% viability baseline).

    • Positive Control: 0.1% Triton X-100 added 45 minutes prior to readout. This well-known membranolytic agent guarantees maximum LDH release, establishing the upper limit of the assay's dynamic range[4].

    • Background Control: Media + Analog without cells (Rules out compound autofluorescence or intrinsic absorbance)[2].

Step 2: Supernatant Transfer (LDH Assay)
  • After 24-48 hours of compound exposure, centrifuge the plate at 250 x g for 5 minutes to pellet any floating dead cells.

  • Carefully transfer 50 µL of the supernatant from each well to a new clear 96-well assay plate.

  • Add 50 µL of LDH Reaction Mix (containing INT and diaphorase) to the supernatant. Incubate for 30 minutes in the dark.

  • Add 50 µL of Stop Solution and read absorbance at 490 nm.

Step 3: Cell Lysis (ATP Assay)
  • To the original plate (containing the remaining 50 µL of media and the adhered cells), add 50 µL of CellTiter-Glo® Reagent.

  • Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a multimode microplate reader.

G Start Seed SH-SY5Y Cells (96-well plate) Dose Dose Analogs & Controls (0.1 - 1000 µM) Start->Dose Incubate Incubate 24-48h Dose->Incubate Split Multiplex Split Incubate->Split LDH Transfer 50 µL Supernatant (LDH Assay) Split->LDH Supernatant ATP Add CellTiter-Glo to Lysate (ATP Assay) Split->ATP Remaining Cells ReadLDH Absorbance @ 490nm (Membrane Damage) LDH->ReadLDH ReadATP Luminescence (Viable Cell Mass) ATP->ReadATP

Workflow for multiplexed LDH and ATP cytotoxicity screening of novel analogs.

Data Interpretation

By plotting both datasets on a dual-axis graph, you can accurately map the mechanism of action. If an analog causes a sharp drop in ATP without a corresponding spike in LDH release, the compound is cytostatic (inhibiting growth or metabolism without destroying the membrane). If the ATP drop correlates perfectly with an LDH spike, the analog is definitively cytotoxic [5].

References

  • Standardization of an in vitro assay matrix to assess cytotoxicity of organic nanocarriers: a pilot interlaboratory comparison. nih.gov. 3

  • Elucidating the cytogenotoxic potential of gabapentin: in vitro and in silico analysis. researchgate.net. 1

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. intechopen.com. 4

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. researchgate.net. 2

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. researchgate.net. 5

Sources

Comparative

Advanced Bioisosteric Profiling: Lipophilicity and Metabolic Dynamics of[1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol vs. Its Fluorinated Counterpart

As a Senior Application Scientist, I frequently encounter a pervasive misconception in early-stage drug design: the assumption that any addition of fluorine universally increases a molecule's lipophilicity. While this he...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a pervasive misconception in early-stage drug design: the assumption that any addition of fluorine universally increases a molecule's lipophilicity. While this heuristic generally holds true for aromatic systems (e.g., appending a –CF3 group to a phenyl ring), aliphatic bioisosteric replacements operate under a fundamentally different set of thermodynamic rules.

This guide provides an objective, data-driven comparison between the foundational building block [1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol and its bioisosteric counterpart, [1-(aminomethyl)-4,4-difluorocyclohexyl]methanol . By analyzing their physicochemical properties and outlining a self-validating analytical workflow, we can precisely map how substituting a gem-dimethyl group with a gem-difluoro moiety impacts drug-like properties, specifically lipophilicity (LogP/LogD) and metabolic stability.

The Physicochemical Reality of Aliphatic Fluorination

When we replace a gem-dimethyl group with a gem-difluoro group, we are not simply "adding fluorine." We are fundamentally swapping two bulky, highly hydrophobic carbon atoms (and six protons) for two highly electronegative fluorine atoms.

While some commercial catalogs generalize that fluorination strictly increases lipophilicity [1], empirical physicochemical studies reveal a more nuanced reality. For aliphatic compounds, replacing a C(CH3)2 group with a CF2 group typically results in a decrease or stabilization of overall lipophilicity due to the loss of the two carbon atoms, which heavily contribute to the hydrophobic surface area [3]. However, this substitution introduces a massive upgrade in metabolic stability by shielding the ring from cytochrome P450-mediated aliphatic oxidation.

Quantitative Data Summary
Property[1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol[1-(aminomethyl)-4,4-difluorocyclohexyl]methanol
Molecular Formula C10H21NOC8H15F2NO
Molecular Weight 171.28 g/mol [2]179.21 g/mol
Functional Groups -NH2, -CH2OH, gem-dimethyl-NH2, -CH2OH, gem-difluoro
Predicted LogP ~1.5 (Highly lipophilic)~0.8 - 1.1 (Modulated lipophilicity)
Steric Volume High (Bulky methyls)Low (Fluorine is a tight bioisostere for H)
Metabolic Liability High (Oxidation of methyls)Low (C-F bonds resist CYP450 cleavage)
Structure-Property Relationship (SPR) Dynamics

The decision to utilize the fluorinated counterpart is rarely driven by a desire to simply increase lipophilicity; rather, it is a strategic maneuver to optimize the Blood-Brain Barrier (BBB) penetration profile while eliminating metabolic weak points.

SPR_Logic Base Parent Scaffold [1-(aminomethyl)-cyclohexyl]methanol Sub1 gem-Dimethyl Group (Highly Hydrophobic) Base->Sub1 Native Sub2 gem-Difluoro Group (Strong Dipole, Smaller Volume) Base->Sub2 Bioisosteric Replacement Prop1 High LogP Increased Off-Target Toxicity Sub1->Prop1 Prop2 CYP450 Liability (Oxidation of Methyls) Sub1->Prop2 Prop3 Modulated LogD Optimized BBB Penetration Sub2->Prop3 Prop4 Metabolic Stability (C-F Bond Shielding) Sub2->Prop4

Fig 1. SPR logical flow detailing the impact of gem-difluoro bioisosteric replacement.

Self-Validating Experimental Methodology: Determining LogD (pH 7.4)

To accurately compare the lipophilicity of these two compounds, computational predictions must be grounded in empirical data. Because both compounds feature a primary amine (pKa ~9-10), they will be predominantly protonated at physiological pH. Therefore, measuring LogD at pH 7.4 is vastly more relevant for drug development than a standard LogP.

Below is a self-validating, high-throughput Shake-Flask LC-MS/MS protocol. I have explicitly detailed the causality behind each step to ensure the integrity of your analytical workflow.

Phase 1: System Preparation & Internal Control
  • Solvent Saturation: Vigorously mix equal volumes of HPLC-grade 1-octanol and 10 mM Phosphate-Buffered Saline (pH 7.4) for 24 hours. Allow the phases to separate completely.

    • Causality: Octanol absorbs ~2.3M water, and water absorbs ~2mM octanol. If unsaturated solvents are used, they will partition into one another during the assay, altering the phase volume ratio and completely invalidating the concentration mathematics.

  • Self-Validation Standard: Prepare a parallel vial containing Propranolol (a well-documented reference standard with a known LogD of 1.2 at pH 7.4).

    • Causality: If the experimental LogD of Propranolol deviates by >0.1 units from the literature value, the entire batch is invalidated. This serves as an absolute diagnostic for temperature fluctuations or LC-MS/MS calibration errors.

Phase 2: Assay Execution
  • Spiking: Add 10 µL of a 10 mM DMSO stock of the test compound to 990 µL of the pre-saturated octanol/buffer mixture (1:1 v/v) in a tightly sealed glass vial.

  • Equilibration: Shake at 300 RPM for exactly 2 hours at a strictly controlled 25.0°C.

    • Causality: Partitioning thermodynamics are highly temperature-dependent. A fluctuation of even 2°C can shift the LogD by 0.05 units.

  • Phase Separation: Centrifuge the vials at 3,000 x g for 15 minutes.

    • Causality: Mechanical shaking generates microscopic emulsions. Centrifugation forces complete phase coalescence, preventing aqueous micro-droplets from suspending in the octanol layer and falsely elevating the apparent lipophilicity.

Phase 3: LC-MS/MS Quantification
  • Sampling: Carefully extract 50 µL from the octanol (top) and aqueous (bottom) phases using a positive displacement pipette. Dilute samples 1:100 in the mobile phase.

  • Analysis: Inject onto a C18 column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Calculation: Compute the distribution coefficient using the formula: LogD = Log10(AUC_octanol / AUC_aqueous).

Conclusion & Application in Drug Design

When evaluating [1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol against its fluorinated counterpart, researchers must look beyond the simplified axiom that "fluorine equals fat."

The experimental data generated from the shake-flask protocol will demonstrate that the gem-difluoro analog actually presents a highly optimized, slightly lower lipophilicity profile compared to the bulky gem-dimethyl parent. This precise modulation prevents the molecule from becoming excessively "greasy" (which often leads to poor aqueous solubility and high plasma protein binding), while the strong C-F bonds act as an impenetrable shield against oxidative metabolism. For neuro-active or systemically distributed drug candidates, this bioisosteric swap is a masterclass in property optimization.

References
  • PubChemLite. "[1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol (C10H21NO)." LCSB, University of Luxembourg. URL:[Link]

  • Journal of Medicinal Chemistry. "Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs." ACS Publications. URL:[Link]

Safety & Regulatory Compliance

Safety

Comprehensive Disposal and Operational Safety Protocol for[1-(Aminomethyl)-4,4-dimethylcyclohexyl]methanol

As a Senior Application Scientist, I recognize that laboratory safety extends far beyond standard operating procedures—it requires a mechanistic understanding of the chemicals we handle. [1-(aminomethyl)-4,4-dimethylcycl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that laboratory safety extends far beyond standard operating procedures—it requires a mechanistic understanding of the chemicals we handle. [1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol is a highly specialized, bifunctional aliphatic compound. Because it contains both a primary amine and a primary alcohol on a sterically hindered cyclohexane scaffold, its disposal requires precise neutralization to mitigate volatility, corrosivity, and cross-reactivity.

This guide provides a field-proven, self-validating methodology for the safe handling, neutralization, and RCRA-compliant disposal of this compound.

Chemical & Operational Profiling

To design an effective disposal strategy, we must first quantify the physical and chemical parameters that dictate the molecule's behavior in a waste stream.

Table 1: Quantitative Data and Operational Implications

ParameterValue / ClassificationOperational Implication
Chemical Formula C₁₀H₂₁NOHighly lipophilic organic matrix; requires compatible polar organic solvents (e.g., ethanol) for initial dilution if highly concentrated.
Molecular Weight ~171.28 g/mol Heavy aliphatic structure; lower volatility than simple amines, but vapors remain highly irritating to respiratory mucosa.
Functional Groups Primary Amine (-NH₂), Primary Alcohol (-OH)Bifunctional reactivity; acts as both a nucleophile/base and a potential oxidizable substrate.
RCRA Waste Code EPA D002 (Corrosive)Strictly forbidden from drain disposal. Must be neutralized and segregated from halogenated/oxidizing waste streams.
Target Neutralization pH 6.5 – 7.5Converts the reactive freebase into a stable, water-soluble ammonium salt, preventing vapor accumulation.
Recommended Titrant 1.0 M Citric Acid (Aqueous)Provides buffered, controlled exothermic quenching; avoids the generation of corrosive chloride salts.
Mechanistic Rationale for Disposal Protocols

Chemical disposal is fundamentally an exercise in controlling reactivity. Pouring raw [1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol into a generic waste carboy is a severe safety hazard. The experimental choices in this protocol are driven by the following mechanistic realities:

  • The Menschutkin Hazard (Amine Reactivity): The primary amine moiety is a strong nucleophile and Brønsted base. If this compound is inadvertently disposed of in a standard "Halogenated Organic Waste" container (which often contains solvents like dichloromethane or chloroform), it will undergo a spontaneous Menschutkin reaction. This alkylation forms quaternary ammonium salts, releasing significant exothermic heat that can over-pressurize and rupture the waste container. As mandated by , aliphatic amines must be strictly segregated from halogenated streams[1].

  • Oxidation Risks (Alcohol Reactivity): The primary alcohol group is highly susceptible to oxidation. Mixing this waste with oxidizing agents (e.g., nitric acid, peroxides) can trigger violent, auto-catalytic oxidation reactions. The emphasizes that alcohols and amines must never come into contact with strong oxidizers or acyl halides in waste streams[2].

  • The Case for Citric Acid Neutralization: While strong acids like Hydrochloric Acid (HCl) are commonly used for neutralization, their addition to concentrated amines causes severe thermal spikes and splattering. Furthermore, chloride salts corrode stainless steel waste drums. Field-proven insights from the show that utilizing a weak, polyprotic acid like 1.0 M Citric Acid provides a buffered, controlled protonation of the amine, yielding a stable, non-volatile, and non-corrosive citrate salt[3].

Pre-Disposal Neutralization Workflow

The following logic tree dictates the operational flow for neutralizing the amino alcohol waste prior to bulk integration.

DisposalWorkflow Start Waste Generation: Amino Alcohol Freebase Hood Transfer to Chemical Fume Hood (Verify PPE & Setup Ice Bath) Start->Hood Dilute Dilute Waste (<10% v/v) in Borosilicate Beaker Hood->Dilute Titrate Dropwise Titration with 1.0 M Citric Acid Dilute->Titrate Validate Self-Validating Checkpoint: Measure pH of Aliquot Titrate->Validate Decision Is pH 6.5 - 7.5? Validate->Decision Adjust Adjust with Citric Acid or NaHCO₃ Decision->Adjust No Segregate Transfer to Aqueous Non-Halogenated Waste Decision->Segregate Yes Adjust->Validate Label Update RCRA Waste Tag (List as Citrate Salt) Segregate->Label

Operational workflow for the safe neutralization and disposal of the amino alcohol waste.

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system , ensuring that human error is caught and corrected before the waste leaves the fume hood.

Phase 1: Preparation and Thermal Control

  • PPE Verification: Don chemical-resistant nitrile gloves (double-gloving is highly recommended due to the corrosive nature of the amine), splash goggles, and a flame-resistant lab coat.

  • Environmental Isolation: Conduct all steps inside a certified chemical fume hood with the sash lowered to the operational mark.

  • Thermal Mitigation: Place a heavy-walled borosilicate glass beaker inside a secondary containment tray filled with an ice-water bath. Causality: The acid-base neutralization of the primary amine is highly exothermic. The ice bath prevents solvent boil-off and thermal runaway.

  • Solvent Dilution: Transfer the [1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol waste into the beaker. Dilute the waste to <10% v/v using a compatible, non-reactive polar solvent (e.g., ethanol or distilled water).

Phase 2: Buffered Titration 5. Titrant Addition: Using a dropping funnel or glass volumetric pipette, add 1.0 M aqueous Citric Acid dropwise to the amine solution. 6. Agitation: Maintain continuous magnetic stirring (300-400 RPM) to prevent localized heat accumulation and ensure complete protonation of the amine moiety.

Phase 3: Self-Validating pH Check 7. Aliquot Extraction: Pause the titration. Extract a 1 mL aliquot of the solution using a clean pipette and apply it to universal pH indicator paper (do not dip the paper directly into the bulk solution). 8. Validation & Adjustment: The target is a stable pH of 6.5–7.5.

  • If pH > 8.0: The amine is still active and hazardous. Resume dropwise addition of citric acid and re-test.

  • If pH < 6.0: The solution is overly acidic. Back-titrate with dilute sodium bicarbonate (NaHCO₃) until the target range is achieved.

Phase 4: Segregation and Compliance Labeling 9. Waste Integration: Once the pH is validated, funnel the neutralized, room-temperature solution into a designated Aqueous Non-Halogenated Waste carboy. 10. RCRA Labeling: Immediately update the hazardous waste tag. List the constituents accurately: "Water, Ethanol, Citric Acid,[1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol citrate salt."

Emergency Spill Response & Decontamination

In the event of an accidental spill of the unneutralized freebase outside of primary containment:

  • Evacuate & Ventilate: Immediately step back and ensure laboratory ventilation is running at maximum capacity.

  • Containment: Do not use water, as it will spread the lipophilic corrosive agent. Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite).

  • In-Situ Neutralization: Carefully spray the absorbed spill with a dilute (0.5 M) citric acid solution to neutralize the amine vapors on contact.

  • Collection: Sweep the neutralized solid into a high-density polyethylene (HDPE) container, seal it, and label it as "Corrosive Solid Waste (Amine Spill Debris)" for EHS pickup.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Available at:[Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. VUMC Environmental Health and Safety. Available at: [Link]

  • University of British Columbia. In-Laboratory Treatment of Chemical Waste. Safety & Risk Services. Available at:[Link]

Sources

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